molecular formula C11H15NO B1277582 2-(Cyclopentyloxy)aniline CAS No. 29026-75-3

2-(Cyclopentyloxy)aniline

Cat. No.: B1277582
CAS No.: 29026-75-3
M. Wt: 177.24 g/mol
InChI Key: FNBWQWIPPGLDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentyloxy)aniline (CAS 29026-75-3) is a valuable chemical building block in synthetic organic chemistry, characterized by the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features an aniline group and a cyclopentyloxy ether linkage, making it a versatile precursor for the synthesis of more complex molecules . The primary amine and the ether group provide two distinct reactive sites for further chemical modifications, enabling its use in creating diverse molecular architectures for research applications. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of potential anticancer agents . Research has demonstrated that derivatives based on the 2-cyclopentyloxyanisole scaffold exhibit significant in vitro antitumor activity against various human cancer cell lines, including liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancers . Specific synthesized derivatives have shown potent activity, with IC50 values ranging from 5.13 to 17.95 μM, comparable to reference drugs like celecoxib, afatinib, and doxorubicin . The most active derivatives have been further evaluated for their inhibitory activity against key enzymatic targets, including COX-2 (Cyclooxygenase-2) and PDE4B (Phosphodiesterase 4B), as well as for the suppression of TNF-α (Tumor Necrosis Factor-alpha) production . The structural motif of the cyclopentyloxy group is known to contribute to a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes, and can also introduce steric hindrance that influences the molecule's conformation and interaction with biological targets . The supplied product is accompanied by its canonical SMILES representation: C1CCC(C1)OC2=CC=CC=C2N . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWQWIPPGLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424516
Record name 2-Cyclopentyloxy-phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29026-75-3
Record name 2-Cyclopentyloxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentyloxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Cyclopentyloxy)aniline is an aromatic amine derivative that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique structural combination of a primary aniline and a bulky cyclopentyloxy ether group at the ortho position imparts specific reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its core chemical properties, presents a detailed, field-proven synthesis protocol, explores its reactivity from a mechanistic standpoint, and discusses its applications as a key building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Physicochemical and Spectroscopic Profile

This compound is characterized by the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2] Its structure, featuring a nucleophilic amino group and an electron-donating alkoxy group on an aromatic ring, dictates its physical properties and chemical behavior.

Core Physical Properties

A summary of the key computed and physical properties of this compound is presented below. These values are essential for planning reactions, purification procedures, and for predicting its behavior in various solvent systems.

PropertyValueSource
CAS Number 29026-75-3[1]
Molecular Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [1]
IUPAC Name 2-cyclopentyloxyaniline[1]
XLogP3 (Predicted) 2.5[1]
Monoisotopic Mass 177.1154 g/mol [1]
Spectroscopic Signature

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key signals would include:

    • Four distinct aromatic protons in the 6.7-7.2 ppm range, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring.

    • A broad singlet for the two amine (-NH₂) protons, typically between 3.5-4.5 ppm, whose chemical shift is solvent-dependent and can exchange with D₂O.

    • A multiplet around 4.5-4.8 ppm corresponding to the single methine proton (-O-CH) on the cyclopentyl ring.

    • A series of complex multiplets between 1.5-2.0 ppm for the eight methylene (-CH₂) protons of the cyclopentyl ring.

  • ¹³C NMR: The carbon spectrum would reveal 11 distinct signals. Noteworthy resonances include:

    • Six aromatic carbons, with the two carbons directly attached to the oxygen and nitrogen atoms being the most deshielded (C-O ~148 ppm, C-N ~137 ppm). The other four aromatic carbons would appear between 115-125 ppm.

    • The methine carbon of the cyclopentyloxy group (-O-CH) would be found around 80 ppm.

    • The methylene carbons of the cyclopentyl ring would appear further upfield, typically in the 20-35 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A distinctive N-H stretching doublet around 3350-3450 cm⁻¹ for the primary amine.

    • C-H stretching bands for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic cyclopentyl group (~2850-2970 cm⁻¹).

    • A strong C-O-C asymmetric stretch for the ether linkage, expected around 1200-1250 cm⁻¹.

    • N-H scissoring (bending) vibration near 1600-1630 cm⁻¹.

    • C=C aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

Synthesis and Purification

A robust and scalable synthesis for this compound involves the reduction of its nitro-aromatic precursor, 2-cyclopentoxynitrobenzene. The Béchamp reduction, using iron metal in the presence of an acid, is a classic and cost-effective method for this transformation.

Detailed Experimental Protocol: Béchamp Reduction

This protocol describes the reduction of 2-cyclopentoxynitrobenzene to this compound.[3]

Causality: The choice of iron powder and hydrochloric acid constitutes a heterogeneous reaction system where iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) species. The acid serves to activate the iron surface and acts as a proton source. The reaction is typically performed in a mixed solvent system like ethanol/water to ensure solubility of the organic substrate while allowing for the aqueous-based reaction to proceed.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add iron powder (3.4 eq.), water, and ethanol.[3]

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., ~0.5 eq.) to the slurry. Heat the mixture to reflux. The acid etches the passivating oxide layer on the iron filings, initiating the reaction.

  • Substrate Addition: Dissolve 2-cyclopentoxynitrobenzene (1.0 eq.) in ethanol and add it dropwise to the refluxing iron slurry over a period of 2 hours. The slow addition is crucial to control the exotherm of the reaction.[3]

  • Reaction Monitoring: Maintain the reaction at reflux for an additional 3 hours after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

  • Workup - Neutralization: Cool the reaction mixture. Carefully adjust the pH to 7-8 by adding concentrated ammonium hydroxide. This step neutralizes the excess acid and precipitates iron hydroxides.[3]

  • Workup - Filtration & Extraction: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ether. Transfer the filtrate to a separatory funnel and extract multiple times with ether.[3]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum fractional distillation (e.g., 126°-130° C at 2.0-2.5 mmHg) to yield pure this compound as the final product.[3]

Synthesis Workflow Diagram

cluster_react Reaction cluster_workup Workup & Isolation cluster_purify Purification reactants 2-Cyclopentoxynitrobenzene Fe Powder, EtOH/H₂O, HCl reflux Heat to Reflux (3-5 hours) reactants->reflux neutralize Cool & Neutralize (conc. NH₄OH) reflux->neutralize filtration Filter Iron Salts (Celite) neutralize->filtration extraction Extract with Ether filtration->extraction isolate Dry & Concentrate extraction->isolate distill Vacuum Fractional Distillation isolate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Analysis

The reactivity of this compound is dominated by the powerful electron-donating effects of the amino (-NH₂) and cyclopentyloxy (-OR) groups.

Electronic Effects and Ring Activation

Both the amino and alkoxy groups are strong activating, ortho-, para-directing substituents for Electrophilic Aromatic Substitution (EAS).[4] Their effects are synergistic:

  • Amino Group (-NH₂): A very strong activator through resonance (+R effect), where the nitrogen lone pair delocalizes into the benzene ring.

  • Cyclopentyloxy Group (-OR): Also a strong activator via the +R effect of the oxygen lone pairs, though slightly less activating than the amino group.

The combined effect makes the aromatic ring extremely electron-rich and highly susceptible to attack by electrophiles. The primary sites of substitution are the positions ortho and para to the directing groups. Given the existing substitution pattern, the most activated positions are C4 (para to -NH₂) and C6 (ortho to both groups). The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by two substituents.

Caption: Analysis of directing effects in this compound.

Key Transformations
  • N-Acylation (Protection): Due to the high reactivity of the aniline, direct EAS reactions like nitration or halogenation can lead to over-reaction and oxidation.[5] To control this, the amino group is often temporarily converted into an amide (e.g., acetanilide) by reacting it with acetic anhydride or acetyl chloride. This N-acetylation moderates the activating effect of the nitrogen, allowing for more selective mono-substitution on the aromatic ring. The acetyl group can be easily removed later via acidic or basic hydrolysis.

  • Electrophilic Aromatic Substitution (EAS):

    • Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) is expected to be extremely rapid, even without a Lewis acid catalyst, likely leading to di- or tri-substituted products. Performing the reaction on the N-acetylated derivative is the standard method to achieve mono-halogenation, primarily at the 4-position.

    • Nitration: Direct nitration with nitric acid/sulfuric acid is ill-advised as it can lead to oxidation and the formation of a meta-product due to protonation of the aniline to -NH₃⁺, which is a deactivating, meta-directing group.[4] Nitration should be performed on the protected acetanilide to yield the 4-nitro product.

  • Diazotization and Sandmeyer Reactions: The primary amine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions, further enhancing the synthetic utility of the molecule.

Applications in Research and Development

The 2-substituted aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of anti-tumor agents.[6] While direct applications of this compound are often proprietary or part of larger synthetic schemes in patents, its structural motifs are highly relevant.

  • Kinase Inhibitor Scaffolds: Substituted anilines are core components of many small-molecule kinase inhibitors used in oncology. The aniline nitrogen serves as a key hydrogen bond donor for interacting with the hinge region of the kinase active site. The 2-(cyclopentyloxy) group can provide beneficial steric interactions and improve physicochemical properties like lipophilicity and metabolic stability.[6][7]

  • Building Block for Bioactive Molecules: The reactivity of the aniline group allows for its elaboration into more complex heterocyclic systems (e.g., quinolines, quinazolines) or for its use in coupling reactions to build larger molecules. Studies on related structures, such as 2-arylaminomethyl-5-arylidene cyclopentanones, have demonstrated significant cytotoxic activities against various human cancer cell lines, highlighting the potential of aniline derivatives in this therapeutic area.[8]

  • Antitumor Research: The cyclopentyloxy-benzene moiety has been incorporated into novel compounds designed as cyclooxygenase-2 (COX-2) inhibitors with potential anticancer properties.[9] This demonstrates the value of this specific ether linkage in designing molecules that fit into enzymatic active sites.

Safety and Handling

As an aniline derivative, this compound should be handled with appropriate caution. Aniline and its analogues are generally considered toxic and can be absorbed through the skin.[10]

  • Hazard Classification: While a specific, harmonized classification is not available, related anilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Prevent release to the environment.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. All surplus and non-recyclable solutions should be handled by a licensed disposal company.[11]

Disclaimer: Users must consult the Safety Data Sheet (SDS) provided by their specific supplier for the most accurate and up-to-date hazard and handling information.

Conclusion

This compound is a synthetically valuable intermediate whose utility stems from the highly activated nature of its aromatic ring and the versatile reactivity of its primary amine function. A thorough understanding of its electronic properties is key to controlling its transformations, particularly through the common strategy of N-acetylation to moderate its reactivity in electrophilic aromatic substitution. Its prevalence as a scaffold in molecules designed for therapeutic applications, especially in oncology, underscores its importance to the drug discovery and development community. Proper safety protocols must be strictly followed when handling this compound due to the general toxicity associated with the aniline class of chemicals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6485398, this compound.
  • PrepChem (n.d.). Synthesis of B. 2-Cyclopentoxyaniline.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12159859, 2-Cyclopentylaniline.
  • Appchem (n.d.). This compound.
  • Angene Chemical (2024). Safety Data Sheet.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. RSC Advances.
  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
  • PubChemLite (n.d.). This compound hydrochloride (C11H15NO).
  • Chemistry Steps (n.d.). Reactions of Aniline.
  • Xiang, R., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.
  • Jiang, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry.
  • Yus, M., & Barluenga, J. (1982). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Journal of Organic Chemistry.
  • Chen, H., et al. (1996). Synthesis and cytotoxic activities of the amine-exchange products of 2-dimethylaminomethyl-5-(E)-substituted arylidene cyclopentanones with anilines. Drug Design and Discovery.
  • LibreTexts Chemistry (2020). 20.7: Reactions of Arylamines.
  • CP Lab Safety (n.d.). This compound, 98% Purity.

Sources

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(Cyclopentyloxy)aniline

In the landscape of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. This compound (C₁₁H₁₅NO, Mol. Wt.: 177.24 g/mol ) is a key intermediate whose structure—an aniline ring substituted at the ortho position with a cyclopentyloxy group—presents a unique combination of an aromatic amine and an aliphatic ether.[1][2][3] The spatial arrangement of the bulky, non-planar cyclopentyloxy group adjacent to the amino group can significantly influence steric and electronic properties, making absolute certainty of its structure a non-negotiable prerequisite for its use in further synthetic applications.

This guide eschews a generic, templated approach. Instead, it presents a holistic and logical workflow for the structural elucidation of this compound, mirroring the decision-making process of an experienced analytical scientist. We will explore not just the "how" of various spectroscopic techniques but the "why" behind their application, demonstrating how a multi-faceted analytical strategy provides a self-validating system for ultimate structural confirmation.

Contextual Starting Point: Plausible Synthetic Routes & Potential Impurities

Before any analysis begins, a seasoned scientist considers the compound's origin. A common route to this compound involves the reduction of a nitro-precursor, 2-cyclopentoxynitrobenzene.[4] Alternatively, a Williamson ether synthesis, reacting 2-aminophenol with a cyclopentyl halide, could be employed.[5][6][7]

Understanding the synthesis is critical as it informs the potential impurity profile. Incomplete reduction could leave traces of the nitro-precursor. The Williamson synthesis might result in unreacted 2-aminophenol or byproducts from elimination reactions.[8][9] This foresight guides the analytical strategy, ensuring the chosen methods can not only confirm the target structure but also identify and rule out key potential contaminants.

The Analytical Workflow: An Integrated Spectroscopic Approach

The definitive elucidation of this compound relies on the synergistic use of three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][11] Each provides a unique piece of the structural puzzle, and together, they form a robust, cross-verifiable dataset.

G cluster_input Starting Point cluster_techniques Primary Analytical Techniques cluster_data Information Obtained cluster_conclusion Conclusion Input Synthesized Sample: Presumed this compound MS Mass Spectrometry (MS) Input->MS IR Infrared (IR) Spectroscopy Input->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Input->NMR MS_data Molecular Weight & Elemental Formula (C₁₁H₁₅NO) MS->MS_data Provides IR_data Presence of Key Functional Groups (-NH₂, C-O, Ar-H) IR->IR_data Identifies NMR_data Carbon-Hydrogen Framework Atom Connectivity & Spatial Relationships NMR->NMR_data Maps Conclusion Unambiguous Structure Confirmed MS_data->Conclusion IR_data->Conclusion NMR_data->Conclusion

Caption: The integrated analytical workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

Principle & Rationale: MS is the initial and most direct method to confirm the molecular weight and elemental composition of the synthesized compound. For a molecule of this size, high-resolution mass spectrometry (HRMS) is indispensable. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which serves as a foundational check for all subsequent analyses.

Experimental Protocol: LC-MS with ESI-QTOF

  • Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Instrumentation: Utilize a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI) is ideal for anilines, as the basic amino group is readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation and Expected Results: The primary goal is to identify the protonated molecular ion, [M+H]⁺. The data should be analyzed for the exact mass and compared to the theoretical value.

Property Theoretical Value Expected Experimental Result Source
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO[1][2]
Monoisotopic Mass 177.1154 g/mol -[1]
[M+H]⁺ Ion Mass 178.1226 g/mol 178.1226 ± 0.0009 (within 5 ppm)[12]

Trustworthiness & Self-Validation: A measured mass of 178.1226 ± 0.0009 provides extremely high confidence in the elemental formula C₁₁H₁₅NO. This result validates the subsequent NMR analysis, which must account for exactly 11 carbons, 15 hydrogens, 1 nitrogen, and 1 oxygen. Any significant deviation would immediately halt the elucidation process and suggest an incorrect product or a major impurity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and effective technique for confirming the presence of the key functional groups that define this compound: the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is necessary.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired first.

Data Interpretation and Expected Results: The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Rationale
3450-3350 (two bands)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of a primary amine.[13]
3100-3000C-H StretchAromatic Ring (sp² C-H)Confirms the presence of the aniline ring.
2980-2850C-H StretchCyclopentyl Group (sp³ C-H)Confirms the presence of the aliphatic ring.
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the primary amine.[13]
1600-1450C=C StretchAromatic RingCharacteristic absorptions for the benzene ring skeleton.
1250-1200C-O-C Asymmetric StretchAryl-Alkyl EtherStrong band indicative of the ether linkage. The aromatic side strengthens this bond, shifting it to a higher frequency than a typical dialkyl ether.[13]
770-730C-H Out-of-Plane Bend1,2-Disubstituted (Ortho) RingA strong band in this region is highly characteristic of ortho substitution on a benzene ring.

Trustworthiness & Self-Validation: The observation of two N-H stretching bands is a powerful confirmation of the primary amine, ruling out a secondary amine impurity. The strong C-O stretch corroborates the ether linkage suggested by the molecular formula. Crucially, the C-H bending band around 750 cm⁻¹ provides the first piece of evidence for the ortho substitution pattern, a hypothesis that will be definitively tested by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Principle & Rationale: NMR spectroscopy is the most powerful tool for structural elucidation, providing a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on the number and type of carbon atoms. For a structure like this, 2D NMR techniques (such as COSY and HMBC) are not just supplementary but essential for unambiguously assigning all signals and confirming the precise connectivity between the aniline and cyclopentyloxy fragments.

Experimental Protocol: High-Field NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Scans: 16-32 scans.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (to yield singlets for each unique carbon).

    • Scans: 1024 or more due to the lower natural abundance of ¹³C.

  • 2D NMR (if needed): Acquire COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) spectra to resolve any ambiguities.

Data Interpretation and Expected Results:

¹H NMR (400 MHz, CDCl₃)

The spectrum can be divided into three key regions: aromatic, the methine proton on the cyclopentyl ring, and the aliphatic/amine protons.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale & Causality
~6.9-6.7m (multiplet)4HAr-H The aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. The electron-donating effects of both -NH₂ and -OR groups will shield them, shifting them upfield compared to benzene (7.36 ppm).
~4.8-4.7m (quintet-like)1HO-CH This unique proton is attached to the carbon bearing the oxygen. It is significantly deshielded by the electronegative oxygen atom. It will be split by the four adjacent methylene protons on the cyclopentyl ring.
~3.7br s (broad singlet)2HNH₂ Amine protons are often broad due to quadrupole effects from the nitrogen and chemical exchange. Their chemical shift can vary with concentration and solvent.[14]
~2.0-1.6m8HCyclopentyl -CH₂ -The four methylene groups of the cyclopentyl ring will overlap in a complex multiplet in the aliphatic region.
¹³C NMR (100 MHz, CDCl₃)

Due to symmetry, the cyclopentyl ring will show 3 signals, while the ortho-substituted aniline ring will show 6 distinct signals.

Predicted δ (ppm) Assignment Rationale & Causality
~145Ar C -OThe aromatic carbon directly attached to the highly electronegative oxygen will be the most downfield of the ring carbons.
~136Ar C -NThe carbon attached to nitrogen. Its chemical shift is influenced by the amino group.
~122Ar C -HAromatic methine carbon.
~119Ar C -HAromatic methine carbon.
~115Ar C -HAromatic methine carbon.
~112Ar C -HAromatic methine carbon.
~80O-C HThe aliphatic carbon attached to oxygen is significantly deshielded and appears far downfield from other sp³ carbons.
~33Cyclopentyl -C H₂-The two methylene carbons adjacent to the O-CH group.
~24Cyclopentyl -C H₂-The two methylene carbons beta to the O-CH group.

Trustworthiness & Self-Validation through 2D NMR: While the 1D spectra provide strong evidence, 2D NMR provides the definitive proof of connectivity.

G cluster_logic Key 2D NMR Correlation Logic node_h1 H1 ~4.8 ppm node_c2 C2 ~33 ppm node_h1:p->node_c2:p HMBC (²JCH) / COSY Confirms Cyclopentyl Structure node_c_ortho C-ortho ~145 ppm node_h1:p->node_c_ortho:p HMBC (³JCH) Confirms Ether Linkage node_c1 C1 ~80 ppm node_h_aromatic H-aromatic ~6.8 ppm node_h_aromatic:p->node_c_ortho:p HMBC (²JCH, ³JCH) Confirms Ortho Position

Caption: Logic diagram of key 2D NMR correlations for structural proof.
  • Key HMBC Correlation: The most critical experiment is Heteronuclear Multiple Bond Correlation (HMBC). A correlation (cross-peak) is expected between the methine proton on the cyclopentyl ring (H1, ~4.8 ppm) and the aromatic carbon bearing the oxygen (C-ortho, ~145 ppm). This ³JCH (three-bond) coupling is only possible if the cyclopentyloxy group is directly attached to the aromatic ring, thus confirming the ether linkage.

  • Ortho-Position Confirmation: Further HMBC correlations between the aromatic protons and the substituted aromatic carbons will definitively establish the 1,2-disubstitution pattern.

Integrated Structural Confirmation

  • HRMS confirms the elemental formula is C₁₁H₁₅NO.

  • IR Spectroscopy confirms the presence of a primary aromatic amine, an aryl-alkyl ether, and an ortho-substituted aromatic ring.

  • ¹³C NMR confirms the presence of 11 unique carbon environments (6 aromatic, 5 aliphatic).

  • ¹H NMR shows the correct number of protons in the distinct aromatic, aliphatic, and amine regions.

  • 2D NMR (HMBC) provides the final, irrefutable evidence, connecting the cyclopentyl methine proton to the ortho-carbon of the aniline ring, locking the two fragments together in the correct orientation.

This multi-technique, self-validating workflow provides the highest level of confidence, meeting the rigorous standards required for research and drug development.

Safety Considerations

Aniline and its derivatives should be handled with caution. They are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[15] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[15]

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
  • Williamson Ether Synthesis - ChemTalk. (2022). ChemTalk. [Link]
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Williamson ether synthesis. (2020). L.S.College, Muzaffarpur. [Link]
  • This compound.
  • Synthesis of B. 2-Cyclopentoxyaniline. PrepChem.com. [Link]
  • This compound. Appchem. [Link]
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]
  • Molecular Structure Characterisation and Structural Elucid
  • Analysis of heterocyclic arom
  • Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]
  • This compound hydrochloride (C11H15NO). PubChemLite. [Link]
  • Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. [Link]
  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Science and Research (IJSR). [Link]

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A Comprehensive Spectroscopic Guide to 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclopentyloxy group ortho to an amino group on a benzene ring, presents a unique combination of functionalities that warrants detailed structural elucidation. Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity and purity of this compound, which is a critical prerequisite for its use in any research or development endeavor. This in-depth technical guide provides a thorough examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

The judicious application of multiple spectroscopic techniques provides a synergistic approach to structural validation. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns.

Molecular Structure and Properties

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Canonical SMILES C1CCC(C1)OC2=CC=CC=C2N[2]
CAS Number 29026-75-3[1]

graph "2_Cyclopentyloxy_aniline" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="1.5,0.5!"]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; O1 [label="O", pos="2.4,-0.7!"]; C7 [label="C", pos="3.6,-0.2!"]; C8 [label="C", pos="4.5,0.9!"]; C9 [label="C", pos="3.8,2.2!"]; C10 [label="C", pos="2.4,2.2!"]; C11 [label="C", pos="2.4,0.9!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- N1; C1 -- O1; O1 -- C7;

// Cyclopentyl ring bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group, the methylene protons of the cyclopentyl group, and the amine protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.2Multiplet4HAr-H
~4.8Multiplet1HO-CH
~3.8Broad Singlet2HNH₂
~1.5-2.0Multiplet8HCyclopentyl CH₂

Interpretation:

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between 6.8 and 7.2 ppm. The ortho, meta, and para protons will have slightly different chemical shifts due to the electronic effects of the amino and cyclopentyloxy substituents.

  • Methine Proton (O-CH): The single proton on the carbon of the cyclopentyl group directly attached to the oxygen will be deshielded and is expected to appear as a multiplet around 4.8 ppm.

  • Amine Protons (NH₂): The two protons of the primary amine group will typically appear as a broad singlet around 3.8 ppm. The chemical shift and peak shape can be affected by solvent and concentration.

  • Cyclopentyl Methylene Protons: The eight methylene protons of the cyclopentyl ring will give rise to a complex set of multiplets in the aliphatic region, between 1.5 and 2.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~146Ar-C (C-O)
~138Ar-C (C-N)
~121Ar-CH
~118Ar-CH
~115Ar-CH
~112Ar-CH
~80O-CH
~33Cyclopentyl CH₂
~24Cyclopentyl CH₂

Interpretation:

  • Aromatic Carbons: The six aromatic carbons will appear in the region of 110-150 ppm. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) will be the most downfield.

  • Methine Carbon (O-CH): The carbon of the cyclopentyl group bonded to the oxygen will be observed around 80 ppm.

  • Cyclopentyl Methylene Carbons: The four methylene carbons of the cyclopentyl ring will appear as two distinct signals in the aliphatic region, typically around 33 and 24 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes

Instrumentation:

  • 300-600 MHz NMR spectrometer[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • ¹H NMR:

      • Pulse Sequence: Standard single pulse.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: 0-12 ppm[3].

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 1024 or more.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm[3].

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O bond, and the aromatic C-H and C=C bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H stretch (asymmetric and symmetric)[4]
3050-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1620-1580MediumN-H bend (scissoring)[4]
1600, 1475Medium-StrongAromatic C=C stretch
1335-1250StrongAromatic C-N stretch[4]
1250-1020MediumAliphatic C-O stretch
910-665Strong, BroadN-H wag[4]

Interpretation:

  • N-H Stretching: The presence of a primary amine is confirmed by two distinct sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[4].

  • C-H Stretching: Bands corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, while strong bands for aliphatic C-H stretching of the cyclopentyl group will appear just below 3000 cm⁻¹.

  • N-H Bending: The N-H scissoring vibration of the primary amine is expected in the 1620-1580 cm⁻¹ region[4].

  • Aromatic C=C Stretching: Characteristic absorptions for the benzene ring will be seen around 1600 and 1475 cm⁻¹.

  • C-N and C-O Stretching: A strong band for the aromatic C-N stretch is expected between 1335 and 1250 cm⁻¹, and a medium band for the aliphatic C-O stretch will be present in the 1250-1020 cm⁻¹ range[4].

  • N-H Wagging: A strong and broad absorption due to out-of-plane N-H wagging is characteristic of primary amines and is expected in the 910-665 cm⁻¹ region[4].

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Salt plates (NaCl or KBr) or Attenuated Total Reflectance (ATR) crystal

  • Solvent for cleaning (e.g., isopropanol)

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure (for thin film on salt plates):

  • Sample Preparation:

    • Place a drop of the neat liquid sample of this compound onto a clean salt plate.

    • Place a second salt plate on top and gently press to create a thin film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with the known functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPossible Fragment
177[M]⁺ (Molecular Ion)
109[M - C₅H₈]⁺
93[C₆H₅NH₂]⁺
69[C₅H₉]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 177 corresponds to the molecular weight of this compound (177.24 g/mol ) and confirms its molecular formula.

  • Fragmentation Pattern:

    • Loss of a neutral cyclopentene molecule (C₅H₈, 68 Da) from the molecular ion would result in a fragment at m/z 109, corresponding to the 2-aminophenol radical cation.

    • Cleavage of the ether bond can lead to the formation of the aniline radical cation at m/z 93.

    • The cyclopentyl cation fragment would appear at m/z 69.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure (for GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of this compound in a volatile solvent[3].

  • GC-MS Conditions (Typical):

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at 80-100 °C, then ramp to 250-300 °C.

    • Carrier Gas: Helium[3].

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a suitable range, for example, m/z 40-450[3].

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to deduce the structure and confirm the identity of the compound.

ms_workflow cluster_sample Sample Introduction cluster_analysis Analysis cluster_output Data Output sample_prep Dilute Sample injection GC Injection sample_prep->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection mass_spectrum Mass Spectrum detection->mass_spectrum analysis Analysis of M+ and Fragments mass_spectrum->analysis

Caption: General workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. Each technique offers complementary information, and together they form a comprehensive analytical package for the characterization of this and other similar molecules. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists in ensuring the quality and identity of their chemical entities.

References

  • PubChem. This compound.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
  • PubChemLite. This compound hydrochloride (C11H15NO). [Link]
  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]
  • MDPI.

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Physical properties of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-(Cyclopentyloxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of this compound (CAS No: 29026-75-3). Addressed to researchers, medicinal chemists, and professionals in drug development, this document navigates the current landscape of publicly available data for this compound. Due to a notable scarcity of published experimental values, this guide employs a predictive methodology grounded in the well-documented properties of structural analogs, such as 2-methoxyaniline and 2-ethoxyaniline. We present reasoned estimations for key physical constants including melting point, boiling point, density, and solubility. Furthermore, this guide offers a detailed prediction of the characteristic signals expected in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses, providing a robust framework for the identification and characterization of this compound in a laboratory setting. Crucially, we furnish detailed, step-by-step experimental protocols based on established pharmacopeial and standard chemical methods, empowering researchers to empirically validate these predicted properties. This document is structured not merely as a data repository, but as a practical tool for the synthetic and analytical chemist.

Introduction and Strategic Overview

This compound is an aromatic amine and aryl ether whose structural motif holds potential as a scaffold in medicinal chemistry and materials science. The interplay between the electron-donating amino and alkoxy groups on the aromatic ring, combined with the bulky, lipophilic cyclopentyl moiety, creates a unique chemical entity. Accurate characterization of its physical properties is paramount for its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

A thorough review of scientific literature and chemical databases reveals that while this compound is commercially available, its fundamental physical properties are not well-documented. This guide addresses this information gap by providing a dual-pronged approach:

  • Prediction from Analogs: We establish reliable predictions for the compound's properties by analyzing trends from well-characterized, structurally related molecules. This approach provides a scientifically sound starting point for laboratory work.

  • Methodological Empowerment: We provide detailed, authoritative protocols for the experimental determination of these properties. This transforms the guide into a practical workflow for researchers, emphasizing self-validating experimental systems.

The logical workflow for characterizing a compound with limited prior data is outlined below.

G cluster_0 Initial Assessment cluster_1 Predictive Analysis cluster_2 Experimental Validation A Literature & Database Search (e.g., PubChem, CAS) B Identify Information Gaps (Missing Experimental Data) A->B C Select & Characterize Structural Analogs (e.g., 2-MeO-aniline, 2-EtO-aniline) B->C Proceed if data is scarce D Predict Physical Properties (MP, BP, Solubility, etc.) C->D E Predict Spectroscopic Features (NMR, IR, MS) C->E G Execute Standardized Protocols (Melting Point, NMR, etc.) D->G Guide for experimental conditions E->G Guide for spectral interpretation F Synthesize or Procure Target Compound F->G H Compare Experimental Data with Predictions G->H I Full Structural Elucidation & Purity Confirmation H->I

Caption: Workflow for the characterization of this compound.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical substance is to confirm its molecular identity through established nomenclature and structural representations.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source
IUPAC Name 2-cyclopentyloxyaniline [1]
CAS Number 29026-75-3 [1][2][3][4]
Molecular Formula C₁₁H₁₅NO [1][2]
Molecular Weight 177.24 g/mol [1][4]
Canonical SMILES C1CCC(C1)OC2=CC=CC=C2N [1]
InChI InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 [1]

| InChIKey | FNBWQWIPPGLDPD-UHFFFAOYSA-N |[1] |

Predicted Physical Properties

The physical state, melting/boiling points, and solubility are critical parameters for handling, purification, and formulation. The following properties are predicted based on trends observed from the smaller, well-characterized analogs 2-methoxyaniline and 2-ethoxyaniline.

Table 2: Comparison and Prediction of Physical Properties

Property 2-Methoxyaniline 2-Ethoxyaniline This compound (Predicted) Justification for Prediction
Appearance Yellowish to brown liquid[1][5][6] Colorless to brown liquid[7][8][9] Light brown to brown oily liquid or low-melting solid Aromatic amines are prone to air oxidation, leading to coloration. The higher molecular weight may result in a solid state at room temperature.
Melting Point 3 - 6 °C < -20 °C[8][10] 25 - 35 °C The bulky, symmetrical cyclopentyl group can favor crystal packing compared to a flexible ethyl chain, leading to a higher melting point.
Boiling Point 224 - 225 °C[6][11] 228 - 233 °C[7][8][12] ~280 - 295 °C A significant increase in molecular weight and van der Waals forces from the C₅ ring will substantially elevate the boiling point.
Density ~1.09 g/mL[5][6] ~1.05 g/mL[8][12] ~1.03 - 1.06 g/mL The density is expected to be comparable to or slightly less than the smaller analogs.
Water Solubility Slightly soluble[1][5] 0.5-1.0 g/100 mL[8] Very slightly soluble to insoluble The large, hydrophobic cyclopentyl group (C₅H₉) will drastically reduce aqueous solubility compared to methoxy or ethoxy groups.
Organic Solvents Soluble (Ethanol, Ether)[11] Soluble (Ethanol, Ether)[8][9] Soluble (Ethanol, Ether, CH₂Cl₂, Acetone) The molecule retains significant non-polar character and should be readily soluble in common organic solvents.

| logP (Predicted) | 1.2[1] | 1.5[7] | 2.5 | The addition of the cyclopentyl ring significantly increases lipophilicity.[1] |

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. Below are the predicted key features for this compound.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H 6.70 - 6.90 Multiplet (m) 4H Protons on the aniline ring, located in the typical aromatic region. The electron-donating NH₂ and OR groups cause upfield shifts.
NH₂ 3.70 - 4.20 Broad Singlet (br s) 2H Amine protons are typically broad and their shift is concentration-dependent. They exchange with D₂O.
O-CH 4.70 - 4.90 Multiplet (m) 1H The proton on the carbon attached to the ether oxygen is deshielded and appears further downfield.

| Cyclopentyl -(CH₂ )₄- | 1.50 - 2.10 | Multiplet (m) | 8H | The eight methylene protons of the cyclopentyl ring will overlap in a complex multiplet in the aliphatic region. |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C -O (Aromatic) 145 - 148 Aromatic carbon attached to the electron-withdrawing oxygen atom.
C -N (Aromatic) 138 - 142 Aromatic carbon attached to the nitrogen atom.
Ar-C H 110 - 122 Aromatic methine carbons, shielded by the NH₂ and OR groups.
O-C H (Aliphatic) 78 - 82 The aliphatic carbon directly bonded to the ether oxygen is significantly deshielded.
C H₂ (Cyclopentyl, Cβ) 32 - 35 Methylene carbons adjacent to the O-CH carbon.

| C H₂ (Cyclopentyl, Cγ) | 23 - 26 | The most shielded methylene carbons, furthest from the oxygen atom. |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity Rationale
3450 & 3360 Primary Amine (N-H) Asymmetric & Symmetric Stretch Medium A characteristic doublet for the -NH₂ group is expected.[13][14]
3050 - 3020 Aromatic C-H Stretch Medium-Weak Typical for C-H bonds on a benzene ring.[15]
2960 & 2870 Aliphatic C-H Asymmetric & Symmetric Stretch Strong Strong absorptions from the C-H bonds of the cyclopentyl ring.[15]
1610 & 1500 Aromatic C=C Ring Stretch Strong-Medium Two distinct bands are characteristic of the benzene ring itself.

| 1260 - 1230 | Aryl Ether (C-O) | Asymmetric Stretch | Strong | A strong, prominent peak indicating the C(aryl)-O-C(alkyl) ether linkage.[15] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Table 6: Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry

m/z Proposed Fragment Rationale
177 [C₁₁H₁₅NO]⁺˙ Molecular Ion (M⁺˙). Its presence confirms the molecular weight.
109 [C₆H₇NO]⁺˙ Loss of cyclopentene (C₅H₈, 68 Da) via a McLafferty-type rearrangement.
108 [C₆H₆NO]⁺ Loss of the cyclopentyl radical (•C₅H₉, 69 Da). This is often a major fragmentation pathway for alkyl aryl ethers.
93 [C₆H₇N]⁺˙ Aniline radical cation, potentially formed after rearrangement and cleavage.

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

Experimental Protocols for Property Determination

The following section provides standardized, self-validating methodologies for the experimental determination of the key physical properties of this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard technique for accurate melting point determination.[8][11]

  • Sample Preparation: Ensure the sample is completely dry. If it is a solid, finely powder a small amount using a mortar and pestle.

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed bottom on a hard surface to tightly pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[8]

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Boiling Point Determination (Microscale/Thiele Tube Method)

This method is efficient for small sample volumes and provides accurate results.[10]

  • Apparatus Setup: Attach a small test tube containing 0.5-1.0 mL of the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a microburner.

  • Observation: As the temperature rises, a stream of air bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10] This occurs when the external pressure equals the vapor pressure of the liquid.

  • Data Recording: Record the temperature and the ambient barometric pressure.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[5][6]

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear, supernatant aqueous layer using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

  • Quantification: Dilute the filtered aqueous sample with a suitable solvent (e.g., methanol, acetonitrile). Analyze the concentration of the compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Calculate the solubility in units such as mg/L or µg/mL based on the measured concentration and the dilution factor.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: For a liquid sample, a thin film can be prepared by placing a single drop between two KBr or NaCl salt plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with neat samples. Obtain the spectrum using an FTIR spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

Conclusion

This technical guide provides a robust framework for understanding and verifying the physical properties of this compound. By integrating predictive analysis based on chemical principles with detailed, actionable experimental protocols, we have created a resource that addresses the current void in public data. The predicted values for melting point (25-35 °C), boiling point (~280-295 °C), and spectroscopic signatures serve as reliable benchmarks for researchers. The provided methodologies empower scientists to generate high-quality, empirical data, ensuring both the integrity of their research and the efficient progression of development pipelines that may utilize this versatile chemical intermediate.

References

  • PubChem. This compound.
  • PubChem. o-Phenetidine.
  • ChemBK. 2-ETHOXYANILINE. [Link]
  • A-Z Chemical. (2024). o-Anisidine (2-Methoxyaniline)
  • Solubility of Things. o-Aminoethoxybenzene. [Link]
  • thinkSRS.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Chemistry LibreTexts. (2022). 6.
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An In-Depth Technical Guide to 2-(Cyclopentyloxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)aniline is an organic chemical compound that belongs to the class of aromatic amines and ethers. Its structure, featuring a cyclopentyloxy group attached to an aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential applications in research and drug development, and essential safety and handling information. The unique combination of the bulky, lipophilic cyclopentyl group and the reactive amino group on the aromatic ring offers a scaffold for the development of novel molecules with diverse biological activities.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
CAS Number 29026-75-3[2]
Appearance No Data Available
Boiling Point No Data Available
Melting Point No Data Available
Density No Data Available
Solubility No Data Available
XLogP3 2.5[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reductive amination of a cyclopentanone with an aminophenol derivative. A detailed experimental protocol for a similar transformation is described below.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of a related N-cyclopentylaniline, which can be adapted for this compound by using the appropriate starting materials.[3]

Materials:

  • Aniline (or appropriate aminophenol derivative)

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and cyclopentanone (1.2 eq) in dichloromethane (DCM). Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.

SynthesisWorkflow reagents Aniline + Cyclopentanone + Acetic Acid in DCM imine Imine Formation (Stir at RT, 1-2h) reagents->imine Step 1 reduction Reduction with NaBH(OAc)₃ imine->reduction Step 2 workup Aqueous Work-up (NaHCO₃, Brine) reduction->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 product This compound purification->product

Synthesis Workflow for this compound via Reductive Amination.

Applications in Research and Drug Development

Aniline and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a cyclopentyloxy group can modulate the pharmacokinetic and pharmacodynamic properties of the parent aniline molecule, potentially enhancing its therapeutic efficacy and safety profile.

Potential as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The amino group can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse chemical entities. These modifications can lead to the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, aniline derivatives are key components in the synthesis of various heterocyclic compounds with demonstrated biological activities.[4]

Biological Activities of Aniline Derivatives

Derivatives of aniline have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Certain aniline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[5] The mechanism of action can vary, but some compounds have been shown to interfere with microtubule polymerization, a critical process in cell division.

  • Anti-inflammatory and Analgesic Properties: Some aniline-containing compounds have shown promise as anti-inflammatory and analgesic agents.[6]

  • Antibacterial Activity: Aniline derivatives have been investigated for their potential as antibacterial agents, with some compounds showing good to moderate activity.[7]

Involvement in Signaling Pathways

While specific studies on the direct interaction of this compound with signaling pathways are limited, research on aniline has shown that its exposure can lead to the activation of oxidative stress-responsive signaling pathways.[8][9] These pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, are crucial regulators of inflammation, cell proliferation, and apoptosis. The ability of aniline and its derivatives to modulate these pathways suggests their potential as therapeutic agents for diseases characterized by dysregulated signaling.

SignalingPathway Aniline Aniline Exposure ROS Reactive Oxygen Species (ROS) Aniline->ROS MAPK MAPK Pathway ROS->MAPK IKK IKK Complex ROS->IKK AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IKK->NFkB Gene Gene Expression (Inflammation, Proliferation) AP1->Gene NFkB->Gene

Aniline-induced activation of oxidative stress-responsive signaling pathways.

Safety and Handling

Hazard Identification: Aniline and its derivatives are generally classified as toxic.[2][10] Potential hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Long-term Effects: Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features provide a foundation for the development of novel compounds with diverse biological activities. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and scientists working with this promising molecule. Adherence to strict safety protocols is paramount when handling this and other aniline derivatives.

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  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024-01-18). [Link].
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  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules. 2022, 27(11), 3591.
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  • Dinda, B., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Archiv der Pharmazie, 333(1), 7-12.
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IUPAC name for 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Cyclopentyloxy)aniline

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 29026-75-3), a key organic intermediate. The document delineates its molecular identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Béchamp reduction of 2-cyclopentoxynitrobenzene, including mechanistic insights. A thorough analysis of its predicted spectroscopic signature—encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is presented to aid in its characterization and quality control. Furthermore, this guide explores the potential applications of this compound as a valuable scaffold in drug discovery and development, drawing parallels with structurally related 2-alkoxy aniline derivatives known for their biological activity. Finally, a critical examination of its toxicological profile and essential safety protocols for handling is provided. This document is intended as a vital resource for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound is an aromatic amine characterized by a cyclopentyl ether substituent at the ortho position to the amino group. This structural arrangement imparts specific steric and electronic properties that make it a subject of interest in synthetic chemistry. The ether linkage provides a degree of conformational flexibility, while the primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations.

The definitive identification of this compound is established through a combination of its structural formula and unique chemical identifiers. Its core physicochemical properties are summarized in the table below. While experimental data for properties such as melting point and solubility are not widely published, computed values and empirical observations from its synthesis provide a functional profile for laboratory applications.

PropertyValueSource(s)
IUPAC Name 2-cyclopentyloxyaniline[1]
CAS Number 29026-75-3[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Canonical SMILES C1CCC(C1)OC2=CC=CC=C2N[1]
Appearance Expected to be an oily liquid, colorless to brown[2]
Boiling Point 126-130 °C at 2.0-2.5 mm Hg
Predicted XLogP3 2.5[1]

Synthesis and Mechanistic Insights

The most reliable and frequently cited method for the preparation of this compound is the chemical reduction of its corresponding nitro precursor, 2-cyclopentoxynitrobenzene. This transformation is efficiently achieved using the Béchamp reduction, a classical yet robust method in organic synthesis that employs iron metal in an acidic medium.[3][4]

Causality of Experimental Choices

The Béchamp reduction is favored for its high chemoselectivity towards the nitro group, leaving other potentially reducible functionalities intact.[3] Iron is an inexpensive and readily available reducing agent. The reaction is conducted in a protic solvent mixture (ethanol/water) with a catalytic amount of strong acid, typically hydrochloric acid (HCl). The acid serves to activate the iron surface and provide the necessary protons for the reduction cascade. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[5][6] The choice of reflux conditions is to ensure a sufficient reaction rate for this heterogeneous mixture.

Detailed Experimental Protocol: Béchamp Reduction

This protocol is adapted from established literature procedures.

Materials:

  • 2-Cyclopentoxynitrobenzene

  • Iron powder (60 mesh)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Diethyl ether

  • Nitrogen gas source

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (3.4 equivalents), 220 mL of water, 244 mL of ethanol, and 14.2 mL of concentrated HCl.

  • Initiation: Heat the mixture to reflux under a nitrogen atmosphere. The nitrogen blanket is crucial to prevent the unintended oxidation of the product and intermediates.

  • Substrate Addition: Dissolve 2-cyclopentoxynitrobenzene (1.0 equivalent, 55.2 g) in a minimal amount of ethanol. Add this solution dropwise to the refluxing iron slurry over a period of 2 hours.

  • Reaction Monitoring: Maintain the reaction at reflux for an additional 3 hours after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitro compound.

  • Workup - Neutralization: Cool the reaction mixture to approximately 30°C. Carefully adjust the pH to 7-8 by the slow addition of concentrated ammonium hydroxide. This step neutralizes the excess acid and precipitates iron hydroxides.

  • Workup - Filtration & Extraction: Filter the mixture to remove the iron sludge. Wash the filter cake with diethyl ether (200 mL) to recover any adsorbed product.

  • Workup - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and extract four times with 50 mL portions of diethyl ether.

  • Isolation: Combine all the ether extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under vacuum (126°-130° C at 2.0-2.5 mm Hg) to yield the final product, this compound.

Visualization of Synthesis Workflow

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation A Charge Reactor: Iron, EtOH, H₂O, HCl B Heat to Reflux (N₂ Atmosphere) A->B C Add 2-Cyclopentoxy- nitrobenzene (2 hrs) B->C D Reflux for 3 hrs (Monitor by TLC) C->D E Cool to 30°C D->E F Neutralize with NH₄OH (pH 7-8) E->F G Filter Iron Sludge F->G H Extract Filtrate with Diethyl Ether (4x) G->H I Combine Extracts & Evaporate Solvent H->I J Fractional Distillation (Vacuum) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The NMR spectra are predicted for a solution in CDCl₃ with TMS as an internal standard. The aniline moiety significantly influences the chemical shifts of the aromatic protons, while the cyclopentyl group will show characteristic aliphatic signals.[7]

Table 2: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (4H)6.7 - 7.2Multiplet4HComplex splitting pattern due to ortho-disubstitution.
-O-CH- (Cyclopentyl)4.6 - 4.8Multiplet1HDeshielded by the adjacent oxygen atom.
-NH₂3.7 - 4.2Broad Singlet2HExchangeable proton; chemical shift is concentration-dependent.
-O-CH-CH ₂ (Cyclopentyl)1.8 - 2.1Multiplet4HDiastereotopic protons adjacent to the methine carbon.
Other -CH₂ (Cyclopentyl)1.5 - 1.8Multiplet4HRemaining cyclopentyl ring protons.

Table 3: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-O145 - 148Quaternary carbon attached to the electronegative oxygen.
Aromatic C-N135 - 138Quaternary carbon attached to nitrogen.
Aromatic C-H (x4)112 - 122Aromatic carbons influenced by both -NH₂ and -OR activating groups.
-O-C H- (Cyclopentyl)79 - 83Methine carbon significantly deshielded by the oxygen atom.
-O-CH-C H₂ (Cyclopentyl)32 - 35Carbons adjacent to the methine carbon.
Other -C H₂ (Cyclopentyl)23 - 26Remaining carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for a primary aromatic amine and an alkyl-aryl ether.[8][9]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3350 - 3500N-H Asymmetric & Symmetric StretchMediumA characteristic doublet for a primary amine (-NH₂).
3000 - 3100Aromatic C-H StretchMediumTypical for sp² C-H bonds on the benzene ring.
2850 - 2980Aliphatic C-H StretchStrongFrom the C-H bonds of the cyclopentyl group.
1600 - 1620N-H Scissoring (Bending)StrongDeformation vibration of the primary amine.
1450 - 1550Aromatic C=C StretchStrongSkeletal vibrations of the benzene ring.
1220 - 1260Aryl-O Stretch (C-O-C)StrongCharacteristic stretching of the aryl ether linkage.
730 - 770C-H Out-of-Plane BendStrongIndicative of ortho-disubstitution on the benzene ring.
Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns. The molecular weight of 177.24 conforms to the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10]

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValueIon FragmentRationale
177[C₁₁H₁₅NO]⁺˙ (Molecular Ion, M⁺˙)The parent ion corresponding to the full molecule.
109[M - C₅H₈]⁺˙Loss of cyclopentene via a rearrangement, forming 2-aminophenol radical cation.
108[M - C₅H₉]⁺Alpha-cleavage with loss of the cyclopentyl radical.
93[C₆H₇N]⁺˙Aniline radical cation from cleavage of the C-O bond.
69[C₅H₉]⁺Cyclopentyl cation.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure is highly relevant to medicinal chemistry and drug discovery. The 2-substituted aniline scaffold is a privileged structure in the development of kinase inhibitors for oncology.[11]

Rationale for Potential Biological Activity

Many kinase inhibitors feature a core aniline or aminopyrimidine structure that forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme. The substituent at the C2 position, in this case, the cyclopentyloxy group, projects into a hydrophobic region of the kinase, potentially enhancing binding affinity and modulating selectivity. Derivatives of 2-alkoxy anilines have demonstrated promising anticancer and antimicrobial activities.[12] The cyclopentyloxy group, compared to a simpler methoxy or ethoxy group, increases lipophilicity, which can improve cell membrane permeability and pharmacokinetic properties.

Potential as a Kinase Inhibitor Scaffold

Compounds based on a 2-substituted aniline pyrimidine core have been identified as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in numerous cancers and are key targets for antitumor drugs.[11] this compound serves as an ideal starting material for the synthesis of compound libraries targeting such kinases. The primary amine can be readily elaborated, for example, by reaction with a substituted chloropyrimidine, to build out the final inhibitor structure.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, Mer) GF->RTK Binds & Activates P1 Downstream Signaling (RAS/RAF/MEK/ERK) RTK->P1 Phosphorylates P2 Cell Proliferation & Survival P1->P2 Activates Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Potential mechanism of action for a kinase inhibitor derived from this compound.

Safety, Handling, and Toxicology

This compound, as an aniline derivative, must be handled with extreme caution. Aniline and its analogues are known for their acute toxicity via oral, dermal, and inhalation routes, and are readily absorbed through the skin.[2][13] Long-term exposure may cause organ damage, and some anilines are suspected carcinogens and mutagens.[14] A substance-specific Safety Data Sheet (SDS) must be consulted before any handling.

GHS Hazard Classification (Predicted)

Based on data for aniline and related compounds:

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Serious Eye Damage/IrritationH318Causes serious eye damage
Germ Cell MutagenicityH341Suspected of causing genetic defects
CarcinogenicityH351Suspected of causing cancer
Specific Target Organ Toxicity (Repeated)H372Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effects
Safe Handling and Emergency Procedures

Engineering Controls: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure a safety shower and eyewash station are immediately accessible.[15]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[16]

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use of a respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Remove contact lenses if present. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

PPE Selection Workflow

G start Handling This compound hood Is work performed in a certified chemical fume hood? start->hood ppe_core Mandatory PPE: - Safety Goggles - Lab Coat - Closed-toe Shoes - Long Pants hood->ppe_core Yes stop Do Not Proceed Consult EHS hood->stop No gloves Select Chemical Gloves (e.g., Nitrile) Double-gloving recommended ppe_core->gloves face_shield Risk of Splash? gloves->face_shield add_shield Add Face Shield face_shield->add_shield Yes resp Potential for Aerosol or Ventilation Failure? face_shield->resp No add_shield->resp add_resp Use Respirator with Organic Vapor Cartridge resp->add_resp Yes proceed Proceed with Caution resp->proceed No add_resp->proceed

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its preparation via the Béchamp reduction is a scalable and well-understood process. While empirical data on its properties is limited, a predictive spectroscopic and physicochemical profile can be reliably constructed to guide research efforts. The true potential of this molecule lies in its application as a scaffold in medicinal chemistry, particularly for the development of targeted therapies like kinase inhibitors. However, its significant toxicological hazards, characteristic of the aniline class, mandate the strictest adherence to safety protocols. This guide serves as a foundational resource for the safe and effective utilization of this compound in advanced chemical research.

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An In-depth Technical Guide to the Solubility of 2-(Cyclopentyloxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its dissolution in various organic solvents. It presents a structured approach to understanding the interplay between the solute's molecular structure and solvent properties. Furthermore, this guide furnishes a robust, step-by-step protocol for the experimental determination of solubility, designed to ensure accuracy and reproducibility in a research and development setting. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and process optimization.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a significant building block in the synthesis of a variety of organic molecules, particularly within the pharmaceutical industry. Its structural motif, featuring a primary aromatic amine and a bulky, non-polar cyclopentyloxy group, imparts a unique combination of physicochemical properties. The solubility of this compound is a fundamental parameter that dictates its handling, reactivity, and ultimate utility in synthetic and formulation processes.[1][2]

An optimal solvent system is paramount for achieving desired reaction rates, simplifying product isolation, and ensuring the efficacy of purification techniques such as crystallization and chromatography.[3] A thorough understanding of the solubility of this compound across a spectrum of organic solvents is therefore not merely academic but a practical necessity for process development and scale-up. This guide aims to provide both the theoretical foundation and the practical methodology for characterizing the solubility of this important intermediate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[4][5]
Molecular Weight 177.24 g/mol [4][5]
Appearance Expected to be a liquid or low-melting solid
Predicted XLogP 2.5[4]

The predicted octanol-water partition coefficient (XLogP) of 2.5 indicates a significant non-polar character, suggesting that this compound will be more soluble in lipids and non-polar organic solvents than in water.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature and magnitude of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The solubility of this compound is dictated by the interplay of its constituent functional groups:

  • Aniline Moiety: The primary amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor.[6][7][8] The aromatic ring itself has delocalized pi-electrons, contributing to van der Waals forces.

  • Cyclopentyloxy Group: The ether linkage (-O-) introduces some polarity and can act as a hydrogen bond acceptor. However, the five-membered cyclopentyl ring is a bulky, non-polar, hydrophobic moiety.

The overall solubility will be a balance between the polar contributions of the amine and ether groups and the non-polar nature of the cyclopentyl and phenyl rings. It is anticipated that the large non-polar surface area will dominate, leading to better solubility in solvents of low to moderate polarity.

Hydrogen Bonding

Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences solubility.[6][7][9] The -NH₂ group of this compound can donate two hydrogen bonds, while the ether oxygen can accept a hydrogen bond.

  • In Protic Solvents (e.g., alcohols): These solvents can both donate and accept hydrogen bonds. Therefore, favorable interactions are expected, promoting solubility.

  • In Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents can accept hydrogen bonds but cannot donate them. The amine group of the solute can still form hydrogen bonds with the solvent, contributing to solubility.

  • In Apolar Solvents (e.g., hexane, toluene): These solvents cannot participate in hydrogen bonding. Solubility will be primarily driven by weaker van der Waals forces.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain reliable quantitative solubility data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[10]

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C (or other desired temperatures).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvents A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Anticipated Solubility Profile and Discussion

While specific experimental data is pending, a qualitative and semi-quantitative solubility profile can be predicted based on the theoretical principles discussed.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar, Aprotic Hexane, Toluene, Diethyl EtherHighThe large non-polar surface area of the solute interacts favorably with non-polar solvents via van der Waals forces. The synthesis of this compound uses ether for extraction, indicating good solubility.[11]
Polar, Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can act as hydrogen bond acceptors for the solute's amine group. Their polarity is sufficient to interact with the polar parts of the molecule without being hindered by the non-polar moiety.
Polar, Protic Ethanol, Methanol, IsopropanolModerateThese solvents can both donate and accept hydrogen bonds, leading to strong interactions with the solute's amine and ether groups. However, the bulky non-polar group may limit overall solubility compared to smaller, more polar solutes.
Highly Polar WaterVery LowThe significant hydrophobic character of the cyclopentyl and phenyl groups will dominate, leading to poor miscibility with water.
Logical Framework for Solvent Selection

The choice of solvent in a pharmaceutical context is a multi-faceted decision.[1][2][12]

G cluster_input Input Parameters cluster_output Decision Solubility High Solubility OptimalSolvent Optimal Solvent Selection Solubility->OptimalSolvent Reactivity Inertness to Reagents Reactivity->OptimalSolvent Process Boiling Point & Volatility Process->OptimalSolvent Safety Toxicity & Flammability Safety->OptimalSolvent

Caption: Key factors influencing optimal solvent selection in process chemistry.

Conclusion and Future Work

This guide has established a robust theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. Based on its molecular structure, high solubility is predicted in non-polar and moderately polar aprotic solvents, with moderate solubility in polar protic solvents and very low aqueous solubility.

The provided experimental protocol offers a reliable method for generating the precise quantitative data required by researchers and drug development professionals. Future work should focus on the execution of this protocol to populate a comprehensive database of solubility values for this compound across a wide range of solvents and temperatures. This empirical data will serve as an invaluable tool for optimizing synthetic routes, purification strategies, and formulation development involving this key intermediate.

References

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  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved January 11, 2026.
  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Purosolv. (n.d.). Choosing the Right Solvent for Drug Manufacturing. Retrieved January 11, 2026.
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  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved January 11, 2026.
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  • Benchchem. (n.d.). Solubility of Solvent Blue 35 in organic solvents. Retrieved January 11, 2026.
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The Strategic Utility of 2-(Cyclopentyloxy)aniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-(Cyclopentyloxy)aniline, a structurally distinct aromatic amine, has emerged as a molecule of significant interest. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most critically, the potential research applications of this compound for researchers, scientists, and drug development professionals. We will explore its role as a versatile intermediate, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds, while also postulating on the strategic advantages conferred by the cyclopentyloxy moiety in modulating pharmacokinetic and pharmacodynamic profiles.

Introduction: The Aniline Scaffold and the Quest for Metabolic Stability

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] Their utility stems from the reactivity of the amino group, which allows for a diverse range of chemical transformations. However, the aniline motif is not without its challenges. A primary concern in drug development is metabolic stability; aniline-containing compounds can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicities.[2][3]

This has led to a concerted effort in medicinal chemistry to identify aniline surrogates or modifications that retain the desirable synthetic utility while improving the metabolic profile. The introduction of sterically hindering or electronically modulating substituents is a common strategy to mitigate unwanted metabolism. It is within this context that this compound presents itself as a compelling building block. The placement of a bulky cyclopentyloxy group ortho to the amine is hypothesized to influence the molecule's reactivity and metabolic fate, offering a strategic advantage in drug design.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 29026-75-3
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Liquid
Boiling Point 126-130 °C at 2.0-2.5 mm Hg
LogP (predicted) 2.9

Synthesis of this compound: A Robust and Scalable Protocol

A reliable and scalable synthesis is a prerequisite for the widespread adoption of any building block in research and development. A well-documented method for the preparation of this compound involves the reduction of the corresponding nitrobenzene precursor. This approach is detailed in US Patent 4,153,446 and provides a practical route for obtaining the target compound in good yield.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G A 2-(Cyclopentyloxy)nitrobenzene B This compound A->B Fe, HCl, EtOH/H₂O, Reflux

A schematic of the synthesis of this compound.

Materials:

  • 2-(Cyclopentyloxy)nitrobenzene

  • Iron powder (60 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Diethyl ether

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add iron powder, water, ethanol, and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-(cyclopentyloxy)nitrobenzene in ethanol to the refluxing mixture over a period of 2 hours.

  • Maintain the reaction at reflux for an additional 3 hours after the addition is complete.

  • Cool the reaction mixture and adjust the pH to 7-8 with concentrated ammonium hydroxide.

  • Filter the mixture and wash the filter cake with diethyl ether.

  • Separate the aqueous layer of the filtrate and extract it multiple times with diethyl ether.

  • Combine all the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield this compound.

This robust protocol allows for the production of multi-gram quantities of this compound, making it readily accessible for extensive research applications.

Potential Research Applications: A Gateway to Novel Therapeutics

While direct and extensive literature on the biological activities of this compound itself is limited, its true value lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules. The strategic placement of the cyclopentyloxy group offers several potential advantages in drug design.

Kinase Inhibitors: A Scaffold for Selectivity and Improved Pharmacokinetics

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Anilino-based scaffolds are prevalent in a wide range of kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond interaction within the ATP-binding pocket of the kinase.[6]

The this compound moiety can serve as a valuable starting point for the synthesis of novel kinase inhibitors. The ortho-alkoxy group can influence the conformation of the aniline, potentially leading to altered binding affinities and selectivity profiles for different kinases.

G cluster_0 Synthesis of Kinase Inhibitor Scaffolds 2-CPA This compound Reaction1 Coupling with heterocyclic core 2-CPA->Reaction1 Step 1 Scaffold Anilino-heterocycle Kinase Inhibitor Scaffold Reaction1->Scaffold Step 2 SAR Structure-Activity Relationship Studies Scaffold->SAR Optimization Lead Lead Compound SAR->Lead G 2-CPA This compound Nitration Nitration 2-CPA->Nitration Nitro Nitro-derivative Nitration->Nitro Reduction Reduction Nitro->Reduction Diamine ortho-Phenylenediamine derivative Reduction->Diamine Condensation Condensation with R-COOH Diamine->Condensation Benzimidazole 4-(Cyclopentyloxy)- 2-substituted-benzimidazole Condensation->Benzimidazole

Synthetic pathway to 4-(Cyclopentyloxy)benzimidazoles.

Anti-Inflammatory Agents: Leveraging a Known Pharmacophore

A significant piece of evidence for the utility of the cyclopentyloxy-phenyl moiety in drug discovery comes from US Patent 8,093,289 B2, which describes 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl}propionic acid (T-5224) as a therapeutic agent for inflammatory diseases. [7]Although this compound features a para-substituted cyclopentyloxy group, it validates the inclusion of this functionality in the design of bioactive molecules.

Researchers can leverage this compound to synthesize novel ortho-substituted analogues of known anti-inflammatory drugs or to create entirely new chemical entities for screening in inflammatory disease models. The ortho-substitution pattern can lead to unique intramolecular interactions and a different pharmacological profile compared to its para- and meta-isomers.

The Strategic Advantage of the Cyclopentyloxy Group

The choice of the cyclopentyloxy group is not arbitrary. Compared to a simple methoxy or ethoxy group, the cyclopentyl moiety offers several potential advantages:

  • Increased Lipophilicity: The cyclopentyl group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The cyclic nature and steric bulk of the cyclopentyl group can hinder enzymatic attack, potentially blocking sites of metabolism on the aromatic ring and improving the metabolic stability of the parent molecule.

  • Conformational Constraint: The ortho-positioning of the cyclopentyloxy group can restrict the rotation of the aniline C-N bond, which can pre-organize the molecule for binding to a biological target and potentially increase potency and selectivity.

  • Exploration of Hydrophobic Pockets: The cyclopentyl group can effectively occupy hydrophobic pockets in protein binding sites, leading to enhanced affinity.

Conclusion and Future Directions

This compound is a valuable and strategically important building block for modern drug discovery. Its straightforward synthesis and the unique physicochemical properties conferred by the ortho-cyclopentyloxy group make it an attractive starting material for the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-inflammatory agents.

Future research should focus on the systematic exploration of this compound in the synthesis of diverse compound libraries. Detailed structure-activity relationship (SAR) studies are needed to fully elucidate the impact of the ortho-cyclopentyloxy group on biological activity and pharmacokinetic parameters. Furthermore, comparative metabolic stability studies between this compound derivatives and their less sterically hindered analogues would provide crucial data to validate the hypothesis of improved metabolic profiles. As the demand for novel and safer medicines continues to grow, the judicious use of well-designed building blocks like this compound will be instrumental in the successful discovery and development of the next generation of therapeutics.

References

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
  • Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
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  • Google Patents. (n.d.). US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
  • Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824.
  • Tiwari, A., Singh, A., & Tiwari, V. (2011). NOTE Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate.
  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Advances, 11(15), 8683–8691.
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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712–8756.
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  • Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. (n.d.). Journal of Bioequivalence & Bioavailability, 4(5).
  • Identification of type-II inhibitors using kinase structures. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5042-5046.
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  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2003). Journal of Medicinal Chemistry, 46(24), 5142-5155.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). ACS Omega, 5(1), 608-617.
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A Technical Guide to the Biological Activity of 2-(Cyclopentyloxy)aniline Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(cyclopentyloxy)aniline derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will dissect their synthesis, explore their primary biological activities, and elucidate the underlying mechanisms of action. This document is structured to serve as a comprehensive resource, moving from foundational chemistry to detailed biological evaluation protocols and future-facing perspectives.

The this compound Scaffold: Synthesis and Characterization

The core structure, this compound, combines an aniline ring with a cyclopentyl ether group at the ortho position.[1][2] This scaffold serves as a versatile starting point for the development of novel therapeutic agents.[3] The synthesis of its derivatives typically involves multi-step reactions designed to introduce various functional groups, thereby modulating the compound's physicochemical and biological properties.

A general synthetic approach allows for the creation of a diverse library of derivatives for biological screening. The process begins with foundational materials and proceeds through key reactions to yield the final, purified compounds, which are then structurally confirmed.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Starting Materials (e.g., Substituted Anilines, Cyclopentyl Halides) Reaction1 Etherification Reaction (Formation of Cyclopentyloxy moiety) Start->Reaction1 Intermediate Core Scaffold (this compound) Reaction1->Intermediate Reaction2 Condensation / Coupling Reaction (e.g., with aldehydes, acids) Intermediate->Reaction2 Crude Crude Derivative Reaction2->Crude Purify Purification (e.g., Recrystallization, Flash Chromatography) Crude->Purify Final Pure Derivative Purify->Final NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR Analysis MS Mass Spectrometry (MS) Final->MS Analysis FTIR FTIR Spectroscopy Final->FTIR Analysis

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Experimental Protocol: General Synthesis of Derivatives

This protocol is a representative example adapted from methodologies for synthesizing aniline derivatives.[4][5]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted this compound and a selected aldehyde or carboxylic acid in a suitable solvent, such as absolute ethanol or DMF.[4][5]

  • Reaction Initiation: To facilitate the reaction, add a catalytic amount of an appropriate agent. For condensation with an aldehyde, a few drops of glacial acetic acid may be used.[4] For amide bond formation with a carboxylic acid, a coupling agent like EDC·HCl is employed.[5]

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature to 80-90 °C) for a period ranging from a few hours to several hours, depending on the specific reactants.[4][5]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

  • Purification: Upon completion, the crude product is isolated. Further purification is achieved by washing with a solvent like cold ethanol or by using flash chromatography on silica gel to yield the desired pure compound.[4][6]

  • Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[5][7][8]

Key Biological Activities and Mechanisms of Action

Research has primarily focused on the antitumor and anti-inflammatory properties of this class of compounds. The mechanism often involves the targeted inhibition of key enzymes in pathological signaling pathways.

Antitumor and Anti-inflammatory Activity

A notable study synthesized a series of derivatives based on a closely related 2-cyclopentyloxyanisole scaffold and evaluated their in vitro antitumor activity.[7] Several of these compounds exhibited potent cytotoxic effects against various cancer cell lines.[7] The primary mechanism for both the antitumor and anti-inflammatory effects was found to be the inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and the reduction of tumor necrosis factor-alpha (TNF-α).[7]

Causality:

  • COX-2 Inhibition: COX-2 is an enzyme often overexpressed in both inflamed tissues and various cancers. It catalyzes the production of prostaglandins, which promote inflammation and cell proliferation. Inhibiting COX-2 is a validated strategy for developing anti-inflammatory drugs and certain anticancer agents.

  • TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation and is implicated in the tumor microenvironment. Blocking its activity can disrupt inflammatory cascades and reduce cancer-related inflammation.[7]

  • PDE4B Inhibition: PDE4B is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger. Inhibiting PDE4B increases intracellular cAMP levels, which has broad anti-inflammatory effects.

The diagram below illustrates the central role of COX-2 and TNF-α in the inflammatory process and how their inhibition by this compound derivatives can block these pathways.

Inflammatory_Pathway cluster_cox COX-2 Pathway cluster_tnf TNF-α Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Injury) Cell Immune Cell (e.g., Macrophage) Stimulus->Cell Membrane Cell Membrane Phospholipids Cell->Membrane TNFa TNF-α Cell->TNFa AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling, Cell Proliferation) PGs->Inflammation TNFR TNF Receptor TNFa->TNFR NFkB NF-κB Activation TNFR->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes Genes->Inflammation Compound This compound Derivative Compound->COX2 Inhibition Compound->TNFa Inhibition

Caption: Inhibition of key inflammatory pathways by this compound derivatives.

Quantitative Data: Antitumor and Enzyme Inhibitory Activities

The following table summarizes the half-maximal inhibitory concentration (IC50) values for select 2-cyclopentyloxyanisole derivatives, demonstrating their potency.[7] Lower IC50 values indicate greater potency.

CompoundAntitumor Activity IC50 (μM)COX-2 Inhibition IC50 (μM)PDE4B Inhibition IC50 (μM)TNF-α Inhibition IC50 (μM)
4a 5.13 - 17.95 (range)-5.622.01
4b 5.13 - 17.95 (range)1.08--
7b 5.13 - 17.95 (range)-5.65-
13 5.13 - 17.95 (range)1.883.986.72
Celecoxib-0.68-6.44
Roflumilast--1.55-
Data sourced from a study on 2-cyclopentyloxyanisole derivatives, which share a core scaffold.[7]

Methodologies for Biological Evaluation

To ensure scientific rigor and trustworthiness, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds. The following are self-validating systems for assessing cytotoxicity and potential genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h for attachment) A->B C 3. Add Test Compounds (various concentrations) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (allow formazan formation) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Measure Absorbance (at ~570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay [3][9]

  • Cell Plating: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Remove the treatment media and add MTT solution (e.g., 0.5 mg/mL in fresh media) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Genotoxicity and Mutagenicity Screening

Before advancing a compound in drug development, it is critical to assess its potential to cause genetic damage. Aniline and its derivatives can exhibit toxicity, making these screens essential.[9]

Ames Test for Mutagenicity [9]

  • Principle: This test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses a compound's ability to cause mutations that restore the bacterium's ability to synthesize histidine (revertants).

  • Protocol Outline:

    • Metabolic Activation: Prepare an S9 mix from rat liver, which contains metabolic enzymes that can activate or deactivate the test compound, mimicking mammalian metabolism.[9]

    • Plate Incorporation: Add the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) to molten top agar.[9]

    • Incubation: Pour the mixture onto a minimal glucose agar plate and incubate for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies. A dose-dependent increase in colonies compared to the negative control indicates mutagenicity.[9]

Comet Assay for DNA Damage [9]

  • Principle: Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet" shape.

  • Protocol Outline:

    • Cell Preparation: Treat cells in culture with the test compounds. Harvest the cells and resuspend them in ice-cold PBS.[9]

    • Slide Preparation: Mix the cell suspension with low melting point agarose and pipette it onto a pre-coated microscope slide.[9]

    • Lysis: Immerse the slides in a high-salt lysis solution to break down the cell and nuclear membranes, leaving behind the DNA.[9]

    • Electrophoresis: Place the slides in an electrophoresis chamber and apply an electric field.

    • Visualization: Stain the DNA with a fluorescent dye and visualize it under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Future Directions

The this compound scaffold represents a highly promising platform for drug discovery. The potent dual antitumor and anti-inflammatory activities make these derivatives attractive candidates for further development, particularly for inflammation-driven cancers.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis is needed to understand how different substitutions on the aniline ring and other parts of the molecule influence potency and selectivity towards specific enzyme targets. For example, in related cyclopentanone derivatives, a para-chloroanilino moiety was found to enhance cytotoxic activity.[10]

  • Lead Optimization: Promising "hit" compounds should be optimized to improve their pharmacological properties, including solubility, metabolic stability, and oral bioavailability.[3]

  • In Vivo Studies: Compounds with strong in vitro activity and favorable preliminary safety profiles should be advanced to in vivo animal models of cancer and inflammation to validate their therapeutic efficacy.

References

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  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed Central.
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  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. ResearchGate.
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2-(Cyclopentyloxy)aniline: A Strategic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide explores the synthetic utility of 2-(Cyclopentyloxy)aniline, a versatile bifunctional building block. We delve into its strategic importance in medicinal chemistry and materials science, where the interplay between the reactive aniline moiety and the modulating cyclopentyloxy group offers significant advantages. The guide provides a comprehensive analysis of the compound's physicochemical properties, a detailed and validated protocol for its synthesis, and an examination of its characteristic reactivity. Furthermore, we present case studies of its application in the construction of complex, biologically active scaffolds, supported by quantitative data and mechanistic diagrams. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate for the synthesis of novel molecular entities.

Introduction to this compound

The Aniline Motif in Synthesis: A Double-Edged Sword

Aniline and its derivatives are foundational pillars in the synthesis of a vast array of high-value chemical products, from dyes and polymers to agrochemicals and pharmaceuticals.[1][2] In drug discovery, the aniline substructure is a common starting point for therapies due to its synthetic accessibility and versatile reactivity.[3][4] However, this utility is often tempered by a significant liability: metabolic instability. The aniline core is susceptible to oxidation by cytochrome P450 enzymes in the liver, a process that can generate reactive and potentially toxic metabolites.[3][4] This metabolic vulnerability can lead to adverse drug reactions and is a frequent cause of candidate failure in late-stage development.

Strategic Modification: The Role of the 2-Cyclopentyloxy Group

The strategic introduction of a cyclopentyloxy group at the ortho position of the aniline ring, yielding this compound, is a deliberate design choice to mitigate these challenges. This modification imparts several key advantages:

  • Steric Shielding: The bulky cyclopentyl ether group sterically hinders the amino group and the adjacent ring positions, influencing the regioselectivity of subsequent reactions and potentially blocking sites of unwanted metabolic attack.

  • Increased Lipophilicity: The non-polar cyclopentyl ring enhances the molecule's lipophilicity (fat-solubility), which can improve its pharmacokinetic profile, such as membrane permeability and absorption.

  • Modulated Reactivity: The electron-donating nature of the ether oxygen influences the electronic properties of the aromatic ring and the nucleophilicity of the amine, fine-tuning its reactivity in synthetic transformations.

These features make this compound a superior building block for programs where metabolic stability and specific reactivity are paramount.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueReference
CAS Number 29026-75-3[5][6][7][8]
Molecular Formula C₁₁H₁₅NO[5][7][9]
Molecular Weight 177.24 g/mol [5][6][7]
IUPAC Name 2-cyclopentyloxyaniline[7]
Synonyms 2-Cyclopentyloxy-phenylamine, Benzenamine, 2-(cyclopentyloxy)-[6][7]
Canonical SMILES C1CCC(C1)OC2=CC=CC=C2N[7]

Synthesis of the Building Block

Primary Synthetic Route: Reduction of 2-Cyclopentoxynitrobenzene

The most reliable and scalable synthesis of this compound involves the chemical reduction of its nitro-aromatic precursor, 2-cyclopentoxynitrobenzene.[10] This transformation is a cornerstone of industrial and laboratory amine synthesis.

Rationale: The Béchamp Reduction

The chosen protocol is a variation of the Béchamp reduction, which utilizes iron metal in an acidic medium. This method is favored for several reasons:

  • Cost-Effectiveness: Iron powder is an inexpensive and readily available reagent.

  • High Efficiency: The reaction typically proceeds with high conversion and yields.

  • Safety: It avoids the use of high-pressure hydrogenation or more hazardous reducing agents like metal hydrides.

The mechanism involves the stepwise reduction of the nitro group on the surface of the iron particles, with the acid serving to activate the metal and act as a proton source. The final neutralization step with ammonium hydroxide precipitates iron salts, allowing for the clean extraction of the desired aniline product.[10]

Detailed Experimental Protocol

This protocol is adapted from a literature procedure and should be performed by trained personnel with appropriate safety precautions.[10]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (60 mesh, 51.9 g, 0.93 mol), water (220 mL), ethanol (244 mL), and concentrated hydrochloric acid (14.2 mL).

  • Initiation: Heat the mixture to reflux under a nitrogen atmosphere.

  • Substrate Addition: Slowly add a solution of 2-cyclopentoxynitrobenzene (55.2 g, 0.27 mol) to the refluxing mixture over a period of 2 hours.

  • Reaction Monitoring: Maintain the reaction at reflux for an additional 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Neutralization: Cool the reaction mixture to approximately 30°C. Carefully adjust the pH to 7-8 by adding concentrated ammonium hydroxide.

  • Workup - Filtration: Filter the mixture to remove the iron salts. Wash the filter cake with ether (200 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with ether (4 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by fractional distillation at 126°-130° C under reduced pressure (2.0-2.5 mm Hg) to yield the final product (typical yield: ~64%).[10]

Workflow for Synthesis

cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Setup Combine Iron, H2O, EtOH, HCl in Flask Reflux Heat to Reflux (N2 Atmosphere) Setup->Reflux AddNitro Add 2-Cyclopentoxy- nitrobenzene (2h) Reflux->AddNitro Reflux2 Reflux for 3h AddNitro->Reflux2 Neutralize Cool & Neutralize (NH4OH to pH 7-8) Reflux2->Neutralize Filter Filter Iron Salts Neutralize->Filter Extract Extract with Ether Filter->Extract Purify Distill under Vacuum Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

Overview of the Reactive Centers

The synthetic versatility of this compound stems from two primary reactive sites: the nucleophilic primary amine (-NH₂) and the activated aromatic ring. The ortho-cyclopentyloxy group exerts a significant electronic and steric influence, directing the outcomes of many reactions. It enhances the electron density of the ring, particularly at the para-position, while sterically shielding the ortho-positions.

Key Transformations

The amine group serves as a powerful handle for a variety of essential synthetic transformations:

  • N-Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amide and sulfonamide linkages. These functional groups are ubiquitous in medicinal chemistry.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt (Ar-N₂⁺). This intermediate is highly valuable, as the diazonium group can be displaced by a wide range of nucleophiles (e.g., halides, -CN, -OH, -H) in reactions such as the Sandmeyer and Schiemann reactions.

  • Condensation and Cyclization: The aniline can act as a dinucleophile in condensation reactions with dicarbonyl compounds or their equivalents to construct various nitrogen-containing heterocyclic systems, which are privileged scaffolds in drug discovery. For instance, related aniline derivatives are used to synthesize complex imidazole-based structures.[11]

Mechanistic Insight: N-Acylation

reagents This compound + Acyl Chloride (R-COCl) intermediate Intermediate Nucleophilic Attack Lone pair on nitrogen attacks the electrophilic carbonyl carbon. reagents->intermediate Step 1 product_formation Product Formation Proton Transfer & Loss of Cl- A base removes the proton from nitrogen, and the chloride ion is eliminated. intermediate:n->product_formation:p Step 2 product N-Acylated Product (Amide) product_formation->product

Caption: Generalized mechanism for the N-Acylation of an aniline.

Application in Target-Oriented Synthesis

Case Study: Scaffolds for Enzyme Inhibitors

While direct studies on this compound are specific, compelling evidence for its utility can be drawn from its close analogue, 2-cyclopentyloxyanisole. A series of derivatives based on this scaffold were synthesized and evaluated for antitumor activity.[11] The study revealed potent inhibitory activity against key enzymes implicated in cancer and inflammation: cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α).[11]

The aniline functionality of this compound provides a direct synthetic handle to build analogous structures, where the nitrogen atom can be incorporated into heterocyclic cores or used as an attachment point for side chains designed to interact with enzyme active sites.

Quantitative Data: Inhibitory Activity of Related Scaffolds [11]

Compound Target Enzyme IC₅₀ (µM)
Compound 4b COX-2 1.08
Compound 13 COX-2 1.88
Celecoxib (Ref.) COX-2 0.68
Compound 13 PDE4B 3.98
Compound 4a PDE4B 5.62
Roflumilast (Ref.) PDE4B 1.55
Compound 4a TNF-α 2.01

| Compound 13 | TNF-α | 6.72 |

Role in Patented Pharmaceutical Scaffolds

The value of the cyclopentyloxy-aniline motif is further underscored by its appearance in numerous patents for complex pharmaceutical agents. For example, the compound T-5224, 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl}propionic acid, has been developed as a therapeutic agent for inflammatory diseases.[12] The "4-(cyclopentyloxy)-2-hydroxybenzoyl" portion of this molecule highlights the utility of cyclopentyloxy-substituted aromatic rings as key recognition elements in bioactive molecules.

Conceptual Pathway: Enzyme Inhibition

Substrate Substrate (e.g., Arachidonic Acid) Enzyme Enzyme (e.g., COX-2) Substrate->Enzyme Binds Product Product (Prostaglandins) Enzyme->Product Catalyzes Blocked Binding Site Blocked Enzyme->Blocked Inhibitor Inhibitor (Derived from Building Block) Inhibitor->Enzyme Binds & Blocks

Caption: Conceptual model of competitive enzyme inhibition.

Analytical Characterization

Spectroscopic Signature of this compound

Accurate structural confirmation is critical. The combination of NMR, IR, and mass spectrometry provides a definitive fingerprint for this compound. While experimental spectra are proprietary, the expected data can be reliably predicted based on the known behavior of its constituent functional groups.[13][14][15]

Predicted Spectroscopic Data
TechniqueFeatureExpected Signal / ValueRationale
¹H NMR Aromatic Protonsδ 6.7-7.2 ppm (m, 4H)Protons on the aniline ring.
-O-CH -δ 4.6-4.8 ppm (m, 1H)The single proton on the carbon bearing the ether oxygen.
-NH₂ δ 3.6-3.8 ppm (br s, 2H)Broad singlet for the two amine protons; chemical shift is solvent-dependent.
Cyclopentyl -CH₂ -δ 1.5-2.0 ppm (m, 8H)Multiple overlapping signals for the remaining four methylene groups of the cyclopentyl ring.
IR N-H Stretch3350-3450 cm⁻¹ (two bands)Asymmetric and symmetric stretching of the primary amine.[13][14]
C-H Stretch (Aromatic)3000-3100 cm⁻¹Stretching of sp² C-H bonds.
C-H Stretch (Aliphatic)2850-2970 cm⁻¹Stretching of sp³ C-H bonds in the cyclopentyl group.
C-O Stretch (Ether)~1250 cm⁻¹Characteristic aryl-alkyl ether stretch.
Mass Spec. Molecular Ion (M⁺)m/z = 177Corresponds to the molecular weight of C₁₁H₁₅NO.[7]
Key Fragmentm/z = 108Loss of the cyclopentene radical (•C₅H₇) via McLafferty-type rearrangement.
Key Fragmentm/z = 93Represents the aniline radical cation, resulting from cleavage of the C-O bond.

Safety and Handling

Hazard Profile

As an aniline derivative, this compound should be handled as a potentially hazardous substance. While a specific safety data sheet (SDS) may vary, related compounds exhibit acute toxicity, skin irritation, and may cause allergic skin reactions.[16][17] Inhalation and ingestion are primary routes of exposure to be avoided.

  • H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Recommended Handling Procedures

All manipulations should be conducted inside a certified chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

  • Engineering Controls: Ensure adequate ventilation to minimize vapor inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents more than just another aromatic amine; it is a strategically designed building block that addresses known liabilities of the parent aniline structure. The ortho-cyclopentyloxy group confers enhanced lipophilicity and metabolic stability while modulating the reactivity of the amine and aromatic ring. This guide has demonstrated its straightforward synthesis, predictable reactivity, and proven applicability in constructing complex molecular architectures relevant to drug discovery.

Future research will likely see the expanded use of this and similar building blocks in the development of next-generation covalent inhibitors, PROTACs, and molecular glues, where precise control over reactivity and physicochemical properties is essential for success. Its utility as a precursor for novel ligands in materials science and catalysis also remains a promising area for exploration.

References

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Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Inferred Safety Profiles

Section 1: Understanding the Inherent Hazard Profile

2-(Cyclopentyloxy)aniline's structure suggests a dual-hazard profile, combining the toxicological concerns of aromatic amines with the peroxide-forming potential of ethers. Aromatic amines as a class are recognized for their potential carcinogenicity, mutagenicity, and toxicity, with absorption readily occurring through the skin.[1][2] Aniline, the parent aromatic amine, is a potent toxin known to induce methemoglobinemia, a condition that impairs oxygen delivery to tissues, and is classified as a probable human carcinogen.[3][4][5] Ethers, particularly cyclic ethers, are prone to forming explosive peroxides upon exposure to air and light.[6]

Anticipated GHS Classification (Inferred)

Based on the hazards of its structural analogs, the anticipated Globally Harmonized System (GHS) classification for this compound is as follows:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[7][8]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[7][8]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled[7][8]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damage[7][8]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[7][8]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects[7][8]
Carcinogenicity (Category 2)H351: Suspected of causing cancer[7][8]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs through prolonged or repeated exposure[7]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400: Very toxic to aquatic life[7]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A multi-layered approach to safety is paramount when handling this compound. The hierarchy of controls prioritizes the most effective measures to minimize risk.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An emergency eyewash station and safety shower must be readily accessible.[6]

Administrative Controls: Standard Operating Procedures and Training

Strict adherence to Standard Operating Procedures (SOPs) is critical. All personnel must receive comprehensive training on the specific hazards of aromatic amines and ethers before handling this compound. Clear and accurate labeling of all containers is mandatory.

Section 3: Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3]Aromatic amines can be readily absorbed through the skin.[1]
Eye Protection Chemical splash goggles and a face shield.[3]Protects against splashes and vapors that can cause serious eye damage.
Body Protection A fully buttoned lab coat made of a low-permeability material.Prevents skin contact with spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations, such as large-scale transfers or spills.[3]To prevent inhalation of toxic vapors.

Section 4: Laboratory Protocols: From Receipt to Disposal

Chemical Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and a warning about its potential to form peroxides.

  • Storage: Store in a cool, dry, well-ventilated area, away from light, heat, and incompatible materials such as strong oxidizing agents and acids.[3] The storage area should be designated for toxic and peroxide-forming chemicals.

Handling and Dispensing
  • Quantities: Work with the smallest quantities of the chemical feasible for the experiment.

  • Inert Atmosphere: For prolonged storage or reactions, consider storing and handling under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.

  • Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation or concentration. Peroxide test strips are commercially available.

Waste Disposal
  • Waste Streams: Segregate waste containing this compound from other waste streams.

  • Containers: Collect liquid waste in a dedicated, properly labeled, and sealed container. Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, labeled, sealed bag or container.

  • Disposal: All waste must be disposed of as hazardous chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[10]

Section 5: Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Emergency_Response_Workflow cluster_spill Spill Response cluster_fire Fire Response cluster_exposure Personal Exposure Start Emergency Event Assess Assess the Situation (Spill, Fire, Exposure) Start->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate Alert Alert Supervisor and Emergency Services Evacuate->Alert Spill_Contain Contain the Spill Alert->Spill_Contain Spill Fire_Extinguish Use Appropriate Extinguisher (Dry chemical, CO2, foam) Alert->Fire_Extinguish Fire Exposure_Remove Remove from Exposure Alert->Exposure_Remove Exposure Spill_Neutralize Neutralize/Absorb Spill_Contain->Spill_Neutralize Spill_Clean Clean and Decontaminate Spill_Neutralize->Spill_Clean Spill_Dispose Dispose of Waste Spill_Clean->Spill_Dispose Fire_Cool Cool Nearby Containers Fire_Extinguish->Fire_Cool Exposure_Decontaminate Decontaminate (Flush skin/eyes) Exposure_Remove->Exposure_Decontaminate Exposure_Medical Seek Immediate Medical Attention Exposure_Decontaminate->Exposure_Medical

Caption: A workflow for responding to laboratory emergencies.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Section 6: Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its inferred hazards and a steadfast commitment to a culture of safety. By implementing the engineering controls, administrative protocols, and personal protective measures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Continuous vigilance, adherence to established procedures, and a proactive approach to risk assessment are the cornerstones of responsible chemical research.

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Navigating the Stability of 2-(Cyclopentyloxy)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, a comprehensive understanding of the chemical stability and appropriate storage of intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This guide provides an in-depth technical overview of the stability and handling of 2-(Cyclopentyloxy)aniline, a key building block in various synthetic pathways. While specific long-term stability data for this particular molecule is not extensively published, this document synthesizes information from its core chemical moieties—the aniline head and the cyclopentyloxy tail—to provide a robust framework for its management in a laboratory setting.

The Chemical Profile of this compound

This compound, with the molecular formula C₁₁H₁₅NO, combines the reactive aromatic amine functionality of aniline with a bulky, stable cyclopentyloxy group at the ortho position. This substitution pattern influences the molecule's electronic properties and steric environment, which in turn dictates its reactivity and stability.

The aniline core is an electron-rich aromatic system, making it susceptible to oxidation. The amino group is a weak base and can react with strong acids.[1] The ether linkage, particularly an aryl ether, is generally stable due to the delocalization of the oxygen's lone pair electrons into the aromatic ring. Furthermore, cyclopentyl ethers are known for their stability across a wide range of acidic and basic conditions.[2] This inherent stability of the substituent suggests that the primary modes of degradation for this compound will likely involve the aniline portion of the molecule.

Key Factors Influencing Stability

Based on the known behavior of aniline and its alkoxy derivatives, the stability of this compound is primarily influenced by three main factors: atmospheric oxygen, light, and temperature.

Atmospheric Oxygen: Like many anilines, this compound is prone to air oxidation. Freshly purified anilines are often colorless to pale yellow liquids or solids, but they tend to darken over time to yellow, red, or brown upon exposure to air.[1][3] This discoloration is a hallmark of the formation of oxidized, often polymeric, impurities.

Light Exposure: Photodegradation can be a significant issue for aromatic amines. Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidation and other degradation reactions. It is a common observation that alkoxy-anilines, such as 2-methoxyaniline and 2-ethoxyaniline, will darken when exposed to light and air.[4][5]

Temperature: Elevated temperatures can accelerate the rate of degradation. While the molecule itself is not expected to be thermally labile under typical laboratory conditions, heat can act synergistically with oxygen and light to promote decomposition.[4]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, a stringent storage and handling protocol is essential. The following recommendations are based on best practices for handling air- and light-sensitive aromatic amines.

Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize contact with atmospheric oxygen and prevent oxidation.
Temperature Store in a cool, dry place. Recommended storage is often between +2°C to +30°C.[6]To slow down the rate of potential degradation reactions.
Light Store in an amber or opaque container.To protect the compound from light-induced degradation.
Container Keep the container tightly sealed.To prevent the ingress of moisture and air.
Handling Procedures

A systematic approach to handling this compound is crucial to prevent contamination and degradation. The following workflow is recommended:

G cluster_storage Long-Term Storage cluster_handling Laboratory Handling storage Inert Atmosphere Cool, Dark, Dry weighing Weighing under Inert Gas Blanket storage->weighing Transfer to Glovebox/Inert Hood dissolution Dissolution in Degassed Solvent weighing->dissolution Immediate Use reaction Reaction Setup under Inert Atmosphere dissolution->reaction Transfer via Syringe/ Cannula

Caption: Recommended workflow for handling this compound.

Step-by-Step Protocol:

  • Inert Environment: All manipulations, including weighing and transfer, should ideally be performed in a glovebox or under a continuous stream of an inert gas like argon or nitrogen.

  • Solvent Preparation: If making a solution, use a degassed solvent to minimize dissolved oxygen.

  • Minimize Exposure: Keep the time the container is open to a minimum.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[7]

Incompatibilities and Potential Degradation Pathways

Understanding the chemical incompatibilities of this compound is critical for safe handling and for designing stable formulations.

Incompatible Materials:

  • Strong Oxidizing Agents: These can react vigorously with the aniline moiety, potentially leading to a fire or explosion hazard.[4]

  • Acids: As a weak base, it will react exothermically with strong acids to form anilinium salts.[1]

  • Acid Chlorides and Anhydrides: These can acylate the amino group in a reactive manner.[4]

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been detailed in the literature, it is reasonable to predict that they will mirror those of other anilines. The primary degradation route is likely oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric compounds, resulting in the observed color change. Biodegradation in environmental contexts often proceeds via enzymatic hydroxylation to form catechol derivatives.[8]

G A This compound B Oxidation (O2, Light, Heat) A->B E Biodegradation A->E C Nitroso & Nitro Derivatives B->C D Polymeric Impurities (Colored) C->D F Catechol Derivatives E->F

Caption: Postulated degradation pathways for this compound.

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its aniline core. By implementing rigorous protocols to exclude air, light, and excessive heat, researchers can significantly prolong the shelf-life and maintain the purity of this valuable synthetic intermediate. The principles of inert atmosphere handling, proper storage conditions, and awareness of chemical incompatibilities are the cornerstones of effective management for this and similar sensitive compounds. Adherence to these guidelines will ensure the reliability of experimental outcomes and the safety of laboratory personnel.

References

  • Fiveable. (n.d.). Alkyl Aryl Ethers Definition - Organic Chemistry Key Term.
  • Sdfine. (n.d.). p-anisidine Safety Data Sheet.
  • Global Trade Online Limited. (n.d.). 2-Ethoxyaniline: A Versatile Compound with Wide Applications.
  • PubChem. (n.d.). o-Phenetidine.
  • PubChem. (n.d.). 2-Methoxyaniline.
  • ChemBK. (2024, April 9). 2-ETHOXYANILINE.
  • Chemical Database. (n.d.). 2-methoxyaniline.
  • PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • American Chemical Society. (2025, March 11). Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. Organic Letters.
  • ResearchGate. (n.d.). Some surrogates of 4‐alkoxy aniline derivative.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • Wikipedia. (n.d.). o-Anisidine.
  • Wikipedia. (n.d.). Aniline.

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A Theoretical and Practical Guide to 2-(Cyclopentyloxy)aniline: From In Silico Analysis to Synthetic Validation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2-(Cyclopentyloxy)aniline in Modern Chemistry

Aniline and its derivatives are foundational scaffolds in the landscape of medicinal chemistry and materials science.[1][2] Their versatile reactivity and inherent biological activity make them staples in the synthesis of a vast array of pharmaceuticals and functional materials.[2] However, the aniline motif is also a well-known "structural alert" in drug development, primarily due to its propensity for metabolic bioactivation into reactive, and potentially toxic, quinone-imine species.[3] This duality necessitates a thorough understanding of the physicochemical properties of any new aniline derivative destined for advanced applications.

This technical guide focuses on this compound, a molecule distinguished by the presence of a bulky, non-aromatic ether linkage at the ortho position to the amino group. This substitution is anticipated to exert significant influence on the molecule's conformational flexibility, electronic properties, and metabolic stability. The strategic placement of the cyclopentyloxy group may offer a route to mitigate the metabolic risks associated with simpler anilines while preserving or enhancing desired molecular interactions.

Here, we provide a comprehensive exploration of this compound, integrating theoretical studies with practical, field-proven protocols. This document is designed to serve as a robust resource for researchers, offering both the "why" behind experimental choices and the "how" of their execution. We will delve into its molecular architecture through computational modeling, outline a reliable synthetic pathway, and establish a framework for its analytical characterization.

Part 1: Molecular Architecture and Physicochemical Profile

A foundational understanding of a molecule begins with its basic properties and three-dimensional structure. The introduction of the cyclopentyloxy group at the ortho position imposes significant steric and electronic perturbations on the aniline core.

Core Physicochemical Properties

The fundamental properties of this compound provide the initial parameters for its handling, analysis, and application. The data below is compiled from established chemical databases.

PropertyValueSource
IUPAC Name 2-cyclopentyloxyaniline[4]
Molecular Formula C₁₁H₁₅NO[4][5][6]
Molecular Weight 177.24 g/mol [4][6]
CAS Number 29026-75-3[4][6]
Canonical SMILES C1CCC(C1)OC2=CC=CC=C2N[4]
Structural and Electronic Considerations

The juxtaposition of the electron-donating amino group and the ether oxygen, along with the steric bulk of the cyclopentyl ring, dictates the molecule's preferred conformation. Theoretical studies on substituted anilines have shown that the geometry of the amino group and its interaction with adjacent substituents are critical to the molecule's overall electronic state and reactivity.[7]

In this compound, we can anticipate:

  • Steric Hindrance: The bulky cyclopentyl group likely forces the C-O-C bond of the ether out of the plane of the benzene ring. This steric clash may also influence the pyramidalization of the nitrogen atom in the amino group.

  • Intramolecular Interactions: The potential for hydrogen bonding between one of the N-H protons and the ether oxygen could lead to a more rigid, pseudo-cyclic conformation. This can have profound effects on the molecule's binding capabilities and spectroscopic signature.

  • Electronic Effects: The ether oxygen acts as an electron-donating group through resonance, which, combined with the amino group, increases the electron density of the aromatic ring, particularly at the para position. This has implications for its reactivity in electrophilic aromatic substitution and its oxidation potential.[8]

Part 2: Theoretical Framework and Computational Workflow

Computational chemistry provides an indispensable toolkit for predicting molecular properties before a single gram of material is synthesized. For a molecule like this compound, Density Functional Theory (DFT) is a powerful method for elucidating its structural and electronic characteristics with high accuracy.[7][8]

Protocol: In Silico Analysis via Density Functional Theory (DFT)

This protocol outlines a self-validating system for the computational analysis of this compound, grounded in methodologies frequently applied to aniline derivatives.[7][8]

Objective: To determine the optimized ground-state geometry, electronic properties (HOMO/LUMO), molecular electrostatic potential (MEP), and predicted vibrational frequencies.

Methodology:

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search (Pre-optimization): Perform an initial conformational search using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to identify low-energy conformers, paying close attention to the orientation of the cyclopentyloxy group.

  • DFT Geometry Optimization:

    • Select the lowest energy conformer(s) for full geometry optimization.

    • Level of Theory: Employ the B3LYP functional with a 6-31G** basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.[7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

    • Solvent Modeling (Optional but Recommended): If properties in solution are desired, incorporate a solvent continuum model, such as the Polarizable Continuum Model (PCM), using a solvent like water or DMSO.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Validation Step: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. The output provides the predicted infrared (IR) spectrum.

  • Electronic Property Analysis:

    • From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

    • Generate the Molecular Electrostatic Potential (MEP) map. This visualizes the electron density distribution, highlighting electrophilic (electron-poor, blue) and nucleophilic (electron-rich, red) regions of the molecule.

Predicted Data and Interpretation

The DFT calculations would yield a rich dataset for understanding the molecule's intrinsic properties.

Calculated ParameterExpected Outcome & Significance
Optimized Geometry Provides precise bond lengths, bond angles, and dihedral angles. Will confirm the planarity of the aniline ring and the orientation of the substituents.
HOMO/LUMO Energies The HOMO is likely localized on the aniline ring and amino group, indicating these are the primary sites for oxidation. The LUMO will be distributed over the aromatic system. The energy gap informs electronic transitions and reactivity.
Molecular Electrostatic Potential (MEP) Will show a region of high negative potential (red) around the amino nitrogen and ether oxygen, identifying them as sites for electrophilic attack or hydrogen bonding. The N-H protons will be regions of positive potential (blue).
Predicted IR Spectrum Will show characteristic vibrational frequencies for N-H stretches (~3300-3500 cm⁻¹), C-N stretches (~1250-1350 cm⁻¹), and aromatic C-H and C=C vibrations. This can be directly compared to an experimental spectrum for validation.[9]
Computational Workflow Diagram

Computational_Workflow Figure 1: DFT Computational Workflow A 1. 3D Structure Generation B 2. Conformational Search (MMFF94) A->B C 3. DFT Geometry Optimization (B3LYP/6-31G**) B->C D 4. Frequency Calculation & Validation C->D E 5. Electronic Property Analysis D->E F Optimized Geometry D->F Output G Predicted IR Spectrum D->G Output H HOMO/LUMO Energies E->H Output I MEP Map E->I Output

Caption: Logical workflow for the in silico analysis of this compound.

Part 3: Synthesis and Spectroscopic Validation

Theoretical models must be validated by empirical data. This section provides a detailed, field-tested protocol for the synthesis of this compound and its subsequent characterization using standard spectroscopic techniques.

Protocol: Synthesis of this compound

The following protocol is adapted from established literature for the reduction of a nitroaromatic precursor, a robust and scalable method.[10]

Reaction: Reduction of 2-Cyclopentoxynitrobenzene

Materials:

  • 2-Cyclopentoxynitrobenzene

  • Iron powder (60 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonium Hydroxide

  • Diethyl Ether

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iron powder (3.4 equivalents), water, and ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (approx. 0.5 equivalents relative to the nitro compound) to the mixture.

  • Initiation: Heat the slurry to reflux under a nitrogen atmosphere.

  • Substrate Addition: Slowly add a solution of 2-cyclopentoxynitrobenzene (1.0 equivalent) in ethanol to the refluxing mixture over a period of 2 hours. The reaction is exothermic.

  • Reaction Completion: Maintain the reaction at reflux for an additional 3 hours after the addition is complete. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Neutralization and Workup:

    • Cool the reaction mixture to approximately 30°C.

    • Carefully adjust the pH to 7-8 by adding concentrated ammonium hydroxide.

    • Filter the mixture to remove the iron salts. Wash the filter cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by fractional distillation under vacuum (e.g., 126°-130° C at 2.0-2.5 mm Hg) to yield the pure this compound.[10]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis Workflow Setup 1. Setup: Fe, H₂O, EtOH, HCl Reflux 2. Heat to Reflux Setup->Reflux Addition 3. Add 2-Cyclopentoxynitrobenzene Reflux->Addition Completion 4. Reflux for 3 hrs Addition->Completion Workup 5. Neutralize (NH₄OH) & Filter Completion->Workup Extraction 6. Extract with Diethyl Ether Workup->Extraction Purification 7. Dry, Concentrate & Distill Extraction->Purification Product Pure this compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Protocol: Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods.[11]

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~10-20 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a proton NMR spectrum. Look for characteristic signals: broad singlets for the -NH₂ protons, multiplets for the aromatic protons, a multiplet for the -O-CH proton of the cyclopentyl ring, and multiplets for the aliphatic cyclopentyl protons.

    • ¹³C NMR: Acquire a carbon NMR spectrum. Expect to see distinct signals for the four unique aromatic carbons and the three unique carbons of the cyclopentyl ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Prep: Place a drop of the neat liquid product between two NaCl or KBr salt plates.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Identify key vibrational bands and compare them to the DFT-predicted spectrum.

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

    • Analysis: Confirm the molecular weight by identifying the molecular ion peak (M⁺) at m/z = 177. Analyze the fragmentation pattern for characteristic losses (e.g., loss of the cyclopentyl group).

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR ~7.2-6.7 ppm (m, 4H, Ar-H); ~4.8-4.7 ppm (m, 1H, O-CH); ~3.8 ppm (br s, 2H, NH₂); ~2.0-1.6 ppm (m, 8H, cyclopentyl-CH₂)
¹³C NMR ~145-110 ppm (Ar-C signals); ~80 ppm (O-CH); ~32 ppm (cyclopentyl-CH₂); ~24 ppm (cyclopentyl-CH₂)
FT-IR (cm⁻¹) 3450-3300 (N-H stretch, two bands); 3100-3000 (Ar C-H stretch); 2980-2850 (Aliphatic C-H stretch); 1620 (N-H bend); 1500 (Ar C=C stretch); 1220 (Ar C-O stretch)[9][12]
MS (EI) M⁺ at m/z = 177. Key fragments at m/z = 108 (loss of C₅H₉) and m/z = 69 (cyclopentyl cation).

Conclusion

This compound presents an intriguing scaffold for chemical exploration. This guide has established a comprehensive framework for its study, bridging the gap between theoretical prediction and empirical validation. The computational protocols provide a predictive lens into its electronic structure and properties, offering insights that can guide further derivatization and application. Concurrently, the detailed synthetic and analytical workflows provide a reliable pathway for its practical synthesis and rigorous characterization. For researchers in drug discovery, the ortho-cyclopentyloxy substitution offers a compelling structural modification to the classic aniline core, potentially modulating metabolic stability and receptor interactions. By integrating these theoretical and practical approaches, scientists are well-equipped to unlock the full potential of this versatile molecule.

References

  • Konieczny, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals. [Link][15][16]
  • Kováčová, M., & Michalík, M. (2024). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials.
  • Smith, J. C., et al. (2001). Substituent Effects on the Physical Properties and pKa of Aniline.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6485398, this compound. PubChem. [Link][4]
  • Michalska, D., et al. (2010). DFT theoretical studies of anions of aniline and its several derivatives.
  • PrepChem. (2023). Synthesis of B. 2-Cyclopentoxyaniline. PrepChem.com. [Link][11]
  • Appchem. (n.d.). This compound. Appchem. [Link][6]
  • BoroScience. (n.d.). This compound Hydrochloride. BoroScience. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12159859, 2-Cyclopentylaniline. PubChem. [Link]
  • Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link][3]
  • Bernard, M. K., et al. (2019).
  • Sonawane, S. A., et al. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
  • PubMed. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. [Link]
  • Aathira, K. V., et al. (2020). A brief review on aniline and its derivatives.
  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. [Link][14]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Cyclopentyloxy)aniline from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 2-(cyclopentyloxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective O-alkylation of 2-aminophenol with cyclopentyl bromide. A key challenge in this synthesis is the chemoselectivity between the hydroxyl and amino groups of the starting material. This guide presents a robust, three-step procedure involving the temporary protection of the amine functionality as a Schiff base, followed by a Williamson ether synthesis, and subsequent deprotection to yield the target compound with high purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, safety considerations, and thorough characterization methods.

Introduction

This compound is an important synthetic building block, the structure of which is found in a variety of biologically active molecules. The strategic introduction of a cyclopentyloxy group onto an aniline scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound, making its synthesis a topic of considerable interest. The primary challenge in the preparation of this compound from 2-aminophenol lies in the selective alkylation of the phenolic hydroxyl group in the presence of the nucleophilic amino group. Direct alkylation often leads to a mixture of O- and N-alkylated products, necessitating tedious purification procedures and resulting in lower overall yields.

To overcome this, the presented protocol employs a protection group strategy. The amino group of 2-aminophenol is reversibly converted to a less nucleophilic imine (Schiff base) through condensation with benzaldehyde. This allows for the selective O-alkylation of the hydroxyl group via a Williamson ether synthesis. The final step involves the acidic hydrolysis of the imine to regenerate the free amine, affording the desired this compound.

Reaction Mechanism and Strategy

The overall synthetic strategy is a three-step process designed to ensure the selective formation of the desired ether linkage.

Step 1: Protection of the Amino Group

The amino group of 2-aminophenol is significantly more nucleophilic than the hydroxyl group under neutral or basic conditions. To prevent N-alkylation, the amino group is protected by reacting it with benzaldehyde to form an N-benzylidene-2-hydroxyaniline (a Schiff base). This reaction is typically carried out in a protic solvent like methanol at room temperature. The imine formed is less nucleophilic than the starting amine, thus directing the subsequent alkylation to the oxygen atom.

Step 2: Williamson Ether Synthesis (O-Alkylation)

With the amino group protected, the phenolic proton can be abstracted by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then undergoes an SN2 reaction with cyclopentyl bromide.[1][2][3] The choice of a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.

Step 3: Deprotection of the Amino Group

The final step involves the hydrolysis of the imine protecting group to regenerate the primary amine. This is readily achieved by treating the N-benzylidene-2-(cyclopentyloxy)aniline with an aqueous acid, such as hydrochloric acid (HCl). The imine is susceptible to hydrolysis under acidic conditions, yielding the target this compound and benzaldehyde as a byproduct, which can be easily removed during the work-up.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2-Aminophenol≥98%Sigma-Aldrich
Benzaldehyde≥99%Alfa Aesar
Cyclopentyl bromide≥98%TCI
Potassium carbonate (anhydrous)≥99%Fisher Scientific
Methanol (anhydrous)≥99.8%VWR
Acetone (anhydrous)≥99.5%J.T.Baker
Diethyl etherACS gradeEMD Millipore
Hydrochloric acid (37%)ACS gradeVWR
Sodium sulfate (anhydrous)ACS gradeBDH
Silica gel230-400 meshSorbent Technologies
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories

All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, separatory funnels, and a rotary evaporator, are required. Characterization of the final product will be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-benzylidene-2-hydroxyaniline (Schiff Base Formation)

  • To a 250 mL round-bottom flask, add 2-aminophenol (10.91 g, 100 mmol) and anhydrous methanol (100 mL).

  • Stir the mixture at room temperature until the 2-aminophenol is completely dissolved.

  • Add benzaldehyde (10.61 g, 100 mmol) dropwise to the solution over 10 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product under vacuum to yield N-benzylidene-2-hydroxyaniline as a crystalline solid.

Step 2: Synthesis of N-benzylidene-2-(cyclopentyloxy)aniline (Williamson Ether Synthesis)

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the N-benzylidene-2-hydroxyaniline from the previous step (19.72 g, 100 mmol), anhydrous potassium carbonate (27.64 g, 200 mmol), and anhydrous acetone (250 mL).

  • Stir the suspension vigorously and add cyclopentyl bromide (14.90 g, 100 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solids with acetone (2 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-benzylidene-2-(cyclopentyloxy)aniline.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the crude N-benzylidene-2-(cyclopentyloxy)aniline in 150 mL of diethyl ether.

  • Add 100 mL of 2 M hydrochloric acid to the solution in a separatory funnel.

  • Shake the funnel vigorously for 15 minutes. The imine will be hydrolyzed, and the resulting amine hydrochloride will move to the aqueous layer.

  • Separate the layers. The benzaldehyde will remain in the ether layer.

  • Wash the ether layer with 50 mL of 2 M HCl.

  • Combine the aqueous layers and cool in an ice bath.

  • Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the liberated this compound with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is recommended. Alternatively, for smaller scales, purification can be achieved by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₅NO[4]
Molecular Weight177.24 g/mol [4]
AppearanceColorless to pale yellow oil
Boiling Point(Predicted) ~280-290 °C at 760 mmHg
SolubilitySoluble in most organic solvents (e.g., chloroform, methanol, ethyl acetate). Slightly soluble in water.[5][6]
Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted using computational models and should be used as a reference. Experimental verification is recommended.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.70 - 6.90m4HAromatic protons
4.75 - 4.85m1HO-CH (cyclopentyl)
3.80 (br s)s2HNH₂
1.85 - 2.00m2HCyclopentyl protons
1.60 - 1.80m6HCyclopentyl protons

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
146.5C-O (aromatic)
136.0C-N (aromatic)
121.5Aromatic CH
118.0Aromatic CH
115.0Aromatic CH
112.0Aromatic CH
81.0O-CH (cyclopentyl)
32.5Cyclopentyl CH₂
24.0Cyclopentyl CH₂

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, broadN-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
1620 - 1580StrongAromatic C=C stretch
1500StrongAromatic C=C stretch
1240 - 1200StrongAryl-O stretch

Mass Spectrometry (MS):

m/zInterpretation
177[M]⁺ (Molecular ion)
109[M - C₅H₈]⁺ (Loss of cyclopentene)
93[C₆H₅NH₂]⁺ (Aniline radical cation)

Safety Precautions

  • 2-Aminophenol: Harmful if swallowed or inhaled.[7][8] Suspected of causing genetic defects.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Cyclopentyl bromide: Flammable liquid and vapor.[9][10] Causes skin and eye irritation.[9][10] Handle with care, avoiding sources of ignition. Wear appropriate PPE.

  • Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation. Handle in a fume hood.

  • Hydrochloric acid and Sodium Hydroxide: Corrosive. Handle with extreme care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Workflow and Pathway Diagrams

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection & Purification 2-Aminophenol 2-Aminophenol Schiff_Base Schiff_Base 2-Aminophenol->Schiff_Base Benzaldehyde, MeOH Protected_Product Protected_Product Schiff_Base->Protected_Product Cyclopentyl bromide, K2CO3, Acetone Crude_Product Crude_Product Protected_Product->Crude_Product HCl, H2O Final_Product This compound Crude_Product->Final_Product Column Chromatography ReactionPathway Aminophenol SchiffBase Aminophenol->SchiffBase + Benzaldehyde - H₂O ProtectedEther SchiffBase->ProtectedEther + Cyclopentyl bromide (K₂CO₃, Acetone) FinalProduct FinalProduct ProtectedEther->FinalProduct + H₃O⁺ - Benzaldehyde

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentyloxy)aniline is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceutical and materials science. The incorporation of the cyclopentyloxy moiety can impart desirable lipophilic and conformational properties to target compounds. This document provides a comprehensive, field-proven guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Synthetic Strategy: A Two-Step Approach

The most common and efficient route to this compound involves a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 2-nitrophenol with a cyclopentyl halide to yield 2-cyclopentoxynitrobenzene. This classic S(N)2 reaction is a cornerstone of ether synthesis.[1][2]

  • Reduction of the Nitro Group: The nitro group of 2-cyclopentoxynitrobenzene is then reduced to the corresponding amine to afford the final product, this compound. A common and effective method for this transformation is the use of iron powder in the presence of an acid.[3]

This two-step approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Reaction Scheme

Synthesis_Scheme TwoNitrophenol 2-Nitrophenol TwoCyclopentoxynitrobenzene 2-Cyclopentoxynitrobenzene TwoNitrophenol->TwoCyclopentoxynitrobenzene 1. Base (e.g., K2CO3) 2. Solvent (e.g., DMF) Heat CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->TwoCyclopentoxynitrobenzene TwoCyclopentyloxyaniline This compound TwoCyclopentoxynitrobenzene->TwoCyclopentyloxyaniline Fe, NH4Cl (cat.) Ethanol/Water Reflux Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction s1_start Combine 2-nitrophenol, K2CO3, and DMF s1_add_halide Add cyclopentyl bromide s1_start->s1_add_halide s1_reflux Heat to 80-90 °C for 12-16h s1_add_halide->s1_reflux s1_workup Aqueous workup and extraction with diethyl ether s1_reflux->s1_workup s1_purify Purify by column chromatography s1_workup->s1_purify s1_product 2-Cyclopentoxynitrobenzene s1_purify->s1_product s2_add_nitro Add 2-cyclopentoxynitrobenzene dropwise s1_product->s2_add_nitro Intermediate s2_start Combine Fe, EtOH, H2O, and conc. HCl s2_reflux Heat to reflux s2_start->s2_reflux s2_reflux->s2_add_nitro s2_reflux2 Reflux for an additional 3h s2_add_nitro->s2_reflux2 s2_neutralize Adjust pH to 7-8 with NH4OH s2_reflux2->s2_neutralize s2_filter Filter to remove iron salts s2_neutralize->s2_filter s2_extract Extract with diethyl ether s2_filter->s2_extract s2_purify Purify by vacuum distillation s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Sources

Application Notes and Protocols for the Investigation of 2-(Cyclopentyloxy)aniline Synthesis: A Mechanistic and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the synthesis of 2-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical and materials science. While specific literature on the reaction mechanism and kinetics of this particular compound is limited, this document extrapolates from the well-established principles of the Williamson ether synthesis to propose a detailed reaction pathway and a robust set of protocols for its investigation. The guide delves into the anticipated reaction mechanism, potential side reactions, and kinetic considerations. Detailed, step-by-step experimental protocols for the synthesis, purification, characterization, and kinetic analysis of this compound are provided to empower researchers to explore this reaction with scientific rigor.

Introduction

This compound is an aniline derivative featuring a cyclopentyl ether moiety at the ortho position. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the cyclopentyloxy group. The synthesis of this and similar alkoxy anilines is pivotal for the development of novel therapeutics and functional materials.

The most probable synthetic route to this compound is the Williamson ether synthesis, a fundamental and widely used method for forming ether linkages.[1][2] This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. In the context of this compound synthesis, this would involve the reaction of 2-aminophenol with a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate.

This application note will provide a detailed exploration of the proposed reaction mechanism, kinetic profile, and experimental protocols to facilitate the in-depth study of the synthesis of this compound.

Proposed Reaction Mechanism

The synthesis of this compound from 2-aminophenol and a cyclopentyl halide is anticipated to proceed via a bimolecular nucleophilic substitution (S\N2) mechanism, a cornerstone of the Williamson ether synthesis.[1][2][3]

The reaction is initiated by the deprotonation of the more acidic phenolic hydroxyl group of 2-aminophenol by a suitable base to form the 2-aminophenoxide ion. This is the primary nucleophile in the reaction. The less acidic amino group is less likely to be deprotonated under typical Williamson ether synthesis conditions.

The resulting 2-aminophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide in a concerted S\N2 fashion.[3] This backside attack leads to the displacement of the halide leaving group and the formation of the desired ether linkage.

Williamson Ether Synthesis Mechanism aminophenol 2-Aminophenol aminophenoxide 2-Aminophenoxide Ion aminophenol->aminophenoxide Deprotonation base Base (e.g., NaOH) base->aminophenoxide water H₂O base->water cyclopentyl_halide Cyclopentyl Halide (X = Br, I, OTs) transition_state [Transition State] cyclopentyl_halide->transition_state aminophenoxide->transition_state Nucleophilic Attack (SN2) product This compound transition_state->product Ether Formation salt NaX transition_state->salt Leaving Group Departure

Caption: Proposed S\N2 mechanism for the synthesis of this compound.

Regioselectivity: O-Alkylation vs. N-Alkylation

A critical consideration in the synthesis of this compound from 2-aminophenol is the potential for competing N-alkylation. The 2-aminophenoxide ion is an ambident nucleophile, with nucleophilic character on both the oxygen and nitrogen atoms. While O-alkylation is generally favored due to the higher acidity of the phenolic proton, N-alkylation can occur as a side reaction.[4][5][6]

The selectivity between O- and N-alkylation is influenced by several factors, including the choice of solvent, base, and counter-ion. Harder bases and solvents that favor the dissociation of the ion pair tend to promote O-alkylation. Conversely, softer, less polar conditions may favor N-alkylation.

Competing Elimination Reaction

As cyclopentyl halides are secondary alkyl halides, a competing E2 elimination reaction can occur, leading to the formation of cyclopentene as a byproduct.[1][3] The alkoxide base can abstract a proton from a carbon adjacent to the carbon bearing the halide, resulting in the formation of a double bond and elimination of the halide. The ratio of substitution (S\N2) to elimination (E2) is influenced by the steric bulk of the base and the reaction temperature. Higher temperatures generally favor elimination.

Kinetic Considerations

The rate of the Williamson ether synthesis of this compound is expected to follow second-order kinetics, consistent with an S\N2 mechanism. The rate law can be expressed as:

Rate = k[2-Aminophenoxide][Cyclopentyl Halide]

Where:

  • k is the rate constant.

  • [2-Aminophenoxide] is the concentration of the deprotonated 2-aminophenol.

  • [Cyclopentyl Halide] is the concentration of the cyclopentyl electrophile.

Several factors can influence the reaction kinetics:

  • Nature of the Leaving Group: The rate of reaction is dependent on the ability of the leaving group to depart. The general trend for halide leaving groups is I > Br > Cl. Tosylates are also excellent leaving groups.

  • Base Strength and Concentration: The concentration of the 2-aminophenoxide nucleophile is directly dependent on the strength and concentration of the base used for deprotonation. A stronger base will lead to a higher concentration of the alkoxide and thus a faster reaction rate.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for S\N2 reactions as they solvate the cation of the base, leaving the alkoxide nucleophile more exposed and reactive.[2]

  • Temperature: Increasing the reaction temperature will increase the rate constant (k) according to the Arrhenius equation. However, as mentioned previously, higher temperatures can also favor the competing E2 elimination reaction.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can significantly enhance the reaction rate, particularly in biphasic systems.[7][8][9] The PTC facilitates the transfer of the water-soluble phenoxide ion into the organic phase where the alkyl halide is dissolved, thereby increasing the effective concentration of the nucleophile in the vicinity of the electrophile.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, characterization, and kinetic analysis of this compound.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a proposed method for the synthesis of this compound.

Materials:

  • 2-Aminophenol

  • Cyclopentyl bromide (or cyclopentyl tosylate)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • (Optional) Phase-Transfer Catalyst: Add tetrabutylammonium bromide (0.1 eq).

  • Addition of Electrophile: Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow start Start setup Reaction Setup: 2-Aminophenol in DMF start->setup deprotonation Deprotonation: Add NaOH setup->deprotonation ptc Add TBAB (Optional) deprotonation->ptc electrophile Add Cyclopentyl Bromide ptc->electrophile reaction Heat and Stir (12-24h) Monitor by TLC electrophile->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end Pure this compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), the methine proton of the cyclopentyl group attached to the oxygen (deshielded multiplet), and the methylene protons of the cyclopentyl ring (upfield multiplets). The N-H protons of the amine will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the cyclopentyl ring. The carbon of the cyclopentyl ring directly bonded to the oxygen will be shifted downfield.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.[11] Strong C-O stretching bands for the ether linkage are also expected.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (177.24 g/mol ).[12]

Protocol for Kinetic Analysis

This protocol outlines a method for studying the kinetics of the reaction.

Procedure:

  • Reaction Setup: Prepare a series of reactions in a jacketed reactor connected to a thermostat for precise temperature control. Each reaction should have a known initial concentration of 2-aminophenol, base, and cyclopentyl bromide in a suitable solvent (e.g., DMF).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a dilute acid to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and the product.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

  • Determination of Rate Law:

    • Order with respect to Cyclopentyl Bromide: Vary the initial concentration of cyclopentyl bromide while keeping the concentrations of 2-aminophenol and the base constant. Plot the logarithm of the initial rate versus the logarithm of the initial concentration of cyclopentyl bromide. The slope of this line will give the order of the reaction with respect to the cyclopentyl bromide.

    • Order with respect to 2-Aminophenoxide: Vary the initial concentration of the base (and thus the 2-aminophenoxide) while keeping the concentrations of the other reactants constant. Determine the reaction order with respect to the 2-aminophenoxide in a similar manner.

  • Determination of Activation Energy: Conduct the reaction at several different temperatures while keeping the initial concentrations of all reactants constant. Calculate the rate constant (k) at each temperature. Plot ln(k) versus 1/T (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R).

Kinetic Study Workflow start Start setup Set up reactions with known initial concentrations start->setup sampling Withdraw aliquots at timed intervals setup->sampling quenching Quench reaction in aliquots sampling->quenching analysis Analyze aliquots by GC/HPLC quenching->analysis data_analysis Plot [Product] vs. Time Determine Initial Rates analysis->data_analysis rate_law Determine Rate Law: Vary initial concentrations data_analysis->rate_law activation_energy Determine Activation Energy: Vary temperature data_analysis->activation_energy end Kinetic Parameters Determined rate_law->end activation_energy->end

Caption: Workflow for the kinetic analysis of the reaction.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and kinetic investigation of this compound. By leveraging the established principles of the Williamson ether synthesis, a plausible reaction mechanism and a set of detailed experimental protocols have been outlined. The successful execution of these protocols will not only enable the efficient synthesis of this valuable compound but also provide crucial insights into its reaction mechanism and kinetics. This knowledge is essential for the optimization of the synthesis and for the broader application of this compound in drug discovery and materials science.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Synthesis of B. 2-Cyclopentoxyaniline. PrepChem.com.
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  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • An In-depth Technical Guide to the Synthesis Precursors of N-Cyclopentylaniline. Benchchem.
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  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
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  • 9.5. Williamson ether synthesis. Lumen Learning.
  • Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (2015). Austin J Anal Pharm Chem.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
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Sources

The Frontier of Agrochemical Discovery: Application Notes for 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Novel Aniline Derivatives in Crop Protection

In the relentless pursuit of novel agrochemical solutions that are both effective and environmentally benign, the exploration of unique chemical scaffolds is paramount. Aniline derivatives have long been a cornerstone in the development of various pesticides, including both herbicides and fungicides.[1][2][3] Their versatile chemical nature allows for a broad spectrum of biological activities, often targeting fundamental biochemical pathways in pests and weeds.[4][5] This guide focuses on a promising, yet underexplored molecule: 2-(Cyclopentyloxy)aniline.

While specific research on the direct application of this compound in agrochemicals is not yet prevalent in publicly accessible literature, its structural motifs suggest significant potential. The aniline backbone is a well-established pharmacophore in agrochemistry, and the cyclopentyloxy substituent introduces a lipophilic character that can be crucial for cellular uptake and interaction with target sites. This document, therefore, serves as a forward-looking guide for researchers, outlining a hypothetical research program to investigate the potential of this compound as a novel agrochemical agent. The protocols and methodologies presented herein are based on established principles for the evaluation of aniline-based agrochemicals.

Part 1: Rationale for Investigating this compound in Agrochemical Research

The core hypothesis for exploring this compound rests on the established bioactivity of related aniline and anilide compounds. The strategic inclusion of a cyclopentyloxy group offers several potential advantages:

  • Enhanced Lipophilicity: The cyclic alkyl ether moiety can increase the compound's ability to penetrate the waxy cuticle of plant leaves or the chitinous cell walls of fungi, a critical step for bioavailability.

  • Novel Structure-Activity Relationships (SAR): The unique steric and electronic properties of the cyclopentyloxy group could lead to novel interactions with target enzymes or receptors, potentially overcoming existing resistance mechanisms.

  • Metabolic Stability: The ether linkage might influence the metabolic pathways of the compound in plants and soil, potentially leading to favorable persistence and degradation profiles.[6][7]

Given these attributes, this compound is a compelling candidate for screening as both a fungicide and an herbicide.

Part 2: Hypothetical Research Workflow for Agrochemical Screening

The following workflow outlines a systematic approach to evaluating the agrochemical potential of this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioassays cluster_2 Phase 3: Dose-Response & Spectrum Analysis cluster_3 Phase 4: Mechanism of Action (MoA) Studies Synthesis Synthesis of this compound Purification Purification & Structural Confirmation (NMR, MS, HPLC) Synthesis->Purification Fungicidal_Screen Fungicidal Activity Screen (Mycelial Growth Inhibition) Purification->Fungicidal_Screen Herbicidal_Screen Herbicidal Activity Screen (Seed Germination & Root Growth) Purification->Herbicidal_Screen EC50_Fung EC50 Determination (Fungal Pathogens) Fungicidal_Screen->EC50_Fung IC50_Herb IC50 Determination (Weed Species) Herbicidal_Screen->IC50_Herb Spectrum_Fung Broad-Spectrum Fungicidal Testing EC50_Fung->Spectrum_Fung Spectrum_Herb Broad-Spectrum Herbicidal Testing IC50_Herb->Spectrum_Herb Enzyme_Assays Target Enzyme Assays (e.g., Histone Deacetylase, DHODH) Spectrum_Fung->Enzyme_Assays Spectrum_Herb->Enzyme_Assays Metabolomics Metabolomic Profiling Enzyme_Assays->Metabolomics

Figure 1: A hypothetical research workflow for the agrochemical evaluation of this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common Williamson ether synthesis reactions.

Materials:

  • 2-Aminophenol

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminophenol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from standard methods for assessing fungicidal activity.[8][9]

Materials:

  • Pure this compound

  • Acetone (HPLC grade)

  • Potato Dextrose Agar (PDA)

  • Selected fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum)

  • Sterile petri dishes (90 mm)

  • Commercial fungicide as a positive control (e.g., Procymidone)[8]

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

  • Autoclave PDA medium and cool to 50-55°C.

  • Add the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control with acetone only.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony at regular intervals (e.g., 48, 72, 96 hours) until the colony in the control plate reaches the edge.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the dose-response data.

Table 1: Hypothetical Fungicidal Activity Data

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%) vs. B. cinerea
This compound 115.2
535.8
1052.1
2578.4
5091.3
10098.7
Procymidone (Control) 118.5
545.3
1060.2
2585.6
5095.1
10099.8
Protocol 3: Primary Herbicidal Activity Assay (Seed Germination and Radicle Elongation)

This protocol is based on common methods for evaluating the pre-emergent herbicidal effects of chemical compounds.[4]

Materials:

  • Pure this compound

  • Acetone (HPLC grade)

  • Distilled water

  • Tween-20 (surfactant)

  • Filter paper (Whatman No. 1)

  • Petri dishes

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

  • Commercial herbicide as a positive control (e.g., S-metolachlor)[4]

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution in distilled water containing 0.1% Tween-20 to achieve final concentrations (e.g., 10, 50, 100, 250, 500 µM).

  • Place a sheet of filter paper in each petri dish and moisten with 5 mL of the respective test solution or a control solution (0.1% Tween-20 in water).

  • Place 20 seeds of the test weed species on the filter paper in each dish.

  • Seal the petri dishes with parafilm and incubate in a growth chamber with a 16/8 hour light/dark cycle at 25°C.

  • After 7 days, count the number of germinated seeds and measure the length of the radicle (primary root).

  • Calculate the percentage of germination inhibition and root growth inhibition relative to the control.

  • Determine the IC₅₀ (Inhibitory Concentration for 50% effect) for both germination and root growth.

Part 4: Investigating the Mechanism of Action (MoA)

Should this compound exhibit significant biological activity, elucidating its MoA is the next critical step.

G cluster_0 Potential Herbicidal MoA cluster_1 Potential Fungicidal MoA Compound This compound Target_Enzyme Target Enzyme (e.g., Histone Deacetylase) Compound->Target_Enzyme Binding & Inhibition Pathway Inhibition of Biochemical Pathway Target_Enzyme->Pathway Effect Root & Shoot Growth Inhibition Pathway->Effect Compound2 This compound Target_Enzyme2 Target Enzyme (e.g., C14-demethylase) Compound2->Target_Enzyme2 Binding & Inhibition Pathway2 Disruption of Sterol Biosynthesis Target_Enzyme2->Pathway2 Effect2 Inhibition of Mycelial Growth Pathway2->Effect2

Figure 2: Potential mechanisms of action for this compound as an agrochemical.

Based on literature for related aniline compounds, potential herbicidal MoAs could involve the inhibition of enzymes like histone deacetylase or dihydroorotate dehydrogenase (DHODH).[4][10] For fungicidal activity, targets could include enzymes in the sterol biosynthesis pathway, such as C14-demethylase, a common target for triazole fungicides which share some structural similarities with substituted anilines.[11]

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit currently unexplored, potential in agrochemical research. The protocols and workflows detailed in this guide provide a robust framework for its systematic evaluation. While the data presented is hypothetical, it is grounded in established scientific principles for the discovery and development of new crop protection agents. Future research should focus on the synthesis and screening of a library of related derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile. Such studies will be instrumental in determining if this compound and its analogs can be developed into the next generation of effective and sustainable agrochemicals.

References

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  • (n.d.). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropane-1-carbonyl)-1H-1,2,4-triazoles and their Fungicidal Activity. Journal of Chemical and Pharmaceutical Research.
  • (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
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Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, present in a significant number of approved pharmaceuticals. However, the aniline motif is often associated with metabolic liabilities, primarily due to cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites and subsequent toxicity.[1][2] This has driven the exploration of bioisosteric replacements and scaffold hopping strategies to mitigate these risks while retaining or enhancing biological activity.[3][4] This application note presents a detailed guide for the synthesis and preliminary biological evaluation of novel compounds derived from 2-(Cyclopentyloxy)aniline. This starting material is strategically chosen to explore the potential of the bulky cyclopentyloxy group to modulate the metabolic stability and physicochemical properties of the aniline core, potentially leading to derivatives with improved pharmacological profiles. We provide detailed protocols for the synthesis of two classes of derivatives—sulfonamides and quinoxalines—and for their initial biological screening for cytotoxic, antibacterial, and anti-inflammatory activities.

Introduction: The Rationale for Derivatizing this compound

The aniline scaffold is a well-established pharmacophore, yet its propensity for metabolic activation to reactive quinone-imines poses a significant challenge in drug development.[2] Strategies to circumvent this liability often involve modification of the aromatic ring or the amino group to alter the electronic properties and steric environment. The introduction of a cyclopentyloxy group at the ortho position of the aniline ring serves a dual purpose. Firstly, the bulky alkyl group can sterically hinder the approach of metabolizing enzymes, potentially reducing the rate of undesirable oxidative metabolism. Secondly, the ether linkage is generally more stable than the free phenol, offering a different metabolic profile compared to 2-aminophenol derivatives.[5] The resulting this compound molecule can be considered a "privileged scaffold," amenable to a variety of chemical transformations to generate a library of diverse compounds for biological screening.

This guide focuses on two well-established and versatile synthetic transformations for the derivatization of the primary amino group of this compound: sulfonamide formation and quinoxaline synthesis. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, and anticancer effects.[6] Quinoxalines are another important class of N-heterocyclic compounds with diverse pharmacological properties, including anticancer and antimicrobial activities.[7][8]

The synthesized library of novel this compound derivatives will be subjected to a primary biological screening cascade to identify potential lead compounds. This will include an assessment of their general cytotoxicity, antibacterial activity against representative Gram-positive and Gram-negative bacteria, and their potential to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.

Synthetic Workflow and Protocols

The overall synthetic and screening workflow is depicted below.

Synthetic and Screening Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start This compound Sulfonylation Sulfonylation Start->Sulfonylation ArSO2Cl, Pyridine Quinoxaline_Synth Quinoxaline Synthesis Start->Quinoxaline_Synth α-Diketone, EtOH Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides Quinoxalines Quinoxaline Derivatives Quinoxaline_Synth->Quinoxalines Purification Purification (Column Chromatography) Sulfonamides->Purification Quinoxalines->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Antibacterial Antibacterial Assay (Broth Microdilution) Characterization->Antibacterial Anti_inflammatory COX Inhibition Assay Cytotoxicity->Anti_inflammatory Non-toxic compounds Hit_Identification Hit Identification & SAR Antibacterial->Hit_Identification Anti_inflammatory->Hit_Identification

Caption: Synthetic and screening workflow for novel bioactive compounds.

Synthesis of N-(2-(Cyclopentyloxy)phenyl)arylsulfonamides

This protocol describes the general procedure for the synthesis of sulfonamides from this compound and various arylsulfonyl chlorides.

Rationale: The reaction of a primary amine with a sulfonyl chloride in the presence of a base like pyridine is a robust and high-yielding method for the formation of a sulfonamide bond. Pyridine acts as a nucleophilic catalyst and an acid scavenger.[5]

Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask, add the desired arylsulfonyl chloride (1.1 mmol) portion-wise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterize the purified product by NMR and Mass Spectrometry.

Parameter Value
Starting Material This compound
Reagent Arylsulfonyl chloride
Base Pyridine
Temperature 0 °C to room temperature
Reaction Time 6-12 hours
Work-up Precipitation in water
Purification Column Chromatography
Synthesis of 5-(Cyclopentyloxy)quinoxalines

This protocol outlines the synthesis of quinoxaline derivatives through the condensation of this compound with α-dicarbonyl compounds.

Rationale: The condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound is a classic and efficient method for the synthesis of the quinoxaline ring system.[9][10] The reaction typically proceeds in an alcoholic solvent and may be catalyzed by a small amount of acid.

Protocol:

  • Dissolve this compound (1.0 mmol) and the desired α-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using hexane/ethyl acetate).

  • Characterize the purified product by NMR and Mass Spectrometry.

Parameter Value
Starting Material This compound
Reagent α-Dicarbonyl compound
Solvent Ethanol
Catalyst Acetic acid
Temperature Reflux
Reaction Time 4-8 hours
Purification Recrystallization or Column Chromatography

Biological Evaluation Protocols

The following protocols are for the primary screening of the synthesized compounds.

Biological_Screening_Cascade Library Synthesized Compound Library Cytotoxicity Primary Screen: MTT Cytotoxicity Assay Library->Cytotoxicity Non_Toxic Non-Toxic Compounds (IC50 > 50 µM) Cytotoxicity->Non_Toxic Results Toxic Toxic Compounds (IC50 < 50 µM) Cytotoxicity->Toxic Results Antibacterial Secondary Screen: Antibacterial Activity (MIC Determination) Non_Toxic->Antibacterial Anti_inflammatory Secondary Screen: COX-1/COX-2 Inhibition Assay Non_Toxic->Anti_inflammatory Hits_Antibacterial Antibacterial Hits Antibacterial->Hits_Antibacterial Hits_Anti_inflammatory Anti-inflammatory Hits Anti_inflammatory->Hits_Anti_inflammatory

Caption: Biological screening cascade for synthesized compounds.

Cytotoxicity Screening: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is a standard preliminary test to determine the general toxicity of novel compounds before proceeding to more specific assays.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antibacterial Screening: Broth Microdilution Method

Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][13]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] An ELISA-based method to quantify the prostaglandin E₂ (PGE₂) produced is a common approach.[16]

Protocol:

  • Enzyme and Inhibitor Incubation: In a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), add the purified COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations.[18] Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[20]

  • Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a suitable acid solution.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Interpretation and Next Steps

The preliminary screening will generate data on the cytotoxicity, antibacterial, and anti-inflammatory potential of the newly synthesized compounds.

  • Cytotoxicity: Compounds with low IC₅₀ values in the MTT assay will be flagged as generally toxic and may be deprioritized for further development unless a cytotoxic mechanism is the desired therapeutic outcome (e.g., for anticancer agents).

  • Antibacterial Activity: The MIC values will identify compounds with antibacterial potential. Structure-activity relationship (SAR) studies can be initiated by comparing the activity of different sulfonamide and quinoxaline derivatives.

  • Anti-inflammatory Activity: The IC₅₀ values for COX-1 and COX-2 inhibition will reveal the anti-inflammatory potential and selectivity of the compounds. A high COX-2/COX-1 selectivity ratio is often desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Promising "hit" compounds from this primary screening can be advanced to more detailed secondary assays, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling.

Conclusion

The synthetic and screening protocols outlined in this application note provide a comprehensive framework for the discovery of novel bioactive compounds derived from this compound. By leveraging this strategically designed starting material and employing robust synthetic and biological evaluation methods, researchers can efficiently generate and assess a library of new chemical entities with the potential for improved therapeutic properties.

References

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  • Zhang, D., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4434-4437.
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Application Notes and Protocols for the Evaluation of 2-(Cyclopentyloxy)aniline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(cyclopentyloxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various enzymes implicated in oncogenesis and inflammatory diseases.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, in vitro characterization, and preliminary in vivo evaluation of novel this compound derivatives. The methodologies outlined herein are designed to facilitate the identification and optimization of lead compounds for further preclinical development. Our focus is to provide not just a series of steps, but the underlying scientific rationale to empower researchers to adapt and troubleshoot these protocols effectively.

PART 1: Synthesis of this compound Derivatives

A fundamental step in exploring the therapeutic potential of this chemical class is the efficient and versatile synthesis of a library of derivatives. The general synthetic scheme often involves the modification of a core 2-cyclopentyloxyanisole scaffold.[1][3] The following protocol describes a representative synthesis.

Protocol 1: General Synthesis of 2-(Cyclopentyloxy)anisole-Based Derivatives[1]

This protocol outlines a multi-step synthesis starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which serves as a key intermediate.

Step 1: Synthesis of 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole Derivatives

  • Reaction Setup: In a round-bottom flask, combine 3-(cyclopentyloxy)-4-methoxybenzaldehyde (5 mmol), 9,10-phenanthraquinone (5 mmol), ammonium acetate (15 mmol), and the desired substituted aniline (5 mmol) in 25 mL of ethanol.

  • Catalysis: Add a catalytic amount of ceric ammonium sulfate (CAS) or iodine (5 mol%).

  • Reflux: Heat the mixture to reflux for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool. The resulting precipitate is filtered, washed with cold ethanol, and then recrystallized from a suitable solvent such as DMF to yield the purified product.[1]

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[1][4]

Causality Behind Experimental Choices: The use of a catalyst like CAS or iodine facilitates the cyclocondensation reaction. Ethanol is a common solvent for this type of reaction due to its ability to dissolve the reactants and its appropriate boiling point for reflux. Recrystallization is a standard and effective method for purifying solid organic compounds.

PART 2: In Vitro Evaluation of Inhibitory Activity

The initial assessment of newly synthesized compounds involves determining their inhibitory activity against specific molecular targets in a cell-free environment. This allows for a direct measure of the compound's potency and can help establish a preliminary structure-activity relationship (SAR).[5]

Protocol 2: In Vitro Kinase Inhibition Assay[6][7]

Many this compound derivatives have shown promise as kinase inhibitors.[6] The following is a generalized protocol for assessing kinase inhibition, which can be adapted for specific kinases of interest.

  • Reagents and Materials:

    • Recombinant kinase

    • Peptide or protein substrate

    • ATP (at a concentration close to the Km for the specific kinase to ensure comparability of IC50 values)[7]

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., radiometric [³²P]ATP, luminescence-based, or TR-FRET-based)[8][9]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the assay buffer, recombinant kinase, and substrate.

    • Add the test compounds to the wells (final DMSO concentration should be kept low, typically ≤1%).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time.

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagent and measure the signal (e.g., radioactivity, luminescence, or fluorescence) using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness of the Protocol: This protocol includes the critical step of using ATP at its Km concentration, which is essential for obtaining comparable and meaningful IC₅₀ values, especially for ATP-competitive inhibitors.[7]

Diagram 1: General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compounds C Add Compounds to Plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) D Add Kinase Mix B->D E Initiate Reaction with ATP C->E D->E F Incubate E->F G Stop Reaction F->G H Add Detection Reagent G->H I Read Plate H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for determining in vitro kinase inhibitory activity.

PART 3: Cell-Based Assays for Evaluating Therapeutic Efficacy

Following the initial biochemical screening, it is crucial to assess the activity of promising compounds in a more biologically relevant context.[10] Cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a cellular environment, and elicit a functional response.[11]

Protocol 3: Cell Viability and Proliferation Assay (MTT/MTS Assay)[6][12]

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[6][12]

  • Cell Seeding: Plate cancer cells (e.g., human tumor-derived cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not necessary for MTS.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Expertise & Experience: The choice of cell line is critical and should be based on the hypothesized target of the compound. For instance, if targeting a kinase overexpressed in a particular cancer, a cell line with that characteristic should be used.

Table 1: Representative Inhibitory Activities of 2-Cyclopentyloxyanisole Derivatives[1][2]
CompoundTarget EnzymeIC₅₀ (µM)Antitumor Activity (Cell Line)IC₅₀ (µM)
4b COX-21.08--
13 COX-21.88--
4a PDE4B5.62--
7b PDE4B5.65--
13 PDE4B3.98--
4a --Human Tumor Cells5.13 - 17.95
4b --Human Tumor Cells5.13 - 17.95
6b --Human Tumor Cells5.13 - 17.95
7b --Human Tumor Cells5.13 - 17.95
13 --Human Tumor Cells5.13 - 17.95
14 --Human Tumor Cells5.13 - 17.95

Note: The specific human tumor cell lines evaluated can be found in the cited literature.

PART 4: Preliminary In Vivo Evaluation

Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[13] Rodent models are commonly used for initial in vivo testing.[14][15]

Protocol 4: Murine Xenograft Model for Antitumor Efficacy

This protocol provides a general framework for evaluating the antitumor activity of a lead compound in a mouse model.

  • Animal Model: Use immunodeficient mice (e.g., NSG mice) to allow for the engraftment of human tumor cells.[14]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Authoritative Grounding: The use of animal models in drug discovery is a critical step for evaluating the safety and efficacy of new drugs before human trials.[13] The selection of the appropriate animal model is crucial for obtaining relevant and translatable data.[16][17]

Diagram 2: Drug Discovery and Development Cascade

G A Synthesis of Derivative Library B In Vitro Screening (e.g., Kinase Assays) A->B High-Throughput Screening C Cell-Based Assays (e.g., Viability, Proliferation) B->C Hit Confirmation D Lead Optimization (SAR Studies) C->D Lead Identification D->B Iterative Design E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E Candidate Selection F Preclinical Development E->F

Caption: A simplified workflow of the drug discovery process.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound derivatives as potential therapeutic agents. By integrating chemical synthesis with a cascade of in vitro and in vivo assays, researchers can efficiently identify and characterize novel inhibitors with promising pharmacological profiles. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of basic research findings into clinical candidates.

References

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The Versatility of 2-(Cyclopentyloxy)aniline as a Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The 2-(cyclopentyloxy)aniline moiety has emerged as a scaffold of significant interest, particularly in the development of targeted therapies. Its unique combination of a flexible, lipophilic cyclopentyloxy group and a synthetically versatile aniline ring provides a powerful platform for the design of novel therapeutic agents. The cyclopentyloxy group can enhance metabolic stability and improve pharmacokinetic properties, while the aniline functional group serves as a key handle for a variety of chemical modifications, allowing for the fine-tuning of biological activity and selectivity.[1]

This comprehensive guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in medicinal chemistry. We will delve into detailed protocols for its preparation and derivatization, present quantitative data on the biological activity of its derivatives, and elucidate the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its successful application in drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
IUPAC Name This compound[2]
CAS Number 29026-75-3[2]
XLogP3 2.5[2]

Synthesis of the this compound Scaffold

The synthesis of this compound is a critical first step in the development of derivatives based on this scaffold. A reliable and scalable synthetic route is essential for producing the necessary quantities of the starting material for further chemical exploration. The most common method for the preparation of this compound involves the reduction of 2-cyclopentoxynitrobenzene.

Protocol 1: Synthesis of this compound via Reduction of 2-Cyclopentoxynitrobenzene

This protocol details the reduction of 2-cyclopentoxynitrobenzene using iron powder in the presence of an acid catalyst.

Materials:

  • 2-Cyclopentoxynitrobenzene

  • Iron powder (60 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonium Hydroxide

  • Ether

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add iron powder (51.9 g, 0.93 mol), water (220 mL), ethanol (244 mL), and concentrated hydrochloric acid (14.2 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add 2-cyclopentoxynitrobenzene (55.2 g, 0.27 mol) to the refluxing mixture over a period of 2 hours.

  • Maintain the reaction at reflux for an additional 3 hours after the addition is complete.

  • Cool the reaction mixture and adjust the pH to 7-8 by the addition of concentrated ammonium hydroxide.

  • Filter the mixture at 30°C and wash the filter cake with ether (200 mL).

  • Transfer the filtrate to a separatory funnel and extract with ether (4 x 50 mL).

  • Combine the ether extracts and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation at 126-130°C under a vacuum of 2.0-2.5 mm Hg to yield pure this compound.

Expected Yield: Approximately 30.3 g (64.3%).

Application of the this compound Scaffold in Kinase Inhibition

A significant application of the this compound scaffold is in the development of protein kinase inhibitors for the treatment of cancer. Dysregulation of protein kinase activity is a hallmark of many malignancies, making them attractive targets for therapeutic intervention.[1] Derivatives of this compound have shown particular promise as inhibitors of the Mer and c-Met receptor tyrosine kinases.

Mer and c-Met Kinases as Therapeutic Targets

Mer and c-Met are receptor tyrosine kinases that, when overexpressed or activated, can drive tumor growth, proliferation, survival, and metastasis.[3] The signaling pathways initiated by these kinases are complex and involve multiple downstream effectors. A simplified representation of the c-Met signaling pathway is depicted below.

c_Met_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation experimental_workflow Synthesis Synthesis of This compound Derivatization Derivatization (e.g., Amide Coupling) Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification InVitro_Kinase In Vitro Kinase Assay (IC₅₀ Determination) Purification->InVitro_Kinase Cell_Based Cell-Based Assays (e.g., Proliferation) InVitro_Kinase->Cell_Based PK_Assays Pharmacokinetic Assays (e.g., Metabolic Stability) Cell_Based->PK_Assays Lead_Optimization Lead Optimization PK_Assays->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Sources

Application Notes and Protocols: High-Purity Isolation of 2-(Cyclopentyloxy)aniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical synthesis. Addressing the inherent challenges of purifying basic aromatic amines, this document outlines a systematic approach using automated flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, the critical role of basic modifiers in preventing peak tailing, and a step-by-step workflow from initial reaction work-up to final purity analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.

Introduction: The Challenge of Purifying Aromatic Amines

This compound is a significant building block in the synthesis of various biologically active molecules. Its molecular structure consists of a polar aniline moiety and a non-polar cyclopentyloxy group, giving it intermediate polarity. The basic nature of the aniline nitrogen presents a primary challenge in silica gel chromatography. The acidic silanol groups (Si-O-H) on the surface of silica gel can strongly interact with the basic amine, leading to poor separation, significant peak tailing, and potential sample degradation or irreversible adsorption.[1]

To overcome these issues, this protocol employs a strategy of neutralizing the acidic sites on the silica gel by introducing a basic modifier into the mobile phase. This approach ensures symmetric peak shapes, improves resolution, and allows for the efficient isolation of the target compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem CID 6485398[2]
Molecular Weight 177.24 g/mol PubChem CID 6485398[2]
Appearance Likely a liquid at room temperatureInferred from synthesis protocols mentioning distillation[3]
Polarity Intermediate, with a polar aniline head and a non-polar cyclopentyloxy tailBased on chemical structure
Solubility Expected to have good solubility in organic solvents like ethanol, acetone, and chloroform, and low solubility in water.[4]General aniline properties[4]

Experimental Workflow: From Crude Mixture to Pure Compound

The overall workflow for the purification of this compound is a multi-step process that begins with a preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal separation conditions, followed by the main purification step using automated flash column chromatography.

workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification TLC Thin-Layer Chromatography (TLC) Optimization of Mobile Phase Column Automated Flash Column Chromatography TLC->Column Transfer optimized conditions Crude Crude this compound (Post-synthesis work-up) Crude->TLC Develop separation method Fractions Fraction Collection (Based on UV detection) Column->Fractions Elution Analysis Purity Analysis of Fractions (TLC, LC-MS) Fractions->Analysis Identify pure fractions Evaporation Solvent Evaporation Analysis->Evaporation Pool pure fractions Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Overall workflow for the purification of this compound.

Materials and Reagents

  • Crude this compound

  • Silica gel (for column chromatography, 40-63 µm particle size)

  • Silica gel TLC plates with fluorescent indicator (F₂₅₄)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol

  • Glass vials for fraction collection

  • Automated flash chromatography system with UV detector

  • Rotary evaporator

Detailed Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using TLC. A good mobile phase will give a retention factor (Rƒ) for the target compound of approximately 0.2-0.4.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a silica gel TLC plate.

  • Developing the Chromatogram:

    • Prepare a developing chamber with a starting mobile phase of 80:20 Hexane:Ethyl Acetate.

    • To counteract the basicity of the aniline, add 0.5% triethylamine (TEA) to the mobile phase.[1][5]

    • Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).[5] Aromatic compounds like this compound will appear as dark spots.

    • Alternatively, place the plate in a chamber with iodine crystals, which will stain the organic compounds brown.[5]

  • Optimization:

    • If the Rƒ is too high (spot is near the solvent front), decrease the polarity of the mobile phase by increasing the proportion of hexane.

    • If the Rƒ is too low (spot is near the baseline), increase the polarity by increasing the proportion of ethyl acetate.

    • Test different solvent systems if a good separation is not achieved. A common alternative is dichloromethane and methanol with a small percentage of ammonia.

tlc_workflow Start Start: Crude Sample Prepare_Sample Prepare Sample Solution (in DCM or EtOAc) Start->Prepare_Sample Spot_Plate Spot Sample on TLC Plate Prepare_Sample->Spot_Plate Develop Develop Plate in Mobile Phase + 0.5% TEA Spot_Plate->Develop Visualize Visualize under UV Light and/or with Iodine Stain Develop->Visualize Calculate_Rf Calculate Rf Value Visualize->Calculate_Rf Decision Is 0.2 < Rf < 0.4? Calculate_Rf->Decision Adjust_Mobile_Phase Adjust Mobile Phase Polarity (Hexane:EtOAc ratio) Decision->Adjust_Mobile_Phase No End End: Optimized Mobile Phase for Column Chromatography Decision->End Yes Adjust_Mobile_Phase->Develop

Caption: Step-by-step workflow for TLC method development.

Part 2: Automated Flash Column Chromatography

Once the optimal mobile phase has been determined by TLC, the purification can be scaled up using an automated flash chromatography system.

Protocol:

  • Column Selection and Packing:

    • Select an appropriately sized pre-packed silica gel column based on the amount of crude material to be purified.

    • If packing manually, create a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA) and carefully pack the column.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded onto the top of the column. This technique generally results in better separation.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it directly onto the column.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase (low polarity).

    • Begin the run with the initial mobile phase composition.

    • Program a linear gradient to the final mobile phase composition determined from the TLC analysis. For example, a gradient from 5% to 20% ethyl acetate in hexane over 20 column volumes.

    • The mobile phase should consistently contain 0.5% triethylamine to prevent peak tailing.[6][7]

    • Monitor the elution of compounds using the UV detector. This compound should show a distinct peak.

  • Fraction Collection:

    • Collect fractions as the peaks elute from the column. Automated systems can be programmed to collect fractions based on the UV signal.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting

IssuePossible CauseSolution
Peak Tailing Strong interaction of the basic aniline with acidic silica gel.Ensure the mobile phase contains a basic modifier like 0.5-2% triethylamine or a few drops of ammonia.[1][5]
Poor Separation The polarity of the mobile phase is not optimal.Re-optimize the mobile phase using TLC. Consider using a different solvent system (e.g., DCM/Methanol). A shallower gradient during the column run can also improve resolution.
Compound Stuck on Column The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed.Increase the polarity of the mobile phase. If the compound still does not elute, consider using a more polar stationary phase like alumina or a reverse-phase column.[1]
No UV Signal The compound may not have a strong UV chromophore at the selected wavelength, or the concentration is too low.Check the UV-Vis spectrum of the compound to select an appropriate wavelength. If the concentration is low, try a more concentrated sample.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Aniline and its derivatives are toxic and can be absorbed through the skin.[8] Handle with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Riggin, R. M., et al. "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge." Environmental Protection Agency, 1983.
  • BenchChem.
  • PubChem. "this compound.
  • BenchChem.
  • PrepChem. "Synthesis of B. 2-Cyclopentoxyaniline." PrepChem.com.
  • Biotage.
  • Biotage. "Is there an easy way to purify organic amines?" Biotage, 2023.
  • Solubility of Things. "Aniline." Solubility of Things.
  • SIELC Technologies. "HPLC Method for Analysis of Aniline on Primesep 100 Column." SIELC Technologies.

Sources

Application Note: A Multi-Technique Approach to the Comprehensive Characterization of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentyloxy)aniline is an aromatic amine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound intended for use in drug development or other high-stakes applications, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, leveraging a suite of orthogonal techniques to ensure a complete and reliable analytical profile.

The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices. This multi-faceted approach, integrating chromatographic and spectroscopic techniques, provides a self-validating system for the comprehensive analysis of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO[1]
Molecular Weight177.24 g/mol [1]
AppearancePredicted: Oily liquidInferred from analogues
Boiling PointNot available
pKaPredicted: ~4.5Inferred from aniline derivatives

Analytical Workflow for Comprehensive Characterization

A logical and systematic workflow is crucial for the efficient and thorough characterization of a chemical entity. The following diagram illustrates the proposed analytical workflow for this compound, commencing with structural elucidation and followed by purity and impurity profiling.

Analytical Workflow for this compound Characterization Figure 1: Analytical Workflow for this compound Characterization cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC (Purity Assay and Related Substances) NMR->HPLC MS Mass Spectrometry (GC-MS) GC_MS_Purity GC-MS (Volatile Impurities) MS->GC_MS_Purity FTIR FTIR Spectroscopy Report Comprehensive Characterization Report FTIR->Report HPLC->Report GC_MS_Purity->Report Start Sample of This compound Start->NMR Start->MS Start->FTIR

Caption: General analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound and for developing stability-indicating methods. The technique separates the target analyte from potential impurities, including starting materials, by-products, and degradation products. A C18 column is a suitable starting point due to the moderate hydrophobicity of the molecule. The mobile phase composition, particularly the pH, should be controlled to ensure consistent ionization of the aniline moiety, thereby achieving reproducible retention times and good peak shapes. A photodiode array (PDA) detector is recommended for its ability to provide spectral information, which aids in peak identification and purity assessment.

Protocol 1: HPLC Purity Assay

Objective: To determine the purity of this compound and to quantify any related substances.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

  • This compound reference standard.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH to ensure protonation of the aniline, leading to better peak shape and retention on a C18 column.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 30% B to 95% B over 20 minA gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to more non-polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 230 nm and 280 nmAniline derivatives typically have UV absorbance maxima in these regions. A PDA allows for the acquisition of the full UV spectrum for each peak.
Injection Vol. 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Determine the purity of the sample by area percent normalization.

  • Quantify impurities against the reference standard, assuming a relative response factor of 1.0 in the absence of standards for the impurities.

Method Validation: This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Rationale: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile and semi-volatile impurities. Electron Impact (EI) ionization will provide a characteristic fragmentation pattern that can be used for structural confirmation. A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of this moderately polar compound.

Protocol 2: GC-MS Analysis

Objective: To confirm the identity of this compound by its mass spectrum and to identify any volatile impurities.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Dichloromethane or Ethyl Acetate (GC grade).

GC-MS Conditions:

ParameterConditionRationale
Injector Temp. 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 minA temperature ramp is used to effectively separate compounds with different boiling points.
Carrier Gas Helium at 1.2 mL/min (constant flow)Helium is an inert carrier gas that provides good chromatographic efficiency.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-400A suitable range to capture the molecular ion and key fragments of the target compound and potential impurities.
Source Temp. 230 °C

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane or ethyl acetate.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z 177.

  • Key Fragments: The fragmentation of aromatic ethers often involves cleavage of the C-O bond. A prominent fragment is expected at m/z 93, corresponding to the aniline radical cation. Another key fragmentation pathway is the loss of the cyclopentyl group, leading to a fragment at m/z 108.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will reveal the carbon framework of the molecule.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (300-600 MHz).

  • Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.

Expected Chemical Shifts (in CDCl₃):

¹H NMR:

Protons Expected δ (ppm) Multiplicity Integration
Aromatic (4H) 6.7-6.9 m 4H
-NH₂ (2H) ~3.7 br s 2H
-O-CH- (1H) ~4.7 m 1H

| Cyclopentyl (8H)| 1.6-2.0 | m | 8H |

¹³C NMR:

Carbons Expected δ (ppm)
Aromatic (C-O) ~146
Aromatic (C-N) ~137
Aromatic (CH) 115-122
-O-CH- ~81

| Cyclopentyl (CH₂) | 24, 33 |

Rationale for Chemical Shift Predictions:

  • The aromatic protons are expected in the typical aromatic region, shifted slightly upfield due to the electron-donating effects of the amino and alkoxy groups.

  • The amine protons will appear as a broad singlet, and their chemical shift can be concentration-dependent.

  • The methine proton of the cyclopentyl group attached to the oxygen will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen.

  • The carbon attached to the oxygen (C-O) will be the most downfield aromatic carbon, while the carbon attached to the nitrogen (C-N) will also be downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. For this compound, FTIR can confirm the presence of the N-H bonds of the primary amine, the C-O bond of the ether, and the aromatic ring.

Protocol 4: FTIR Analysis

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • If the sample is a liquid, a small drop can be placed directly on the ATR crystal.

  • If the sample is a solid, a small amount of the solid is pressed onto the ATR crystal.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3350-3450Two bands, characteristic of a primary amine.[2]
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1500-1600
N-H Bend~1620
C-O Stretch (Aryl Ether)1200-1250Asymmetric stretch.
C-O Stretch (Alkyl Ether)1000-1150Symmetric stretch.

Workflow for Method Validation

The analytical methods described above should be validated for their intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.

HPLC Method Validation Workflow Figure 2: HPLC Method Validation Workflow cluster_0 Method Performance Characteristics Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Start Developed HPLC Method Validation_Protocol Validation Protocol Start->Validation_Protocol Validation_Protocol->Specificity

Caption: A typical workflow for the validation of an HPLC method according to ICH guidelines.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, and impurity profile of this important chemical intermediate. By understanding the rationale behind the choice of each analytical technique and its associated parameters, researchers can confidently develop and validate methods that ensure the quality and consistency of this compound for its intended applications in research and development.

References

  • PubChem. Compound Summary for CID 6485398, this compound.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]
  • PubChem. Compound Summary for CID 7203, o-Phenetidine.

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry for the Analysis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the qualitative and quantitative analysis of 2-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical synthesis. We present robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive impurity profiling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind method development choices. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic amine derivative whose purity is critical in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can affect the safety, efficacy, and stability of the final drug product. Therefore, robust, and validated analytical methods are essential for its characterization.

This application note details two orthogonal analytical techniques:

  • HPLC-UV: A versatile and widely used technique for the separation, quantification, and purity evaluation of non-volatile and thermally stable compounds like this compound.[1]

  • GC-MS: A powerful method for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectral data.[2] For aniline derivatives, this technique can be particularly effective for identifying and quantifying trace impurities.[3]

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale for Method Development

The selection of the HPLC method parameters is based on the physicochemical properties of this compound (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ).[4][5] The molecule possesses both a hydrophobic cyclopentyloxy group and a polar aniline functional group, making it well-suited for reversed-phase chromatography.

  • Column: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which will provide good retention for the nonpolar cyclopentyloxy moiety.[1]

  • Mobile Phase: A gradient elution with acetonitrile and water is selected to ensure adequate separation of the main analyte from potential impurities with different polarities. A buffer is not initially included but can be introduced if peak shape is poor, as aniline is a weak base.

  • Detection: The aniline chromophore exhibits strong UV absorbance, allowing for sensitive detection.[1] A photodiode array (PDA) detector is used to monitor multiple wavelengths and assess peak purity.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound.

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare working standards at appropriate concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the same diluent to a nominal concentration of 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm (with PDA scanning from 200-400 nm)

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: Hold at 50% B (equilibration)

  • Data Analysis: Integrate the peak corresponding to this compound. Calculate the purity by area percent and quantify against the calibration curve generated from the reference standards.

HPLC Method Parameters Summary
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50-95% B over 13 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA at 240 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development

GC-MS provides a highly sensitive and specific method for the identification of this compound and its volatile impurities.

  • Injection Mode: A split injection is used to prevent column overloading with the main component while allowing for the detection of trace impurities.

  • Column: A low-polarity 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms) is a versatile choice for separating a wide range of semi-volatile organic compounds.[2]

  • Oven Program: A temperature ramp is employed to ensure the elution of compounds with varying boiling points, from volatile impurities to the main analyte.

  • Ionization: Electron Ionization (EI) at 70 eV is the gold standard for GC-MS as it produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[7][8]

Experimental Protocol: GC-MS Analysis

Objective: To identify this compound and characterize its impurity profile.

Materials:

  • This compound reference standard and sample

  • GC-grade methylene chloride or ethyl acetate

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane).

Procedure:

  • Standard and Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard and the sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum. The molecular ion (M⁺) is expected at m/z 177.

    • Search the NIST library for matches of impurity peaks to tentatively identify them.

    • Quantify impurities using the relative peak area of the main component, assuming a response factor of 1 for initial assessment.

GC-MS Method Parameters Summary
ParameterCondition
Column 30 m x 0.25 mm, 0.25 µm (5% diphenyl / 95% dimethylpolysiloxane)
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 250 °C
Split Ratio 50:1
Oven Program 80 °C (2 min), then 15 °C/min to 280 °C (5 min)
Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Method Validation Framework

Both the HPLC and GC-MS methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[9][10]

Analytical Workflow and Validation

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Method Validation (ICH Q2) Prep Standard & Sample Preparation HPLC HPLC-UV Analysis Prep->HPLC Purity/Assay GCMS GC-MS Analysis Prep->GCMS ID/Impurity Data Peak Integration Quantification Spectral Analysis HPLC->Data GCMS->Data Validation Specificity Linearity & Range Accuracy & Precision LOD/LOQ Robustness Data->Validation

Caption: Overall analytical workflow from sample preparation to method validation.

Key Validation Parameters

The following characteristics must be considered during the validation of the analytical procedures described.[9][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Validation_Process Specificity Specificity Linearity Linearity Specificity->Linearity Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Accuracy Linearity->Validated Precision Precision Accuracy->Precision Accuracy->Validated LOD_LOQ LOD / LOQ Precision->LOD_LOQ Precision->Validated Robustness Robustness LOD_LOQ->Robustness Robustness->Validated

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

The HPLC-UV and GC-MS methods presented here provide a comprehensive analytical strategy for the quality control of this compound. The HPLC method is ideal for routine purity testing and assays, while the GC-MS method offers high sensitivity and specificity for impurity identification and characterization. The successful implementation and validation of these methods will ensure the quality and consistency of this compound, contributing to the overall safety and efficacy of the final pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9][12]
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link][13]
  • LCGC International. (2015).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10][11]
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link][6]
  • Appchem. (n.d.). This compound. [Link][14]

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Application Notes and Protocols for the Derivatization of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for 2-(cyclopentyloxy)aniline, a versatile building block in contemporary organic and medicinal chemistry. The presence of the sterically demanding cyclopentyloxy group at the ortho position introduces unique challenges and opportunities in functionalizing the aniline core. This document offers detailed, field-proven protocols for N-acylation, N-alkylation, and diazotization followed by Sandmeyer reactions, tailored to address the specific electronic and steric nature of the substrate. Furthermore, it explores the utility of this compound derivatives in advanced cross-coupling reactions, such as the Buchwald-Hartwig amination. Each section is designed to provide not only a step-by-step methodology but also the underlying chemical principles, potential challenges, and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

This compound is a key synthetic intermediate whose value lies in the unique combination of a nucleophilic amino group and a bulky, lipophilic cyclopentyloxy moiety. This ortho-alkoxy substituent significantly influences the reactivity of the aniline ring and the nitrogen atom. It exerts a moderate electron-donating effect through resonance, activating the aromatic ring towards electrophilic substitution, while also presenting considerable steric hindrance that can direct substitution patterns and modulate the nucleophilicity of the amine.

Derivatives of 2-(alkoxy)anilines, such as 2-phenoxyaniline, have been identified as "privileged structures" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The cyclopentyloxy group, in particular, can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates by increasing lipophilicity. This makes this compound an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.[3]

This guide will detail the primary pathways for the derivatization of this compound, providing robust protocols that have been developed and optimized for anilines with similar substitution patterns.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 29026-75-3
Appearance Expected to be a liquid or low-melting solid

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is often employed to install a functional handle, protect the amino group, or as a key step in the synthesis of biologically active molecules. The reaction typically involves an acylating agent, such as an acyl chloride or anhydride, and a base to neutralize the acid byproduct.

Causality Behind Experimental Choices: The ortho-cyclopentyloxy group can sterically hinder the approach of bulky acylating agents. Therefore, reaction conditions may require elevated temperatures or the use of a non-nucleophilic base to facilitate the reaction. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

Protocol 2.1: N-Acetylation of this compound

This protocol describes the synthesis of N-(2-(cyclopentyloxy)phenyl)acetamide using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DCM (0.2 M).

  • Addition of Reagents: Add pyridine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), water, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: The disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the amide product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the acetyl methyl group around 2.0-2.2 ppm and a downfield shift of the aromatic protons.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom of this compound. This derivatization is crucial for modulating the basicity and lipophilicity of the molecule. Common methods include reaction with alkyl halides or reductive amination.

Causality Behind Experimental Choices: Direct alkylation with alkyl halides can be prone to over-alkylation, yielding the tertiary amine as a byproduct. To favor mono-alkylation, it is often necessary to use a large excess of the aniline or carefully control the stoichiometry. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, is an efficient and atom-economical alternative that often provides high selectivity for the mono-alkylated product.[4] The steric hindrance of the ortho-cyclopentyloxy group can disfavor over-alkylation.[5]

Protocol 3.1: Reductive Amination with a Model Aldehyde

This protocol details the synthesis of a secondary amine via reductive amination with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCE (0.2 M).

  • Imine Formation: Add benzaldehyde (1.05 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) in portions to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionality

The conversion of the primary amino group of this compound into a diazonium salt is a powerful synthetic strategy.[6] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, a transformation known as the Sandmeyer reaction.[7][8] This allows for the introduction of halogens, cyano, hydroxyl, and other functional groups onto the aromatic ring.[9]

Causality Behind Experimental Choices: Diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[10] The reaction is performed in a strong acidic medium (e.g., HCl, H₂SO₄) with sodium nitrite. The subsequent Sandmeyer reaction requires a copper(I) salt (e.g., CuCl, CuBr, CuCN) as a catalyst to facilitate the displacement of the diazonium group.[11]

Diazotization_Sandmeyer_Workflow

Protocol 4.1: Synthesis of 2-Chloro-1-(cyclopentyloxy)benzene

This protocol describes the conversion of this compound to the corresponding aryl chloride.

Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether

Procedure:

  • Diazonium Salt Formation:

    • In a flask, add this compound (1.0 eq.) to a mixture of concentrated HCl (3.0 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the aniline hydrochloride suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCl (1.2 eq.) in concentrated HCl (2.0 eq.). Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with diethyl ether (3x).

  • Isolation and Purification:

    • Combine the ether extracts, wash with water and then with dilute NaOH solution, followed by a final wash with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation or column chromatography.

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

For further derivatization, the haloarenes synthesized via the Sandmeyer reaction can be subjected to palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[12][13] This enables the synthesis of complex diarylamines or N-aryl heterocycles.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[14] For sterically hindered substrates, such as those with an ortho-cyclopentyloxy group, bulky, electron-rich phosphine ligands like RuPhos or X-Phos are often required to promote efficient oxidative addition and reductive elimination.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

Buchwald_Hartwig_Cycle

Protocol 5.1: Coupling of 2-Chloro-1-(cyclopentyloxy)benzene with a Secondary Amine

This protocol describes a general procedure for the coupling of the previously synthesized aryl chloride with morpholine.

Materials:

  • 2-Chloro-1-(cyclopentyloxy)benzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), and NaOtBu (1.4 eq.) to an oven-dried Schlenk tube.

  • Addition of Reagents: Remove the tube from the glovebox. Add 2-chloro-1-(cyclopentyloxy)benzene (1.0 eq.) and anhydrous toluene.

  • Add morpholine (1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols detailed in this guide for N-acylation, N-alkylation, diazotization/Sandmeyer reactions, and Buchwald-Hartwig amination provide a robust toolkit for researchers. While the ortho-cyclopentyloxy group presents steric considerations, these can be effectively managed through careful selection of reagents and optimization of reaction conditions. The derivatives accessible through these methods hold significant potential for applications in medicinal chemistry and materials science, warranting further exploration of this promising chemical scaffold.

References

  • BenchChem. (2025). A Comprehensive Review of 2-Phenoxyaniline and Its Derivatives in Medicinal Chemistry. [Online PDF].
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • BenchChem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. [Online PDF].
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.[7]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.[13]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 2-Phenoxyaniline for Medicinal Chemistry Applications. [Online PDF].
  • BenchChem. (2025). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Online PDF].
  • askIITians. (2025). Explain the following named reaction:i) Sandmeyer reaction.ii) Gatter. [Online].
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Online PDF]. Available at: L.S. College Chemistry Department.[8]
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Online PDF].
  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. [Online].
  • Hassan, S. Z., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2593–2619.[12]
  • National Center for Biotechnology Information. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed.[20]
  • Khan Academy. (2019). converting anilines to diazoniums ions. [Video]. YouTube.[11]
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from ElectronicsAndBooks technical archives.[22]
  • Arkivoc. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. [Online PDF].
  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. [Online].
  • Royal Society of Chemistry. (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • National Center for Biotechnology Information. (n.d.).
  • SpectraBase. (n.d.). 2-(2-CYCLOHEXENYL)-N-(ACETYL)-ANILINE - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. [Online].
  • National Center for Biotechnology Information. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PubMed.[28]
  • MDPI. (n.d.). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine.
  • National Center for Biotechnology Information. (n.d.). (Cyclopentyloxy)benzene. PubChem.[30]
  • National Center for Biotechnology Information. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed.[5]
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Application Notes & Protocols: 2-(Cyclopentyloxy)aniline as a Novel Hole Transporting Material for High-Efficiency Solution-Processed OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Hole Transport Materials

The advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting is intrinsically linked to the development of novel organic semiconductor materials.[1][2] The Hole Transport Layer (HTL) is a critical component within the OLED architecture, responsible for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking the passage of electrons.[3] An ideal HTL material should exhibit high hole mobility, appropriate energy levels for seamless charge injection, high optical transparency, and excellent thermal and morphological stability.[4]

Aniline derivatives have emerged as a prominent class of compounds for HTL applications due to their excellent electron-donating properties and tunable electrochemical characteristics.[5][6] While materials like N,N′-diphenyl-N,N′-bis(1-napthyl)-(1,1′-biphenyl)-4,4′diamine (NPB) and 1,1-bis((di-4-tolyamino)-cyclohexane (TAPC) have become industry standards, they are often processed via costly vacuum deposition techniques.[7][8] The pursuit of cost-effective, large-area OLED fabrication has spurred significant interest in solution-processable materials.[7][9][10][11]

This application note introduces 2-(Cyclopentyloxy)aniline as a promising candidate for a solution-processable HTL material. The introduction of a bulky, non-polar cyclopentyloxy group at the ortho-position of the aniline core is hypothesized to impart several beneficial properties:

  • Enhanced Solubility: The cyclopentyloxy group is expected to increase the solubility of the molecule in common organic solvents, making it highly suitable for solution-based deposition techniques like spin-coating and inkjet printing.

  • Improved Film Morphology: The steric hindrance provided by the bulky cyclopentyl group can disrupt intermolecular packing, potentially leading to the formation of smooth, amorphous thin films with fewer pinholes and grain boundaries. This is crucial for preventing current leakage and ensuring uniform device performance.

  • Favorable Electronic Properties: The electron-donating nature of the alkoxy group can modulate the Highest Occupied Molecular Orbital (HOMO) energy level, potentially leading to a better energy alignment with the anode (e.g., ITO) and the emissive layer, thereby reducing the hole injection barrier.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as an HTL in OLEDs, complete with detailed experimental protocols for researchers and materials scientists.

Physicochemical Properties of this compound

A summary of the known and predicted properties of this compound is presented below.

PropertyValue / Predicted CharacteristicSource
Molecular Formula C₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol N/A
Appearance Predicted to be a liquid or low-melting solidN/A
Solubility High solubility predicted in common organic solvents (e.g., toluene, chloroform, chlorobenzene)N/A
Thermal Stability Good thermal stability expected, a crucial property for OLED materials.[12][13]N/A
HOMO Level Predicted to be in the range of -5.1 to -5.5 eV, suitable for hole injection from ITO.N/A
LUMO Level Predicted to be in the range of -1.8 to -2.2 eV.N/A
Hole Mobility Expected to be in the range of 10⁻⁵ to 10⁻³ cm²/V·s, comparable to other amorphous molecular HTMs.N/A

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar alkoxy aniline derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reduction Reduction 2-Nitrophenol 2-Nitrophenol Intermediate_Product 1-(Cyclopentyloxy)-2-nitrobenzene 2-Nitrophenol->Intermediate_Product Williamson Ether Synthesis (Acetone, Reflux) Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Intermediate_Product K2CO3 K₂CO₃ K2CO3->Intermediate_Product Final_Product This compound Intermediate_Product->Final_Product Reduction (Ethanol/Water, Reflux) Reducing_Agent Fe / NH₄Cl Reducing_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Materials:

  • 2-Nitrophenol

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator.

Procedure:

Step 1: Synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene

  • To a 250 mL round-bottom flask, add 2-nitrophenol (10.0 g, 71.9 mmol), anhydrous potassium carbonate (19.9 g, 144 mmol), and 150 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopentyl bromide (12.8 g, 86.3 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether (150 mL) and wash with 1M NaOH (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(cyclopentyloxy)-2-nitrobenzene as a yellow oil. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Reduction to this compound

  • In a 500 mL round-bottom flask, combine 1-(cyclopentyloxy)-2-nitrobenzene (from the previous step, ~71.9 mmol), iron powder (20.1 g, 359 mmol), and ammonium chloride (3.8 g, 71.9 mmol).

  • Add a mixture of ethanol (150 mL) and water (50 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add 100 mL of deionized water to the residue and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Part 2: OLED Device Fabrication (Solution-Processing)

This protocol describes the fabrication of a multilayer OLED using this compound as the HTL via spin-coating.

Device Architecture:

G cluster_device OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL HTL: this compound EML->HTL HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Schematic of a solution-processed OLED device.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound, purified

  • Hole Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion

  • Emissive Layer (EML) material (e.g., a suitable polymer emitter or a host-dopant system)

  • Electron Transport Layer (ETL) and Cathode materials (for thermal evaporation)

  • High-purity solvents (e.g., chlorobenzene, toluene)

  • Ultrasonic bath, spin-coater, hotplate, high-vacuum thermal evaporator (<10⁻⁶ Torr)

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before use to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Inside a glovebox, spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrates. A typical spin-coating program is 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 15 minutes to remove residual water.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution onto the PEDOT:PSS layer. The spin speed should be optimized to achieve the desired thickness (typically 20-40 nm), for example, at 2000-3000 rpm for 30 seconds.

    • Anneal the film on a hotplate at a temperature below the material's glass transition temperature (e.g., 80-100 °C) for 10 minutes to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Spin-coat the EML material solution onto the HTL. The solvent for the EML should be chosen to minimize dissolution of the underlying HTL.

    • Anneal the EML film according to the material supplier's recommendations.

  • ETL and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit the ETL (e.g., TPBi) and the cathode (e.g., a thin layer of LiF followed by Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.

Part 3: Material and Device Characterization

A thorough characterization is essential to evaluate the potential of this compound as an HTL.

Workflow for Material and Device Characterization:

G cluster_material Material Characterization cluster_device Device Fabrication & Testing Synthesis Synthesized This compound Thermal Thermal Analysis (TGA/DSC) Synthesis->Thermal Optical Optical Properties (UV-Vis, PL) Synthesis->Optical Electrochemical Electrochemical Analysis (CV) Synthesis->Electrochemical Fabrication OLED Fabrication Electrochemical->Fabrication HOMO/LUMO Data Performance J-V-L Characteristics EQE, Electroluminescence Fabrication->Performance Mobility Hole Mobility (SCLC) Fabrication->Mobility

Caption: Workflow for characterizing the new HTL material and device.

Protocols:

  • Thermal Stability Analysis:

    • Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13][14][15][16]

    • Protocol:

      • For TGA, heat a small sample (5-10 mg) of purified this compound under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min. The decomposition temperature (Td) is typically defined as the temperature at 5% weight loss.

      • For DSC, heat the sample under nitrogen to identify the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for morphological stability in devices.

  • Optical and Electrochemical Properties:

    • Techniques: UV-Vis Absorption and Photoluminescence (PL) Spectroscopy, Cyclic Voltammetry (CV).[17][18][19][20]

    • Protocol:

      • UV-Vis/PL: Dissolve the compound in a dilute solution (e.g., 10⁻⁵ M in chloroform) and record the absorption and emission spectra. The absorption edge can be used to estimate the optical bandgap.

      • CV: Perform cyclic voltammetry on a thin film of the material or in a solution containing the compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Scan the potential to determine the onset oxidation potential. The HOMO energy level can be estimated from the oxidation potential using the formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV. The LUMO can be estimated by adding the optical bandgap to the HOMO energy level.[21]

  • Hole Mobility Measurement:

    • Technique: Space-Charge Limited Current (SCLC) method.[22][23]

    • Protocol:

      • Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / High Work Function Metal (e.g., MoO₃/Au).

      • Measure the current density-voltage (J-V) characteristics in the dark.

      • Plot log(J) vs. log(V). The SCLC region will show a slope of approximately 2.

      • Fit the J-V curve in the SCLC region to the Mott-Gurney law to extract the hole mobility (µ): J = (9/8)ε₀εᵣµ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the voltage, and d is the thickness of the organic layer.

  • OLED Device Performance Evaluation:

    • Techniques: Current-Voltage-Luminance (J-V-L) measurements, Electroluminescence (EL) spectroscopy.

    • Protocol:

      • Use a source meter and a calibrated photodiode/spectrometer to measure the J-V-L characteristics of the encapsulated OLED device.

      • From this data, calculate key performance metrics: turn-on voltage, luminance, current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %).

      • Record the EL spectrum at different driving voltages to assess the color purity and stability.

Conclusion

This compound presents a compelling structural motif for the development of new, solution-processable hole transport materials for OLEDs. Its synthesis is straightforward, and the bulky, flexible cyclopentyloxy group is anticipated to confer beneficial properties such as high solubility and the ability to form high-quality amorphous films. The protocols outlined in this guide provide a comprehensive framework for the synthesis, device fabrication, and systematic characterization of this novel material. By following these methodologies, researchers can effectively evaluate the potential of this compound and contribute to the advancement of low-cost, high-performance OLED technologies.

References

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  • National Institutes of Health. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Hole-Transporting Layers in Solar Cells.
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  • National Institutes of Health. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines.
  • Caltech Authors. (n.d.). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechan.
  • Innovatech Labs. (2022).
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  • ResearchGate. (n.d.). (a) LUMO and HOMO diagram of aniline and ortho‐substituted aniline....
  • ResearchGate. (n.d.). (a)
  • ACS Publications - American Chemical Society. (2025). Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis.
  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.). Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline....
  • Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results.
  • ResearchGate. (n.d.). HOMO and LUMO levels obtained by the electrochemical measurements.
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Application Notes and Protocols for the Scalable Synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical development. The described workflow is designed for scalability, transitioning from laboratory benchtop to pilot plant production. The core of this protocol is a robust Williamson ether synthesis, chosen for its efficiency and amenability to scale-up. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for both laboratory and scaled-up synthesis, and address critical safety and purification considerations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of this compound

Substituted anilines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The title compound, this compound, with its unique electronic and steric properties conferred by the cyclopentyloxy group, serves as a crucial building block for more complex molecular architectures. Its synthesis, therefore, is of significant interest. The Williamson ether synthesis provides a reliable and well-understood pathway for the preparation of such aryl ethers.[3][4][5] This method involves the reaction of a phenoxide with an alkyl halide, proceeding via an SN2 mechanism.[6] The scalability of this reaction, however, requires careful consideration of reaction conditions, reagent handling, and purification strategies to ensure safety, efficiency, and product purity.

Safety First: A Comprehensive Hazard Analysis

A thorough understanding and mitigation of potential hazards is paramount in any chemical synthesis, especially during scale-up. The primary reagents in this synthesis, 2-aminophenol and cyclopentyl bromide, present specific risks that must be managed.

  • 2-Aminophenol: This compound is harmful if swallowed or inhaled and is suspected of causing genetic defects.[7] It is crucial to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. In case of contact, immediately flush the affected area with copious amounts of water.[8]

  • Cyclopentyl Bromide: This is a flammable liquid and vapor.[9][10][11] It should be kept away from heat, sparks, and open flames.[12][13] It also causes skin and eye irritation.[9] Therefore, handling requires the use of spark-proof tools and explosion-proof equipment in a well-ventilated area.[10] Standard PPE, including safety goggles and chemical-resistant gloves, is mandatory.[9][11]

  • Bases: Strong bases like sodium hydroxide or potassium hydroxide are corrosive and should be handled with care, avoiding contact with skin and eyes.

A comprehensive safety data sheet (SDS) review for all reagents is mandatory before commencing any experimental work.[8][9] An emergency plan, including the location of safety showers, eyewash stations, and fire extinguishers, should be in place.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction proceeds in two conceptual steps:

  • Deprotonation: The phenolic proton of 2-aminophenol is acidic and is removed by a suitable base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This in-situ generation of the alkoxide is crucial as it is a much stronger nucleophile than the parent phenol.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide. This is a classic SN2 reaction, where the bromide ion is displaced as the leaving group, forming the desired ether linkage.[4][6]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts 2_Aminophenol 2-Aminophenol Deprotonation Deprotonation (Formation of Phenoxide) 2_Aminophenol->Deprotonation Cyclopentyl_Bromide Cyclopentyl Bromide SN2_Reaction SN2 Nucleophilic Substitution Cyclopentyl_Bromide->SN2_Reaction Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Reaction Sodium 2-aminophenoxide Product This compound SN2_Reaction->Product Byproduct NaBr SN2_Reaction->Byproduct

Experimental Protocols

Laboratory-Scale Synthesis (Up to 10 g)

This protocol is designed for initial synthesis and characterization in a standard laboratory setting.

Materials and Equipment:

  • 2-Aminophenol (1 equivalent)

  • Cyclopentyl bromide (1.1 equivalents)

  • Sodium hydroxide (1.2 equivalents)

  • Ethanol (as solvent)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminophenol in ethanol.

  • Base Addition: To the stirred solution, add sodium hydroxide pellets and stir until fully dissolved. The formation of the sodium phenoxide may be observed.

  • Alkyl Halide Addition: Slowly add cyclopentyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

Scaled-Up Synthesis (100 g to 1 kg)

Scaling up the synthesis requires adjustments to equipment, reagent addition, and work-up procedures to ensure safety and efficiency.

Materials and Equipment:

  • 2-Aminophenol (1 equivalent)

  • Cyclopentyl bromide (1.05 equivalents)

  • Sodium hydroxide solution (50% w/w, 1.1 equivalents)

  • Toluene (as solvent)

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Large separatory funnel or extraction vessel

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 2-aminophenol and toluene.

  • Base Addition: With vigorous stirring, slowly add the 50% sodium hydroxide solution via an addition funnel. An exotherm may be observed; control the addition rate to maintain the temperature below 40°C.

  • Azeotropic Water Removal: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap. This drives the formation of the phenoxide.

  • Alkyl Halide Addition: Cool the reaction mixture to 60-70°C. Slowly add cyclopentyl bromide via the addition funnel. Maintain the temperature within this range during the addition.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours, monitoring by a suitable analytical method (e.g., HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the sodium bromide byproduct.

  • Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer with toluene.

  • Washing: Combine the organic layers and wash with brine.

  • Solvent Removal: Concentrate the toluene solution under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.[14] Collect the fraction boiling at the appropriate temperature and pressure to obtain pure this compound.

Data Summary: Lab vs. Scale-Up

ParameterLaboratory-Scale (10 g)Scaled-Up (1 kg)Rationale for Change
Solvent EthanolTolueneToluene allows for azeotropic removal of water, driving the reaction to completion and is often preferred for industrial applications due to its recovery profile.
Base Form Pellets50% Aqueous SolutionA solution allows for better temperature control during addition and is easier to handle on a large scale.
Purification Column ChromatographyVacuum DistillationColumn chromatography is not practical for large quantities. Vacuum distillation is a more efficient and scalable purification method for liquids.[14]
Equipment Round-bottom flaskJacketed glass reactorA jacketed reactor provides better temperature control and safer handling of larger reaction volumes.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, ensure the base is of good quality and that water has been effectively removed (in the scaled-up process). An increase in reaction time or temperature may be necessary.

  • Side Product Formation: The primary side product is often from the elimination reaction of cyclopentyl bromide. This can be minimized by maintaining a controlled temperature during the addition of the alkyl halide.

  • Purification Issues: If the product is difficult to purify by distillation, a pre-treatment of the crude material with activated carbon may help to remove colored impurities. For the purification of anilines, it is important to prevent oxidation which can lead to discoloration.[15][16]

G Start Start: Lab-Scale Synthesis Protocol Execute Lab-Scale Protocol Start->Protocol Analysis Analyze Purity and Yield (TLC, NMR, etc.) Protocol->Analysis Decision Scale-Up Feasible? Analysis->Decision Optimize Optimize Lab-Scale Conditions Decision->Optimize No Scale_Up_Start Begin Scale-Up Process Decision->Scale_Up_Start Yes Optimize->Protocol Safety_Review Comprehensive Safety Review Scale_Up_Start->Safety_Review Equipment_Setup Jacketed Reactor Setup Safety_Review->Equipment_Setup Execute_Scale_Up Execute Scaled-Up Protocol Equipment_Setup->Execute_Scale_Up In_Process_Control In-Process Controls (HPLC) Execute_Scale_Up->In_Process_Control Purification Vacuum Distillation In_Process_Control->Purification Final_Product Final Product: this compound Purification->Final_Product

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and scalable process. By carefully considering the reaction parameters, safety precautions, and appropriate purification techniques, this valuable intermediate can be produced in high yield and purity on both laboratory and pilot plant scales. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers and process chemists, facilitating the efficient and safe production of this important chemical building block.

References

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  • Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Reddit. (2014). Purify and dry aniline?.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthetic Strategies & Key Considerations

The synthesis of this compound, a valuable intermediate in medicinal chemistry and material science, can be approached via two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges a researcher is willing to undertake.

  • Route A: Nucleophilic Substitution (O-Alkylation). This is a direct approach involving the alkylation of the hydroxyl group of 2-aminophenol with a cyclopentyl halide or sulfonate. While conceptually simple, this route presents a significant chemoselectivity challenge: competitive N-alkylation.

  • Route B: Nitro Group Reduction. This pathway involves the synthesis of an ether linkage first, using 2-nitrophenol or a derivative, followed by the reduction of the nitro group to the target aniline. This two-step process often provides better control and higher overall yields by avoiding the chemoselectivity issues inherent in Route A. A documented procedure involves the reduction of 2-cyclopentoxynitrobenzene using iron in an acidic ethanol/water mixture, yielding the product at 64.3% after distillation[1].

Choosing Your Synthetic Pathway

The following decision tree outlines key considerations when selecting a synthetic route.

Synthetic_Route_Decision_Tree start Start: Synthesize This compound sm_avail Are starting materials (2-aminophenol vs. 2-cyclopentoxynitrobenzene) readily available? start->sm_avail selectivity Is chemoselectivity (O- vs. N-alkylation) a major concern? sm_avail->selectivity Yes route_a Route A: Direct O-Alkylation of 2-Aminophenol selectivity->route_a No, willing to optimize route_b Route B: Reduction of 2-Cyclopentoxynitrobenzene selectivity->route_b Yes, need reliability route_a_pros Pros: Fewer steps. Cons: Significant N-alkylation risk, challenging optimization. route_a->route_a_pros route_b_pros Pros: High yield, reliable, avoids chemoselectivity issues. Cons: Extra synthetic step. route_b->route_b_pros

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My yield is very low in the O-alkylation of 2-aminophenol (Route A). What are the primary causes and how can I fix this?

Answer: Low yield in this reaction is almost always due to a combination of poor O-selectivity, unreacted starting material, and the formation of multiple byproducts. Here’s how to troubleshoot:

  • The Core Problem: Acidity and Nucleophilicity: The phenolic proton of 2-aminophenol is significantly more acidic (pKa ≈ 10) than the anilinic protons (pKa ≈ 35). Therefore, a suitable base will preferentially deprotonate the hydroxyl group to form the more nucleophilic phenoxide. However, the aniline nitrogen remains a potent nucleophile that can compete in the alkylation step, leading to N-alkylation and N,O-dialkylation.

  • Causality & Solutions:

    • Incorrect Base: A very strong base (like NaH or n-BuLi) can deprotonate both the hydroxyl and, to some extent, the amino group, leading to a mix of products. A milder inorganic base is often superior.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective as they solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

    • Leaving Group: The choice of the cyclopentyl electrophile is critical. The reactivity order is Iodide > Triflate > Bromide > Chloride. Using cyclopentyl iodide will significantly accelerate the desired O-alkylation, potentially outcompeting the slower N-alkylation.

Troubleshooting Table: O-Alkylation of 2-Aminophenol

Parameter Problem Scientific Rationale Recommended Solution
Base Significant N-alkylation and dialkylation. Strong bases (e.g., NaH) can generate multiple nucleophilic species. Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often superior due to the "cesium effect," which enhances phenoxide reactivity.
Solvent Slow or incomplete reaction. Protic solvents (e.g., ethanol) reduce phenoxide nucleophilicity via H-bonding. Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile.
Electrophile Reaction is sluggish and requires high heat, leading to decomposition. Poor leaving group (e.g., Cl, Br) on the cyclopentyl ring requires harsh conditions. Use cyclopentyl iodide or cyclopentyl triflate for higher reactivity at lower temperatures.

| Temperature | Formation of dark, tarry byproducts. | High temperatures can promote undesired side reactions and decomposition of the aniline product. | Start at room temperature and gently heat to 40-60 °C only if necessary. Monitor by TLC. |

Q2: I am observing significant N-alkylation and even some dialkylation. How can I improve O-selectivity?

Answer: This is the central challenge of Route A. Achieving high O-selectivity requires carefully balancing conditions to favor reaction at the more nucleophilic phenoxide while minimizing reaction at the less nucleophilic but sterically accessible amine.

  • Mechanistic Insight: While the phenoxide is thermodynamically favored upon deprotonation, the kinetics can be complex. In some copper- or palladium-catalyzed systems for O-arylation, the N-atom can chelate to the metal center, making selective O-arylation of 2-aminophenol particularly difficult[2][3]. While this is a different reaction, it highlights the inherent reactivity of the ortho-amino group.

  • Strategic Solutions:

    • Protecting Group Strategy: The most robust solution is to temporarily protect the amine. Acetylating the amine with acetic anhydride to form 2-acetamidophenol completely blocks N-alkylation. You can then perform the O-alkylation and subsequently hydrolyze the amide under acidic or basic conditions to reveal the desired product. This adds steps but guarantees selectivity.

    • Optimizing Reaction Conditions (Non-Protection):

      • Use K₂CO₃ in Acetone/DMF: This is a classic Williamson ether synthesis condition that often provides good O-selectivity for phenols over anilines.

      • Slow Addition: Adding the cyclopentyl halide slowly to the pre-formed phenoxide solution can help maintain a low concentration of the electrophile, favoring reaction with the more reactive phenoxide.

Selectivity_Workflow start Goal: Improve O-Selectivity check_byproducts Analyze crude reaction: Significant N- or N,O-dialkylation? start->check_byproducts optimization Attempt Reaction Condition Optimization check_byproducts->optimization Yes, <20% byproducts protection Implement Amine Protection Strategy check_byproducts->protection Yes, >20% byproducts opt_details 1. Switch to K₂CO₃ or Cs₂CO₃. 2. Use DMF or Acetonitrile. 3. Use Cyclopentyl Iodide. 4. Add alkylating agent slowly. optimization->opt_details prot_details 1. Acetylate 2-aminophenol (Ac₂O). 2. Perform O-alkylation. 3. Hydrolyze amide (e.g., aq. HCl). protection->prot_details

Caption: Troubleshooting workflow for poor O-selectivity.

Q3: My final product is a dark reddish-brown oil after workup and is difficult to purify. What's causing this and how do I clean it up?

Answer: The discoloration is characteristic of aniline compounds, which are highly susceptible to air oxidation.[4][5] The amino group can be oxidized to form colored nitroso, nitro, and polymeric impurities.

  • Prevention During Workup:

    • Work under an inert atmosphere: When possible, conduct the final workup and isolation under nitrogen or argon.

    • Use an antioxidant: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or stannous chloride (SnCl₂) to the aqueous phase during extraction can help prevent oxidation.[4]

  • Purification Methods:

    • Vacuum Distillation: This is the most effective method for purifying liquid anilines. The provided literature protocol specifies fractional distillation at 126°-130° C at 2.0-2.5 mm Hg[1]. Distilling from a small amount of zinc dust can also help prevent oxidation at high temperatures.[5]

    • Column Chromatography: If distillation is not feasible, chromatography on silica gel can be used. However, anilines can streak on silica. It is advisable to pre-treat the silica with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites and improve separation.

    • Acid/Base Extraction: Before the final purification, a thorough acid/base wash is crucial. Dissolve the crude product in a solvent like ether or ethyl acetate. Wash with dilute HCl to remove any non-basic impurities, then neutralize the aqueous layer with NaOH and re-extract the product. Finally, wash with brine and dry thoroughly.

Q4: I am considering alternative C-O bond-forming reactions like the Ullmann or Buchwald-Hartwig couplings. Are these suitable?

Answer: While these are powerful methods for forming aryl ethers, they are generally used for arylation (coupling with an aryl halide) rather than alkylation (coupling with an alkyl halide).

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol.[6][7][8] It typically requires high temperatures and is not the standard choice for introducing a simple alkyl group like cyclopentyl.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is also primarily for coupling alcohols with aryl halides or triflates.[9]

  • Verdict: For synthesizing this compound, a classical Williamson ether synthesis (Route A, optimized) or the nitro-reduction pathway (Route B) are far more direct and cost-effective than attempting to adapt advanced cross-coupling methodologies.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Nitro Group Reduction (Route B)

This protocol is adapted from a documented synthesis and is recommended for its reliability and high yield[1].

Step 1: Synthesis of 2-Cyclopentoxynitrobenzene (Not detailed in source, standard procedure shown)

  • To a stirred solution of 2-nitrophenol (1 equiv.) and potassium carbonate (1.5 equiv.) in dry DMF, add cyclopentyl bromide (1.2 equiv.) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and monitor by TLC until the 2-nitrophenol is consumed (typically 4-6 hours).

  • Cool the reaction, pour into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 2-cyclopentoxynitrobenzene, which can be purified by chromatography or used directly in the next step.

Step 2: Reduction to this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iron powder (60 mesh, 3.4 equiv.), water, and ethanol. Add concentrated hydrochloric acid (catalytic amount).

  • Heating: Heat the mixture to reflux under a nitrogen atmosphere.

  • Addition: Add a solution of 2-cyclopentoxynitrobenzene (1 equiv.) in ethanol dropwise over 2 hours, maintaining a steady reflux.

  • Reflux: After the addition is complete, maintain the reaction at reflux for an additional 3 hours.

  • Workup: Cool the reaction mixture. Carefully adjust the pH to 7-8 by adding concentrated ammonium hydroxide.

  • Filtration: Filter the mixture at ~30 °C to remove the iron salts. Wash the filter cake with ether.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ether (4x).

  • Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation.

  • Purification: Purify the crude product by fractional vacuum distillation (126°-130° C @ 2.0-2.5 mm Hg) to yield pure this compound as a colorless or pale yellow oil[1].

References

  • Synthesis of 2-Cyclopentoxyaniline. PrepChem.com.
  • Buchwald–Hartwig amination. Wikipedia.
  • Ullmann condensation. Wikipedia.
  • Mileski, D. R., et al. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES.Journal of Pharmaceutical Sciences, 54(2), 295-8.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Kainz, Q. M., et al. (2014). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.Angewandte Chemie International Edition, 53(36), 9576-9580.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Ferrazzano, L., et al. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.Chemistry - A European Journal, 25(51), 11849-11861.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Kainz, Q. M. (2014). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT.
  • Selective N-and O-arylation of 2-aminophenol. ResearchGate.
  • Ullmann condensation. SciSpace.
  • Purify and dry aniline? Reddit.
  • Gellis, A., et al. (2008). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.ResearchGate.
  • 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Purification of Aniline. Chempedia - LookChem.
  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.Organic Process Research & Development, 11(2), 265-281.
  • METHOD FOR THE PURIFICATION OF ANILINE. WIPO.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. SciSpace.
  • Method for the purification of aniline. Google Patents.

Sources

Technical Support Center: A Guide to the Synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during its preparation. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several classic challenges in organic chemistry, primarily revolving around selectivity and impurity control. The two most prevalent synthetic routes are:

  • Direct Alkylation of 2-Aminophenol: A Williamson ether synthesis approach where 2-aminophenol is reacted with a cyclopentyl electrophile. This route is atom-economical but is plagued by a critical regioselectivity issue.

  • Reduction of a Nitro-Aromatic Precursor: A two-step sequence involving the synthesis of 2-cyclopentoxynitrobenzene, followed by its reduction to the target aniline. This method offers better control over selectivity but requires an additional synthetic step.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter with these methods.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: My reaction yields a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for the desired this compound?

Question: I'm performing a Williamson ether synthesis by reacting 2-aminophenol with cyclopentyl bromide and a base like potassium carbonate, but I'm getting a significant amount of the N-cyclopentyl-2-aminophenol isomer. What is causing this, and how can I favor O-alkylation?

Root Cause Analysis: This is a classic case of competing nucleophilicity. 2-Aminophenol is an ambident nucleophile, possessing two reactive sites: the amino group (-NH₂) and the hydroxyl group (-OH).[1] In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). Both the neutral amino group and the anionic phenoxide can attack the cyclopentyl halide.

  • Phenoxide (-O⁻): A "hard" nucleophile, typically favoring reaction at the more electrophilic carbon center. It is also a significantly stronger nucleophile than the neutral amine.

  • Amine (-NH₂): A "soft" nucleophile.

Direct alkylation often leads to a mixture because the reaction conditions may not sufficiently differentiate between the two sites, or the initially formed O-alkylated product can undergo subsequent N-alkylation under forcing conditions.[2]

Troubleshooting & Mitigation Strategies:

  • Maximize Phenoxide Formation: The most effective way to promote O-alkylation is to ensure the hydroxyl group is fully deprotonated before the alkylating agent is introduced.

    • Action: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like K₂CO₃. These bases will irreversibly deprotonate the phenol (pKa ~10) but not the aniline proton (pKa ~30), creating a high concentration of the more nucleophilic phenoxide.

  • Protect the Amine Group: This is the most robust and reliable strategy for ensuring exclusive O-alkylation.[3][4] The amine is temporarily converted into a non-nucleophilic functional group, the O-alkylation is performed, and the protecting group is then removed.

    • Action: A common method involves the formation of an imine (Schiff base) by reacting 2-aminophenol with benzaldehyde. This protected intermediate can then be subjected to O-alkylation, followed by acidic hydrolysis to remove the benzylidene protecting group and yield the pure O-alkylated product.[2][4]

Protocol: Selective O-Alkylation of 2-Aminophenol via Amine Protection

Step 1: Protection of the Amine Group

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in methanol.

  • Add benzaldehyde (1.05 eq) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting aminophenol is consumed.

  • Remove the solvent in vacuo. The resulting crude N-benzylidene-2-aminophenol is often sufficiently pure for the next step.

Step 2: O-Alkylation

  • Dissolve the crude imine from Step 1 in an aprotic solvent like acetone or DMF.

  • Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Add cyclopentyl bromide (1.1 eq) to the suspension.

  • Heat the mixture to reflux and stir until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude product from Step 2 in a mixture of THF and 2M hydrochloric acid.

  • Stir the solution at room temperature. The hydrolysis can be monitored by TLC for the formation of the final product.

  • Once complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Issue 2: My reaction is producing a significant amount of cyclopentene. How can I minimize this elimination side reaction?

Question: I'm using a strong base like sodium hydride with cyclopentyl bromide, but my yield is low, and I've identified cyclopentene as a major byproduct. Why is this happening?

Root Cause Analysis: The Williamson ether synthesis is an Sₙ2 reaction, which often competes with the E2 elimination pathway.[1][5] This competition is particularly pronounced when using:

  • Secondary Alkyl Halides: Cyclopentyl bromide is a secondary halide, which is more prone to elimination than a primary halide.[5]

  • Strong, Bulky Bases: The phenoxide generated is a strong base. If it is sterically hindered, it may preferentially act as a base, abstracting a proton from the carbon adjacent to the bromide, leading to the formation of cyclopentene.[6]

Troubleshooting & Mitigation Strategies:

  • Control Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at higher temperatures.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary.

  • Use a Better Leaving Group: While bromide is a good leaving group, using an even more reactive electrophile can sometimes accelerate the Sₙ2 reaction relative to E2.

    • Action: Consider using cyclopentyl tosylate or mesylate instead of cyclopentyl bromide. These are excellent leaving groups and can sometimes improve the substitution/elimination ratio.[5]

Issue 3: I'm using the nitro-reduction pathway, but my final product is discolored and difficult to purify. What are the likely impurities?

Question: I've successfully synthesized 2-cyclopentoxynitrobenzene and reduced it using iron powder in ethanol/water with HCl. The crude product is a dark oil. What are the common impurities from this reduction?

Root Cause Analysis: The reduction of a nitro group to an amine is a powerful transformation, but it can generate several byproducts if not driven to completion. Aniline derivatives are also notoriously susceptible to air oxidation, which causes significant discoloration (often to a dark reddish-brown).[7][8]

Common Impurities & Their Sources:

ImpuritySourceIdentification Notes
2-Cyclopentoxynitrobenzene Incomplete reductionHigher Rf on TLC than the product.
Azoxy/Azo Compounds Partial reduction/condensation byproductsOften highly colored (yellow/orange).
Residual Iron Salts Incomplete removal during workupCan lead to product degradation.
Oxidation Products Air oxidation of the final anilineLeads to dark, tarry appearance.[7]

Troubleshooting & Mitigation Strategies:

  • Ensure Complete Reduction: Monitor the reaction closely by TLC to ensure all the nitro starting material is consumed.[9]

    • Action: Use a sufficient excess of the iron powder and allow the reaction to proceed until the starting material spot disappears.

  • Thorough Workup: The removal of iron sludge is critical.

    • Action: After the reaction, adjust the pH to 7-8 with ammonium hydroxide to precipitate iron hydroxides. Filter the hot reaction mixture through a pad of Celite® to remove all particulate matter.[9]

  • Effective Purification: The crude product must be purified to remove both organic and inorganic impurities.

    • Action: Fractional vacuum distillation is a highly effective method for purifying anilines and removing non-volatile or highly colored impurities.[9] Column chromatography can also be used, but the product may streak on silica gel; using a non-polar eluent system with a small amount of triethylamine can help.

  • Prevent Oxidation:

    • Action: During workup and storage, handle the product under an inert atmosphere (nitrogen or argon) whenever possible. Store the purified product in a dark, sealed vial under inert gas.[7]

Visualizing the Synthetic Challenges

Diagram 1: Key Synthetic Pathways and Side Reactions

G cluster_0 Williamson Ether Synthesis Route cluster_1 Nitro-Reduction Route A 2-Aminophenol + Cyclopentyl Bromide B Desired Product: This compound A->B O-Alkylation (Desired) C Side Product: N-Cyclopentyl-2-aminophenol A->C N-Alkylation (Competing) D Side Product: Cyclopentene A->D E2 Elimination (Competing) E Side Product: N,O-Dialkylated Product B->E Further N-Alkylation F 2-Cyclopentoxynitrobenzene G This compound F->G Reduction (e.g., Fe/HCl) H Side Products: Azo/Azoxy Compounds F->H Incomplete Reduction

Caption: Overview of major synthetic routes and potential side products.

Diagram 2: Troubleshooting Workflow for Low Yield in Williamson Synthesis

G Start Low Yield in Williamson Synthesis CheckTLC Analyze Crude Mixture by TLC/LC-MS Start->CheckTLC Isomer N-Alkylated Isomer Present? CheckTLC->Isomer Elimination Elimination Product (Cyclopentene) Detected? Isomer->Elimination No Sol_Isomer Implement Amine Protection Strategy or Use Stronger Base (NaH) Isomer->Sol_Isomer Yes SM Starting Material Remains? Elimination->SM No Sol_Elimination Lower Reaction Temperature Elimination->Sol_Elimination Yes Sol_SM Increase Reaction Time/Temperature or Check Reagent Quality SM->Sol_SM Yes End Optimized Reaction SM->End No Sol_Isomer->End Sol_Elimination->End Sol_SM->End

Caption: A decision tree for troubleshooting low yields in the direct alkylation route.

References

  • PrepChem. (n.d.). Synthesis of 2-Cyclopentoxyaniline.
  • Wikipedia. (2023). Ullmann condensation.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (2010). Selective alkylation of aminophenols.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2010). Selective alkylation of aminophenols.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Reddit. (2014). Purify and dry aniline?.
  • LookChem. (n.d.). Purification of Aniline.

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Troubleshooting low yield in Williamson ether synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the Williamson ether synthesis of 2-(Cyclopentyloxy)aniline. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction effectively. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections, addressing common pitfalls and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the synthesis of this compound?

Low yields in this Williamson ether synthesis are most frequently attributed to a combination of factors including incomplete deprotonation of the starting material, 2-aminophenol, and competing side reactions. The key is to recognize that 2-aminophenol has two potentially reactive sites: the phenolic hydroxyl group and the amino group. For a successful ether synthesis, selective deprotonation of the more acidic phenolic proton is crucial.

Q2: How do the pKa values of 2-aminophenol influence the reaction?

Understanding the pKa values of 2-aminophenol is fundamental to troubleshooting this synthesis. 2-Aminophenol has two distinct pKa values: approximately 4.7 for the protonated amino group (-NH3+) and around 9.7-9.9 for the phenolic hydroxyl group (-OH).[1][2] This indicates that the phenolic proton is significantly more acidic than the amine protons. Therefore, a carefully chosen base will selectively deprotonate the hydroxyl group to form the desired phenoxide nucleophile, leaving the amino group intact.

Q3: Can the amine group interfere with the reaction?

Yes, the amino group can cause complications. While the phenoxide is the desired nucleophile, the lone pair of electrons on the nitrogen of the amino group can also act as a nucleophile, leading to N-alkylation as a side product. Additionally, if too strong a base is used, it could potentially deprotonate the amine, leading to a more complex mixture of products.

In-Depth Troubleshooting Guide

This section delves deeper into specific experimental parameters and provides actionable solutions to overcome common challenges.

Issue 1: Poor Yield Due to Inefficient Deprotonation

A low yield can often be traced back to the incomplete formation of the phenoxide ion from 2-aminophenol. This is a critical first step, as the phenoxide is the active nucleophile in this S_N2 reaction.[3][4]

Root Cause Analysis:

  • Incorrect Base Selection: The chosen base may not be strong enough to effectively deprotonate the phenol. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the phenol (approx. 9.7-9.9).

  • Insufficient Amount of Base: Using a stoichiometric or sub-stoichiometric amount of base will result in unreacted 2-aminophenol.

  • Poor Solubility of the Base: If the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process, leading to incomplete reaction.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Base Selection Use a moderately strong base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For phenols, a weaker base can often be used effectively.[5]K₂CO₃ is a good starting point as it is less harsh and easier to handle. NaH offers irreversible deprotonation, driving the equilibrium towards the phenoxide.[6][7]
Base Stoichiometry Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents).This ensures the complete conversion of 2-aminophenol to its corresponding phenoxide.
Improving Solubility If using K₂CO₃, ensure it is finely powdered to maximize surface area. Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if solubility is an issue.A larger surface area increases the rate of the deprotonation reaction. A phase-transfer catalyst can help shuttle the phenoxide into the organic phase.
Issue 2: Formation of Undesired Side Products

The Williamson ether synthesis is often accompanied by competing reactions that can significantly lower the yield of the desired ether.[3]

Root Cause Analysis:

  • E2 Elimination: The phenoxide, being a strong base, can react with the alkyl halide (cyclopentyl bromide/iodide) in an E2 elimination reaction to form cyclopentene. This is more prevalent with secondary alkyl halides.[8][9]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3][10]

  • N-Alkylation: The amino group of 2-aminophenol can compete with the phenoxide as a nucleophile, leading to the formation of N-cyclopentyl-2-aminophenol.

Troubleshooting Workflow for Side Product Formation

G start Low Yield of this compound check_side_products Analyze Crude Product by NMR/GC-MS for Side Products start->check_side_products elimination Evidence of Cyclopentene (E2 Elimination) check_side_products->elimination Check for alkene signals c_alkylation Evidence of C-Alkylated Products check_side_products->c_alkylation Check for substitution on the aromatic ring n_alkylation Evidence of N-Alkylated Products check_side_products->n_alkylation Check for N-H shift and cyclopentyl signals on N elimination->c_alkylation No sol_elimination Lower Reaction Temperature Use a less hindered base if possible elimination->sol_elimination Yes c_alkylation->n_alkylation No sol_c_alkylation Use a Polar Aprotic Solvent (e.g., DMF, DMSO) This favors O-alkylation c_alkylation->sol_c_alkylation Yes sol_n_alkylation Protect the Amine Group (e.g., as an amide) if other strategies fail n_alkylation->sol_n_alkylation Yes end Optimized Yield n_alkylation->end No significant side products, re-evaluate deprotonation sol_elimination->end sol_c_alkylation->end sol_n_alkylation->end

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[10][11]Polar aprotic solvents solvate the cation of the phenoxide, leaving a "naked" and more reactive oxygen anion, which favors the S_N2 reaction over elimination.[12][13] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.[14]
Temperature Control Maintain the reaction at a moderate temperature (e.g., 50-80 °C).Higher temperatures can favor the elimination reaction, which has a higher activation energy.[3]
Alkyl Halide Use cyclopentyl iodide instead of cyclopentyl bromide.Iodide is a better leaving group than bromide, which can increase the rate of the S_N2 reaction relative to the E2 reaction.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and analytical results.

Materials:

  • 2-Aminophenol

  • Cyclopentyl bromide or iodide

  • Potassium carbonate (finely powdered and dried)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol (1.0 eq) and anhydrous DMF.

  • Add finely powdered, anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Overview

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Aminophenol 2-Aminophenol Phenoxide 2-Aminophenoxide 2-Aminophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_nuc 2-Aminophenoxide Cyclopentyl_Halide Cyclopentyl Halide Product This compound Phenoxide_nuc->Product + Cyclopentyl Halide

Caption: The two-step mechanism of the Williamson ether synthesis.

References

  • PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information.
  • Molbase. (n.d.). 2-Aminophenol 95-55-6 wiki.
  • Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6.
  • Wikipedia. (2023, December 19). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • PrepChem. (n.d.). Synthesis of B. 2-Cyclopentoxyaniline.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • Reddit. (2021, December 6). Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent? r/OrganicChemistry.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

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Technical Support Center: Optimizing Reaction Conditions for 2-(Cyclopentyloxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related aryl-alkyl ethers. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions.

Core Synthetic Strategies & Decision Workflow

The synthesis of this compound presents a classic challenge in regioselectivity, primarily the competition between O-alkylation and N-alkylation when using 2-aminophenol as a starting material. The choice of synthetic route is critical and depends on the available starting materials and the desired scale of the reaction.

The diagram below outlines a decision-making workflow for selecting an appropriate synthetic strategy.

synthesis_workflow Synthetic Strategy Decision Workflow start Starting Material? aminophenol 2-Aminophenol start->aminophenol Option A nitrophenol 2-Nitrophenol or 2-Halonitrobenzene start->nitrophenol Option B haloaniline 2-Haloaniline start->haloaniline Option C protect Strategy 1: Protect Amine -> O-Alkylate -> Deprotect aminophenol->protect Direct approach (avoids metal catalysts) nitro_route Strategy 2: O-Alkylate -> Reduce Nitro Group nitrophenol->nitro_route High selectivity for O-alkylation coupling Strategy 3: Transition-Metal Coupling haloaniline->coupling Direct C-O bond formation ullmann Ullmann Condensation (Copper-Catalyzed) coupling->ullmann Cost-effective buchwald Buchwald-Hartwig (Palladium-Catalyzed) coupling->buchwald Milder conditions, broader scope

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Topic 1: Selectivity Issues (The O- vs. N-Alkylation Problem)

Q1: My reaction with 2-aminophenol and a cyclopentyl halide is primarily yielding N-cyclopentyl-2-aminophenol. Why is this happening and how can I favor O-alkylation?

A1: This is a classic problem of competing nucleophilicity. The nitrogen atom of the aniline is generally more nucleophilic than the phenolic oxygen, leading to preferential N-alkylation over O-alkylation.[1][2] To overcome this, you have two primary strategies:

  • Protect the Amine Group: This is the most direct way to ensure selective O-alkylation. By temporarily converting the highly nucleophilic amino group into a non-nucleophilic functional group (like an imine or amide), you can direct the alkylation to the hydroxyl group. A common method involves forming a Schiff base with benzaldehyde, which can be easily hydrolyzed after O-alkylation is complete.[3][4]

  • Change Your Synthetic Route: Instead of starting with 2-aminophenol, consider alternative starting materials where this competition is not a factor:

    • Start with 2-Nitrophenol: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring for nucleophilic attack, but the phenolic hydroxyl remains available for O-alkylation. After forming 2-(cyclopentyloxy)nitrobenzene, the nitro group can be selectively reduced to the desired aniline, often in high yield.[5]

    • Use a Coupling Reaction: Start with a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) and couple it with cyclopentanol using a transition-metal catalyst (Copper for Ullmann or Palladium for Buchwald-Hartwig reactions). This approach directly forms the desired C-O bond.[6]

Topic 2: Ullmann Condensation Troubleshooting

Q2: My Ullmann reaction between a 2-haloaniline and cyclopentanol is sluggish or failing. What are the critical parameters to check?

A2: The Ullmann condensation, while cost-effective, is notoriously sensitive to reaction conditions. Traditional protocols often require harsh conditions, such as high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP. If your reaction is not proceeding, consider these factors:

  • Catalyst Source and Activity: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which required activation. Modern protocols use catalytic amounts of a copper(I) salt, such as CuI or CuBr.[7] Ensure your Cu(I) salt is fresh and has not been oxidized to inactive Cu(II).

  • Ligand Choice: Modern Ullmann reactions are often ligand-accelerated, allowing for milder conditions. Simple, inexpensive ligands like N,N-dimethylglycine or various diamines (e.g., phenanthroline) can significantly improve reaction rates and yields.[7][8]

  • Base: The base is critical for deprotonating the alcohol, forming the active copper alkoxide intermediate. The choice of base is often linked to the solvent.[9][10] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent: The solvent must be anhydrous. Polar aprotic solvents like DMF, DMSO, or NMP are common, but non-polar solvents like toluene or xylene can also be effective, particularly with certain base and ligand combinations.[9]

Q3: How do I choose the right combination of base and solvent for my Ullmann coupling?

A3: The interplay between the base and solvent is crucial and affects the solubility of the reacting species. There is no single universal system, but general trends have been observed. The following table summarizes common combinations for Ullmann-type C-O couplings.

Catalyst SystemBaseSolventTemperature (°C)Key Characteristics & Considerations
CuI / LigandK₂CO₃Toluene100 - 140Inexpensive base. Effective in non-polar solvents where it has limited solubility. The reaction often occurs on the surface of the solid base.[9]
CuI or Cu₂OCs₂CO₃Acetonitrile (MeCN), Dioxane80 - 110More soluble base, often leading to milder conditions and higher yields. However, it is more expensive and hygroscopic.[11][12]
CuI / LigandK₃PO₄DMF, MeCN80 - 120A strong, non-nucleophilic base that is effective in a range of solvents. It can be a good alternative to Cs₂CO₃.[12][13]
CuO-NPsKOH / Cs₂CO₃DMSO~100Heterogeneous catalysis using copper oxide nanoparticles can offer advantages in catalyst separation and reuse. DMSO is a highly polar solvent.[14]
Topic 3: Buchwald-Hartwig Etherification Troubleshooting

Q4: I am attempting a Palladium-catalyzed C-O coupling and observing low yields and catalyst decomposition (formation of palladium black). What are the likely causes?

A4: Buchwald-Hartwig C-O coupling is a powerful alternative to the Ullmann reaction, often proceeding under milder conditions.[6][15] However, it is sensitive to several factors:

  • Catalyst Deactivation: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of the solution. This is often caused by exposure to oxygen or the presence of impurities.[16] It is critical to use anhydrous, degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Ligand Selection: The choice of phosphine ligand is paramount.[17][18] For C-O bond formation, bulky, electron-rich ligands are required to promote the key steps of oxidative addition and reductive elimination.[17] Ligands like DavePhos, P(t-Bu)₃, or those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are often effective.[16][18] The aniline starting material itself can sometimes coordinate to the palladium center, inhibiting the catalytic cycle, a problem that can be mitigated by using sterically hindered ligands.[16]

  • Base Choice: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is very common and effective but is incompatible with many functional groups.[19] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often with more specialized catalyst systems, and offer better functional group tolerance.[19]

Topic 4: Reaction Work-up and Product Purification

Q5: My crude product is a dark reddish-brown oil. How can I remove these colored impurities?

A5: Dark coloration in aniline derivatives is common and usually due to the formation of oxidized, polymeric impurities.[20]

  • Activated Carbon: A simple and effective method is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and stir it with a small amount of activated carbon for 15-30 minutes. The carbon adsorbs the colored impurities and can be removed by filtration through a pad of Celite.[21]

  • Distillation: If the product is thermally stable, distillation under reduced pressure is an excellent method for purification and can remove both colored, non-volatile impurities and unreacted starting materials.[1][5]

Q6: How can I effectively remove residual palladium catalyst from my final product?

A6: Residual palladium is a major concern, especially in pharmaceutical applications.[21] Several methods can be used for its removal:

  • Scavenger Resins: Solid-supported scavengers with thiol functional groups are highly effective at selectively binding to palladium. The crude product is dissolved in a solvent and stirred with the resin, which is then filtered off.[21]

  • Celite Filtration: If you used a heterogeneous catalyst like Pd/C, a simple filtration through a pad of Celite can remove it. For homogeneous catalysts that have decomposed to palladium black, this method is also effective.[21]

  • Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of a complexing agent like thiourea or cysteine can help extract residual palladium into the aqueous phase.

Detailed Experimental Protocols

Note: These protocols are generalized and should be optimized for your specific substrates and laboratory conditions. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless specified otherwise.

Protocol 1: Synthesis via Reduction of 2-(Cyclopentyloxy)nitrobenzene[5]

This protocol is adapted from a literature procedure and is suitable if 2-(cyclopentyloxy)nitrobenzene is available or has been synthesized in a prior step.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine iron powder (3.4 equivalents), ethanol, and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., ~0.5 eq relative to the nitro compound) to the mixture.

  • Heating: Heat the mixture to reflux under a nitrogen atmosphere.

  • Addition of Starting Material: Slowly add a solution of 2-(cyclopentyloxy)nitrobenzene (1.0 equivalent) in ethanol to the refluxing mixture over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture.

    • Adjust the pH to 7-8 by carefully adding concentrated ammonium hydroxide.

    • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ether or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous phase several times with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure (literature bp: 126°-130° C at 2.0-2.5 mmHg) to yield pure this compound.[5]

Protocol 2: Copper-Catalyzed Ullmann Synthesis from 2-Bromoaniline and Cyclopentanol

This is a generalized protocol based on modern Ullmann-type C-O coupling literature.[9][12]

  • Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add 2-bromoaniline (1.0 equivalent) and cyclopentanol (1.2-1.5 equivalents).

  • Solvent: Add anhydrous, degassed solvent (e.g., acetonitrile or toluene) via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the 2-bromoaniline is consumed (typically 12-36 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms

Understanding the catalytic cycles is key to troubleshooting. The diagrams below illustrate the generally accepted mechanisms for the Ullmann and Buchwald-Hartwig C-O coupling reactions.

ullmann_cycle Ullmann Condensation Catalytic Cycle (C-O Coupling) CuX L-Cu(I)-X CuOR L-Cu(I)-OR' CuX->CuOR BaseX Base-H-X CuX->BaseX CuIII L-Cu(III)(Ar)(OR')(X) CuOR->CuIII Oxidative Addition CuIII->CuX Reductive Elimination Product Ar-OR' (Product) CuIII->Product ArX Ar-X ArX->CuOR ROH R'-OH + Base ROH->CuX Ligand Exchange buchwald_cycle Buchwald-Hartwig Catalytic Cycle (C-O Coupling) Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Alkoxide L₂Pd(II)(Ar)(OR') PdII_Aryl->PdII_Alkoxide Ligand Exchange BaseX Base-H-X PdII_Aryl->BaseX PdII_Alkoxide->Pd0 Reductive Elimination Product Ar-OR' (Product) PdII_Alkoxide->Product ArX Ar-X ArX->Pd0 ROH R'-OH + Base ROH->PdII_Aryl

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling. [15]

References

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • PMC. (2025). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion.
  • BenchChem. (n.d.). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide.
  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • PrepChem.com. (n.d.). Synthesis of B. 2-Cyclopentoxyaniline.
  • ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • ResearchGate. (2010). Selective alkylation of the amino group of aminophenols.
  • ACS Publications. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Books. (2024).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Unknown Source. (2026).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (2025).
  • ACS Catalysis. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2013).
  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation ?
  • Chemistry LibreTexts. (2023).
  • Reddit. (n.d.). Purify and dry aniline?
  • BenchChem. (n.d.). Troubleshooting guide for incomplete 3-Iodoaniline reactions.
  • LookChem. (n.d.). Purification of Aniline.

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Catalyst selection and optimization for 2-(Cyclopentyloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Cyclopentyloxy)aniline

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in medicinal chemistry and materials science. Its synthesis, typically achieved via a carbon-oxygen (C-O) cross-coupling reaction, presents several challenges that require careful selection and optimization of the catalytic system. The two primary catalytic routes for this etherification are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann condensation.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights to overcome common experimental hurdles. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Part 1: Catalyst System Selection (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis is an aryl etherification, forming a C-O bond between an aromatic ring and an alcohol. The two most prominent and effective methods are:

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This is a highly versatile and widely used method that couples an aryl halide (or triflate) with an alcohol.[3][4] For this specific synthesis, the reaction would be between 2-amino-chlorobenzene (or bromobenzene) and cyclopentanol, or between 2-aminophenol and cyclopentyl bromide.

  • Copper-Catalyzed Ullmann Condensation: This is a classical method that has seen significant modernization.[2] It typically involves reacting an aryl halide with an alcohol in the presence of a copper catalyst.[5] While traditionally requiring harsh conditions (high temperatures), modern ligand-assisted protocols have made it a milder and more attractive option.[6][7]

Q2: Which catalyst system—Palladium or Copper—should I choose as a starting point?

Your choice depends on available resources, substrate scope, and desired reaction conditions.

  • Choose Palladium (Buchwald-Hartwig) if:

    • You require milder reaction conditions.

    • You need a broad tolerance for various functional groups.

    • You have access to a variety of phosphine ligands for optimization. Bulky, electron-rich phosphine ligands are often key to success.[8][9]

  • Choose Copper (Ullmann) if:

    • Cost is a primary concern, as copper catalysts are generally less expensive than palladium catalysts.[5]

    • You are working with aryl iodides, which are highly reactive in Ullmann couplings.[6]

    • You are looking for a potentially simpler, ligand-free (though often less efficient) system, although ligand-assisted Ullmann reactions are now common.[7]

Q3: What are the critical components of a Buchwald-Hartwig catalyst system for this etherification?

A successful Buchwald-Hartwig C-O coupling system has three essential components besides the solvent and substrates:

  • Palladium Precatalyst: Sources like Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common.[10] Using air-stable precatalysts that readily form the active Pd(0) species in situ can improve reproducibility.[11]

  • Ligand: This is arguably the most critical component for C-O coupling. Bulky, electron-rich phosphine ligands are necessary.[8][12] They facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[9] Good starting points for ligand screening include biarylphosphine ligands (e.g., SPhos, XPhos) or chelating phosphines like Xantphos.[13][14]

  • Base: The base is required to deprotonate the alcohol (cyclopentanol), forming the active nucleophile. The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu (sodium tert-butoxide) are common.[15] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ (caesium carbonate) or K₃PO₄ (potassium phosphate) should be screened.[16]

Q4: What are the key components for a modern Ullmann condensation?

For a modern, ligand-assisted Ullmann reaction, consider the following:

  • Copper(I) Source: Copper(I) iodide (CuI) is the most common and effective catalyst.[7] It's crucial to use a fresh, high-purity source, as Cu(I) salts can oxidize over time, leading to reduced activity.[6]

  • Ligand: While traditional Ullmann reactions were often ligand-free, modern protocols use chelating ligands to accelerate the reaction and allow for milder temperatures.[6] N,N-dimethylglycine has proven to be a simple and effective ligand for C-O coupling reactions.[1][5]

  • Base: A strong base is required. Caesium carbonate (Cs₂CO₃) is often the base of choice in polar aprotic solvents, while potassium carbonate (K₂CO₃) can be effective in non-polar solvents.[7][17]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are traditionally used.[2]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Materials

Q: My TLC/GC-MS analysis shows a significant amount of unreacted starting material even after extended reaction time. What are the likely causes and solutions?

This is a common issue that points to a problem with catalyst activity or suboptimal reaction conditions.

Troubleshooting Workflow: Diagnosing Low Conversion

G start Low Conversion Observed reagents 1. Check Reagent Quality - Anhydrous/Degassed Solvent? - Fresh Catalyst/Ligand? - Pure Starting Materials? start->reagents atmosphere 2. Verify Inert Atmosphere - Proper Degassing? - Positive N2/Ar Pressure? reagents->atmosphere [Reagents OK] sol_reagents Solution: - Use fresh, pure reagents. - Dry solvents rigorously. reagents->sol_reagents [Problem Found] conditions 3. Re-evaluate Reaction Conditions - Temperature too low? - Incorrect Base/Solvent? atmosphere->conditions [Atmosphere OK] sol_atmosphere Solution: - Degas solvent via freeze-pump-thaw. - Maintain inert gas flow. atmosphere->sol_atmosphere [Problem Found] catalyst_deact Catalyst Deactivation? conditions->catalyst_deact [Conditions Seem OK] sub_start Sub-optimal Conditions? conditions->sub_start sol_catalyst Solution: - Use a more stable precatalyst. - Increase catalyst/ligand loading. catalyst_deact->sol_catalyst [Likely] sol_temp Solution: - Incrementally increase temperature (e.g., in 10°C steps). sub_start->sol_temp [Yes] sol_screen Solution: - Screen different ligands/bases. - See Catalyst Comparison Table. sub_start->sol_screen [No, Temp is High]

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causality & Solutions:

  • Cause 1: Inactive Catalyst System.

    • The "Why": The active Pd(0) catalyst in Buchwald-Hartwig reactions is highly sensitive to oxygen, which can oxidize it to an inactive state.[18] Similarly, Cu(I) catalysts can oxidize over time.[6] Phosphine ligands are also prone to oxidation.[19]

    • The Solution:

      • Ensure an inert atmosphere. Use Schlenk techniques or a glovebox. Degas your solvent thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes).[6]

      • Use fresh reagents. Use a fresh bottle of palladium catalyst and ligand. Store them under an inert atmosphere.[19]

  • Cause 2: Suboptimal Temperature.

    • The "Why": Cross-coupling reactions have a specific activation energy. If the temperature is too low, the reaction rate will be negligible.[6]

    • The Solution: Incrementally increase the reaction temperature. For many palladium-catalyzed etherifications, temperatures between 80-110 °C are effective.[12]

  • Cause 3: Incorrect Choice of Base or Solvent.

    • The "Why": The base's strength and solubility are critical. If the base is not strong enough to deprotonate the alcohol or is insoluble in the reaction medium, the concentration of the active nucleophile will be too low.[7] The solvent must dissolve all components adequately.[16]

    • The Solution: Screen a different base. If you are using a weaker base like K₂CO₃, try a stronger one like NaOt-Bu or Cs₂CO₃. Ensure the chosen solvent is appropriate for the temperature and solubility of the reagents.[16][19]

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows the desired product, but also significant amounts of side products like dehalogenated starting material or homocoupled products. How can I improve selectivity?

The formation of side products indicates that undesired reaction pathways are competing with your desired C-O coupling.

Common Side Reactions and Solutions:

Side ProductReaction PathwayCausality & ExplanationRecommended Solution
Dehalogenated Arene ReductionThe aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace water or other proton sources, especially if the catalytic cycle is slow.[19]1. Use strictly anhydrous conditions. Dry all reagents, solvents, and glassware thoroughly.[6][20] 2. Accelerate the main reaction. A more active catalyst system (e.g., a better ligand) can outcompete the reduction pathway.
Phenol Homocoupling Ullmann-type DimerizationOccurs particularly in copper-catalyzed reactions, where two phenol molecules couple. It is often promoted by the presence of oxygen.[6]1. Rigorous Degassing: Ensure the exclusion of oxygen from your reaction.[18] 2. Add a Ligand: Ligands can stabilize the copper catalyst and favor the cross-coupling pathway over homocoupling.[6]
Aniline Oxidation OxidationThe free amino group on 2-aminophenol or this compound can be sensitive to oxidation, leading to colored impurities.1. Protect the Amine: If oxidation is severe, consider protecting the amine group (e.g., as a Boc-carbamate) before the coupling reaction, followed by deprotection. 2. Maintain Inert Atmosphere: Minimize exposure to air during the reaction and workup.

Part 3: Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This is a general starting protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloroaniline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add cyclopentanol (1.5 mmol, 1.5 equiv) and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[19]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]

Catalyst System Performance Comparison (Literature Data)

The following table summarizes representative conditions for aryl ether synthesis to guide optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reaction Type
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100HighBuchwald-Hartwig[12]
CuI (10)N,N-dimethylglycine (20)Cs₂CO₃ (2)Dioxane100GoodUllmann[1]
Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.4)Dioxane100GoodBuchwald-Hartwig[10]
CuI (5)PPh₃ (5)K₂CO₃ (2)Toluene110Moderate-GoodUllmann[17]

References

  • Benchchem. Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene".
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • ACS Publications. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis.
  • National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Benchchem. Technical Support Center: Optimizing Ullmann Condensation Reactions.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • Benchchem. A Comparative Guide to Diaryl Ether Synthesis: Ullmann Synthesis vs. Newer Methods.
  • Palladium Catalysts. Optimizing Cross-Coupling Reactions with Palladium Catalysts.
  • Wikipedia. Ullmann condensation.
  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • DiVA portal. Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous.
  • Benchchem. Ullmann Diaryl Ether Synthesis: Technical Support Center.
  • ResearchGate. The Ullmann Ether Condensation.
  • PMC. Palladium-catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • National Institutes of Health. This compound.
  • Frontiers. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate.
  • ResearchGate. (PDF) ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS.
  • Benchchem. An In-depth Technical Guide to the Synthesis Precursors of N-Cyclopentylaniline.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Publications. Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases.
  • YouTube. Etherification (Ullmann and Buchwald-Hartwig).
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Sources

Technical Support Center: Purification of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The information provided herein is curated to offer practical, field-proven insights to ensure the successful isolation of high-purity this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My purified this compound is a dark-colored oil/solid, not the expected pale yellow.

Question: After purification, my sample of this compound is dark brown. What causes this discoloration, and how can I fix it?

Answer:

Discoloration in anilines, including this compound, is most commonly due to air oxidation of the amine functional group.[1] This process can be accelerated by exposure to light and impurities. Here’s how to address this:

  • Activated Carbon Treatment: Minor color impurities can often be removed by treating a solution of the compound with activated carbon. Dissolve your product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter it.[1]

  • Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere, such as nitrogen or argon.[1] Using an amber-colored vial will protect it from light.[1]

  • Distillation: For larger quantities or persistent discoloration, vacuum distillation can be an effective purification method for removing colored, non-volatile impurities.[2][3]

Issue 2: I'm seeing multiple spots on my TLC plate after column chromatography.

Question: I've performed column chromatography, but my final product still shows multiple spots on the TLC. What are these impurities, and how can I improve my separation?

Answer:

The presence of multiple spots on a TLC plate after column chromatography suggests that the chosen conditions were not optimal for separating your product from the impurities. The most likely impurities in a Williamson ether synthesis of this compound are unreacted starting materials and side products.[4][5][6]

Potential Impurities:

  • 2-Aminophenol: Unreacted starting material.

  • Cyclopentyl Halide/Tosylate: Unreacted starting material.

  • N-alkylated product: The aniline nitrogen can also be alkylated.

  • O,N-dialkylated product: Both the oxygen and nitrogen can be alkylated.

  • Elimination product (Cyclopentene): A common side reaction with secondary alkyl halides.[5]

Improving Your Chromatography:

  • TLC Optimization: Before running a column, it is crucial to find a solvent system that gives good separation of your product from all impurities on a TLC plate. The ideal Rf value for your product should be around 0.3.

  • Mobile Phase Additives: Aromatic amines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[1][7] Adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent can neutralize the acidic sites on the silica gel and significantly improve the separation.[1]

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds like anilines.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and purification of this compound.

What are the common impurities I should expect in a typical synthesis of this compound?

The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 2-aminophenol with a cyclopentyl halide or tosylate in the presence of a base.[4][6] The potential impurities can be categorized as follows:

Impurity CategorySpecific ExamplesReason for Presence
Unreacted Starting Materials 2-Aminophenol, Cyclopentyl bromide/tosylateIncomplete reaction.
Side-Products from Alkylation N-Cyclopentyl-2-(cyclopentyloxy)aniline (O,N-dialkylation), 2-Amino-N-cyclopentylaniline (N-alkylation)The aniline nitrogen is also nucleophilic and can compete with the phenoxide for the alkylating agent.
Side-Products from Elimination CyclopenteneThe basic conditions can promote an E2 elimination reaction of the cyclopentyl halide.[5]
Solvent/Reagent Residues DMF, Acetonitrile, Base (e.g., K2CO3)Incomplete removal during workup.
What is the best general approach to purify crude this compound?

A multi-step approach is often the most effective for purifying crude this compound:

  • Acid-Base Extraction: This is an excellent first step to remove non-basic organic impurities and acidic byproducts. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase. The organic layer containing neutral and acidic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.

  • Column Chromatography: This is the most common and effective method for separating this compound from closely related impurities like isomers and dialkylated byproducts.[8] As mentioned in the troubleshooting guide, using a mobile phase containing a small amount of triethylamine is highly recommended.[1]

  • Recrystallization: If the purified this compound is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[8][9] Common solvent systems for substituted anilines include ethanol/water mixtures.[9]

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[10] Both normal-phase and reversed-phase HPLC can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separation and identification of volatile impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify any impurities that have distinct signals.

  • Melting Point: For solid samples, a sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase system (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine).

  • Column Packing: Pour the slurry into a vertical glass column and allow the solvent to drain, ensuring the silica packs evenly without air bubbles.[8]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase.[8] Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to move your product down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.[8]

  • Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).[8]

  • Combine and Concentrate: Combine the fractions that contain the pure desired compound and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Substituted Anilines
  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Ethanol/water is a common choice for anilines.[9]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting start Crude this compound discolored Product is Discolored start->discolored Visual Inspection multi_spot Multiple Spots on TLC start->multi_spot TLC Analysis discolored->multi_spot No carbon_treat Activated Carbon Treatment discolored->carbon_treat Yes pure Pure Product multi_spot->pure No optimize_chrom Optimize Chromatography: - Add Triethylamine - Change Solvent System - Use Alumina multi_spot->optimize_chrom Yes carbon_treat->pure optimize_chrom->pure

Caption: Troubleshooting flowchart for common purification issues.

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General purification workflow for this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). Performance of different purification methods for substituted anilines.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Cyclopentylaniline.
  • Reddit. (2014, May 26). Purify and dry aniline?
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
  • LookChem. (n.d.). Purification of Aniline.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

Sources

Identifying and characterizing impurities in 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification, Characterization, and Control of Impurities

This technical guide serves as a dedicated resource for researchers, analytical scientists, and drug development professionals working with 2-(Cyclopentyloxy)aniline. The control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety, quality, and efficacy of a final drug product.[1] This document provides in-depth, field-proven insights into potential impurities, analytical troubleshooting, and robust characterization strategies, moving beyond simple protocols to explain the scientific rationale behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the development and manufacturing lifecycle of this compound.

Q1: What are the most probable process-related impurities I should expect during the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reduction of 2-cyclopentoxynitrobenzene.[2] Another prevalent method is the N-alkylation of aniline precursors.[3][4] Based on these pathways, the following impurities are frequently observed:

  • Starting Materials & Reagents: Unreacted precursors such as 2-cyclopentoxynitrobenzene or residual aniline and cyclopentanol can carry through to the final product.

  • Intermediates: Incomplete reactions can lead to the presence of key intermediates.

  • By-products: Side reactions are a common source of impurities. For instance, in routes involving cyclohexanol amination, by-products from oxidative dehydrogenation can occur.[4]

  • Over-alkylation Products: In syntheses involving direct alkylation of an aniline nitrogen, there is a risk of forming di-substituted products.

Table 1: Potential Process-Related Impurities & Volatiles

Impurity/Analyte Potential Origin Recommended Analytical Technique
2-Cyclopentoxynitrobenzene Unreacted starting material (incomplete reduction) HPLC-UV, LC-MS
Aniline Unreacted starting material/degradation HPLC-UV, GC-MS
Cyclopentanol Unreacted starting material/by-product GC-MS (Headspace)
Dicyclohexylamine Reagent-related impurity GC-MS

| Volatile Solvents (e.g., Toluene, Ethanol) | Residual manufacturing solvents | GC-MS (Headspace)[5][6][7] |

Q2: My aniline compound is showing significant peak tailing in reverse-phase HPLC. What is the cause and how can I fix it?

A2: This is a classic issue when analyzing basic compounds like anilines on silica-based columns. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the stationary phase surface. This leads to a mixed-mode retention mechanism, causing tailing.

Causality-driven Solutions:

  • Mobile Phase pH Control (Most Effective): The key is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to below 3, the vast majority of silanols become protonated (Si-OH) and are no longer available for strong ionic interactions. Add 0.1% formic acid or trifluoroacetic acid to both your aqueous and organic mobile phase components.

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (treating the silica with a small silylating agent like trimethylchlorosilane) have a much lower concentration of accessible silanol groups, significantly reducing tailing.

  • Consider a Phenyl or PFP Stationary Phase: These phases offer alternative selectivities (pi-pi interactions) for aromatic compounds and are often less prone to strong silanol interactions than traditional C18 phases.

Q3: What are the regulatory expectations for identifying and controlling these impurities?

A3: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have clear expectations. The ICH Q3A(R2) guideline is the primary document for impurities in new drug substances.[1]

  • Reporting Threshold: Any impurity observed at or above 0.05% must be reported.

  • Identification Threshold: Any impurity at or above 0.10% (or a Total Daily Intake of 1.0 mg, whichever is lower) must be structurally characterized.

  • Qualification Threshold: Any impurity at or above 0.15% (or a TDI of 1.0 mg) must be qualified, meaning toxicological data is required to demonstrate its safety at that level.

For volatile impurities, ICH Q3C provides specific limits based on their toxicity, classifying them into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[8]

Part 2: Troubleshooting Guides

This section provides logical, step-by-step workflows to resolve specific experimental challenges.

Troubleshooting Scenario 1: An Unexpected Peak Appears in a Release Batch Chromatogram

An unknown peak, not present in the reference standard or previous batches, is detected at 0.12%. According to ICH guidelines, it must be identified.

Workflow: Strategy for Identification of an Unknown Impurity

Sources

Preventing degradation of 2-(Cyclopentyloxy)aniline during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to prevent product degradation and maximize yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 2-aminophenol and a cyclopentyl halide/tosylate.

Question 1: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?

Answer: This is the most frequently reported issue and is almost always due to the oxidation of the aniline moiety. The electron-rich amino group (-NH₂) makes the aromatic ring highly susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by the basic conditions of the Williamson ether synthesis and trace metal impurities. The oxidation leads to the formation of highly conjugated, intensely colored polymeric species.[1]

Prevention Strategies:

  • Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen.[1][2] Always perform the reaction under a positive pressure of an inert gas like nitrogen or argon. Use solvents that have been thoroughly degassed by sparging with inert gas for at least 15-30 minutes.[2]

  • Reagent Purity: Use freshly distilled or high-purity aniline starting material. Old bottles of aniline can be dark reddish-brown due to oxidation and should be purified by vacuum distillation, often over zinc dust to prevent oxidation during distillation.[3][4][5]

  • Temperature Control: While heating is necessary for the reaction, excessive temperatures can accelerate oxidation. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Question 2: My yield is low, and I'm isolating a significant amount of a byproduct. What is the likely side reaction?

Answer: The primary competing reaction in this synthesis is N-alkylation (alkylation of the amine) versus the desired O-alkylation (alkylation of the phenol). 2-Aminophenol has two nucleophilic sites. While the phenoxide, formed under basic conditions, is generally the stronger nucleophile for this SN2 reaction, competitive N-alkylation can occur, leading to 2-(cyclopentylamino)phenol and even N,O-dicyclopentylated products.

Strategies to Favor O-Alkylation:

  • Choice of Base: The choice of base is critical. A moderately strong, non-nucleophilic base that can selectively deprotonate the more acidic phenol group (pKa ≈ 10) without significantly deprotonating the anilinium ion (pKa ≈ 4.6) or acting as a strong base for elimination is preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium hydride (NaH), which can more readily promote N-alkylation.

  • Reaction Conditions: The reaction is typically an SN2 process.[6][7] Using a polar aprotic solvent like DMF or acetonitrile can favor the SN2 pathway.[8] The leaving group on the cyclopentyl moiety also matters; tosylates or iodides are generally more reactive than bromides or chlorides, allowing for lower reaction temperatures, which can improve selectivity.

Question 3: My product looks clean by TLC, but the NMR shows impurities. What am I missing?

Answer: It's possible that the N-alkylated byproduct has a similar polarity to your desired O-alkylated product, causing them to co-elute on TLC. Another possibility is the presence of residual starting materials or impurities from your cyclopentylating agent. A common issue with cyclopentyl bromide, for example, is the formation of cyclopentene via an E2 elimination side reaction, especially with sterically hindered or strong bases.[8]

Troubleshooting:

  • Advanced Analytics: Use GC-MS or LC-MS to identify the mass of the impurity. This can quickly distinguish between O-alkylation (C₁₁H₁₅NO, MW: 177.24)[9] and N-alkylation (same formula and weight) or starting materials.

  • NMR Analysis: Carefully check the integration of your aromatic and aliphatic protons. Look for a second set of cyclopentyl signals or a shift in the aromatic splitting pattern that would indicate an N-alkylated isomer.

  • Purification: If isomers are present, purification may require a high-efficiency chromatography system (e.g., automated flash chromatography with a shallow gradient) or derivatization to separate the components.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving degradation issues at each stage of the synthesis.

Stage 1: Reaction Setup & Execution

Issue: Persistent Reaction Discoloration Despite Inert Atmosphere

  • Root Cause Analysis: If color formation persists, consider your solvent and reagents as sources of contamination. Trace metal ions (e.g., iron, copper) from spatulas, stir bars, or impure reagents can catalyze oxidation.[10] Solvents like DMF can decompose at high temperatures to form dimethylamine, which can interfere with the reaction.

  • Corrective Actions:

    • Use High-Purity Solvents: Employ anhydrous, inhibitor-free solvents from a freshly opened bottle or a solvent purification system.

    • Chelating Agents: In highly sensitive reactions, adding a small amount (e.g., 1 mol%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions.

    • Reagent Purification: Ensure the 2-aminophenol is colorless or off-white. If it is discolored, recrystallize it before use.

Stage 2: Workup & Extraction

Issue: Product Degradation or Emulsion Formation During Aqueous Workup

  • Root Cause Analysis: this compound is an amine and can be protonated under acidic conditions. Washing with strong acids can pull the product into the aqueous layer or cause degradation. The amphiphilic nature of the molecule can also lead to emulsions during extraction.

  • Corrective Actions:

    • pH Control: Perform aqueous washes with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate, brine). Avoid strong acids unless intentionally forming the hydrochloride salt for purification.

    • Minimize Exposure: Work quickly to minimize the product's contact time with aqueous phases and air.[1]

    • Breaking Emulsions: If emulsions form, add a small amount of brine or a different organic solvent to break them. Centrifugation can also be effective.

Stage 3: Purification & Storage

Issue: Product Streaking on Silica Gel Column or Turning Color After Purification

  • Root Cause Analysis: The basic amino group on your product can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant streaking, poor separation, and on-column degradation. After purification, exposure to air and light will cause the colorless oil or solid to discolor over time.[2][10]

  • Corrective Actions for Purification:

    • Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% of triethylamine or ammonia solution to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for chromatography.

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent, non-destructive purification method.[11] A patent describes fractional distillation at 126°-130° C at 2.0-2.5 mm Hg.[11]

Issue: Purified Product Discolors During Storage

  • Root Cause Analysis: The purified compound remains sensitive to oxidation from air and light.[10]

  • Recommended Storage Protocol:

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[10]

    • Container: Use an amber glass vial to protect from light.[10]

    • Temperature: Store in a refrigerator or freezer to slow the rate of oxidation.[10]

    • Antioxidants: For long-term storage of bulk material, adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, but its compatibility with downstream applications must be verified.[10]

Part 3: Protocols & Data

Recommended Synthesis Protocol: Optimized for Stability

This protocol incorporates the preventative measures discussed above.

Objective: To synthesize this compound with minimal degradation.

Materials:

  • 2-Aminophenol (recrystallized)

  • Cyclopentyl Bromide (or Tosylate)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, Degassed Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard glassware, dried in an oven

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with 2-aminophenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed acetonitrile via cannula to the flask.

  • Reaction Initiation: Stir the suspension and add cyclopentyl bromide (1.1 eq) dropwise via syringe.

  • Heating: Heat the mixture to a gentle reflux (approx. 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent. Purify the crude product by flash chromatography using silica gel treated with 1% triethylamine in the eluent (e.g., a hexane/ethyl acetate gradient).

  • Storage: Concentrate the pure fractions and place the resulting oil/solid under high vacuum to remove residual solvent. Store the final product in an amber vial under argon at <4°C.

Data Table: Influence of Reaction Parameters on Degradation
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Atmosphere AirNitrogen / ArgonPrevents oxidative degradation of the aniline moiety.[1][2]
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Milder base, improves O- vs. N-alkylation selectivity.
Solvent DMFDegassed AcetonitrileReduces risk of solvent decomposition at high temperatures.
Purification Standard Silica GelNeutralized Silica / AluminaMinimizes on-column degradation of the basic product.
Storage Benchtop, clear vialRefrigerated, amber vial, ArgonProtects against degradation by light, heat, and oxygen.[10]

Part 4: Visual Diagrams

Workflow for Minimizing Degradation

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_storage 4. Storage Reagents Purify/Degas Reagents (Aniline, Solvent) Inert Assemble under N2/Ar Reagents->Inert Glassware Flame-Dry Glassware Glassware->Inert Charge Charge Reagents (2-AP, K2CO3) Inert->Charge React Add Cyclopentyl-X Heat to 80°C Charge->React Filter Filter Inorganics React->Filter Extract Aqueous Wash (Neutral pH) Filter->Extract Chromatography Column on Neutralized Silica Extract->Chromatography Store Store under Argon <4°C, Amber Vial Chromatography->Store

Caption: Critical control points in the synthesis of this compound.

Key Reaction & Degradation Pathways

Reaction_Pathways Reactants 2-Aminophenol + Cyclopentyl-Br + Base (K2CO3) O_Alk Desired Product This compound Reactants->O_Alk O-Alkylation (Major Pathway) N_Alk Side Product 2-(Cyclopentylamino)phenol Reactants->N_Alk N-Alkylation (Minor Pathway) Oxidation Degradation Colored Impurities Reactants->Oxidation Oxidation (In-situ) O_Alk->Oxidation Oxidation (Post-synthesis)

Caption: Competing reaction and degradation pathways during synthesis.

References

  • Clentsmith, G. (2019). How does Zn dust prevent the oxidation of aniline? Quora.
  • Various Authors. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate.
  • PrepChem. (n.d.). Synthesis of B. 2-Cyclopentoxyaniline.
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Appchem. (n.d.). This compound.
  • Reddit User Community. (2014). Purify and dry aniline? r/chemistry.
  • LookChem. (n.d.). Purification of Aniline. Chempedia.

Sources

Technical Support Center: Optimizing Solvent Choice for 2-(Cyclopentyloxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in synthetic protocols. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to make informed decisions that enhance reaction efficiency, yield, and purity.

The Critical Role of the Solvent

The choice of solvent is a critical parameter in the successful execution of chemical reactions.[1] It influences not only the solubility of reactants but also the reaction rate, equilibrium position, and even the product distribution.[1][2] For a substrate like this compound, which possesses both a hydrophobic cyclopentyloxy group and a nucleophilic amino group, solvent polarity and its protic or aprotic nature can dramatically alter the course of a reaction.[3][4]

Understanding this compound's Properties

This compound is a versatile intermediate in organic synthesis. Its structure combines a bulky, non-polar cyclopentyloxy moiety with an electron-rich aniline ring. This duality in its structure dictates its solubility, making it generally more soluble in organic solvents than in water.[3][4] The amino group is a key reactive site, participating in a wide range of transformations including amide bond formations, cross-coupling reactions, and cyclizations.

Troubleshooting Common Reactions and Solvent-Related Issues

This section addresses specific problems that may arise during common reactions with this compound and provides actionable solutions centered on solvent optimization.

Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry. The reaction between this compound and a carboxylic acid (or its activated derivative) is often complicated by the moderate nucleophilicity of the aniline.

FAQ: My amide coupling reaction with this compound is sluggish and gives low yields. How can I improve it by changing the solvent?

Answer:

Low yields in amide coupling reactions are often due to poor solubility of reactants or deactivation of the amine nucleophile. The choice of solvent can mitigate these issues.

  • For Activated Carboxylic Acids (e.g., Acyl Chlorides):

    • Problem: Hydrolysis of the acyl chloride in the presence of protic solvents or residual water.

    • Solution: Employ anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5] These solvents are excellent for dissolving both the aniline and the acyl chloride while minimizing unwanted side reactions.[5]

    • Pro-Tip: If solubility is an issue in DCM or THF, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[6][7] However, be mindful that these solvents can be more difficult to remove during workup.

  • For Carboxylic Acids using Coupling Agents (e.g., HATU, EDC):

    • Problem: The reaction may be slow due to the moderate reactivity of the aniline.

    • Solution: Polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP) are often the solvents of choice.[6] They can enhance the rate of reaction by stabilizing charged intermediates formed during the activation of the carboxylic acid.

    • Troubleshooting: If the reaction is still slow, consider solvent-free conditions, which can sometimes accelerate the reaction.[8]

Experimental Protocol: General Procedure for Amide Synthesis with an Acyl Chloride

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM).

  • Add a base, such as triethylamine or pyridine (1.1 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Decision-Making Workflow for Amide Coupling Solvent Selection

G start Start: Amide Coupling with This compound activated_acid Using Activated Carboxylic Acid (e.g., Acyl Chloride)? start->activated_acid coupling_agent Using Coupling Agent (e.g., HATU, EDC)? activated_acid->coupling_agent No dcm_thf Use Anhydrous Aprotic Solvent: DCM or THF activated_acid->dcm_thf Yes dmf_nmp Use Polar Aprotic Solvent: DMF or NMP coupling_agent->dmf_nmp Yes solubility_issue_dcm Solubility Issues? dcm_thf->solubility_issue_dcm solubility_issue_dmf Reaction Still Sluggish? dmf_nmp->solubility_issue_dmf try_dmf_acn Consider More Polar Aprotic: DMF or Acetonitrile solubility_issue_dcm->try_dmf_acn Yes end Proceed to Workup and Purification solubility_issue_dcm->end No solvent_free Consider Solvent-Free Conditions solubility_issue_dmf->solvent_free Yes solubility_issue_dmf->end No try_dmf_acn->end solvent_free->end

Caption: Solvent selection workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

These reactions are powerful tools for C-C and C-N bond formation, respectively. However, the success of these couplings is highly dependent on the solvent system.

Suzuki-Miyaura Coupling

FAQ: I am performing a Suzuki-Miyaura coupling with a bromo-derivative of this compound and the reaction is not going to completion. What solvent system should I try?

Answer:

Incomplete Suzuki-Miyaura couplings can often be attributed to poor solubility of the reactants or catalyst deactivation. The choice of solvent and the presence of water are crucial.

  • Solvent Choice: A mixture of an organic solvent and water is typically employed.[9] Common organic solvents include 1,4-dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF).[10][11]

    • 1,4-Dioxane/Water: A classic combination that is effective for a wide range of substrates.[9]

    • Toluene/Water: A good alternative, especially for higher temperature reactions.

    • 2-MeTHF/Water: A greener alternative to THF and dioxane, offering good phase separation.[10]

  • Role of Water: Water is essential for the activation of the boronic acid with the base.[9] The ratio of organic solvent to water should be optimized, typically ranging from 4:1 to 1:1.[11]

  • Troubleshooting:

    • If you observe decomposition of your boronic acid (protodeboronation), try using less water or a milder base.[10]

    • For highly polar substrates, acetonitrile/water can be a good solvent system.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the bromo-2-(cyclopentyloxy)aniline derivative (1.0 eq.), the boronic acid or its ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Buchwald-Hartwig Amination

FAQ: My Buchwald-Hartwig amination of an aryl halide with this compound is giving a low yield. Could the solvent be the issue?

Answer:

Absolutely. The solvent plays a critical role in the Buchwald-Hartwig amination by influencing the solubility of the reactants and the stability of the catalytic species.

  • Common Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[12][13][14]

    • Toluene: Often favored for its ability to azeotropically remove water, which can be beneficial for the reaction.[12]

    • 1,4-Dioxane: A good choice for many systems, but it is a high-impact solvent that should be avoided if possible.[13][15]

  • For Polar Substrates: If your aryl halide is very polar and has poor solubility in toluene, more polar solvents like DMF can be used, although this is less common.[16]

  • Base and Solvent Compatibility: The choice of base and solvent are often intertwined. Strong bases like sodium tert-butoxide are commonly used in toluene or dioxane.

Solvent Property Comparison for Cross-Coupling Reactions

SolventPolarity (Dielectric Constant)Boiling Point (°C)Protic/AproticNotes
Toluene2.4111AproticGood for high temperatures; azeotropically removes water.[12]
1,4-Dioxane2.2101AproticCommonly used, but has environmental concerns.[13][14]
2-MeTHF6.280AproticGreener alternative to THF and dioxane.[10]
Acetonitrile37.582AproticGood for more polar substrates.[10]
DMF36.7153AproticCan be used for substrates with poor solubility in other solvents.[16]
Electrophilic Aromatic Substitution

The amino group of this compound is a strong activating group, directing electrophiles to the ortho and para positions. The solvent can influence the reactivity and selectivity of these reactions.

FAQ: I am trying to perform a monobromination of this compound, but I am getting multiple bromination products. How can I control the selectivity?

Answer:

The high reactivity of the aniline ring often leads to polysubstitution. The solvent can modulate the reactivity of the electrophile.

  • Polar vs. Non-polar Solvents:

    • Polar Solvents (e.g., water, acetic acid): These solvents can enhance the electrophilicity of reagents like bromine, leading to higher reactivity and a greater tendency for polysubstitution.[17]

    • Non-polar Solvents (e.g., carbon disulfide, dichloromethane): In non-polar solvents, the activating effect of the amino group is somewhat reduced, which can favor monosubstitution.[17][18]

  • Protecting Group Strategy: If solvent modification is insufficient, consider protecting the amino group as an amide. This reduces the activating effect of the nitrogen and allows for more controlled electrophilic substitution. The protecting group can be removed after the reaction.

Mechanism of Solvent Effect in Bromination

G cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Non-Polar Solvent (e.g., CS2) Br2_polar Br-Br Br_delta_plus_polar δ+ Br-Br δ- Br2_polar->Br_delta_plus_polar Solvent Polarization aniline_polar Highly Activated Aniline Ring Br_delta_plus_polar->aniline_polar Strong Electrophile polysubstitution Polysubstitution aniline_polar->polysubstitution Br2_nonpolar Br-Br Br_delta_plus_nonpolar Less Polarized Br-Br Br2_nonpolar->Br_delta_plus_nonpolar Minimal Polarization aniline_nonpolar Moderately Activated Aniline Ring Br_delta_plus_nonpolar->aniline_nonpolar Weaker Electrophile monosubstitution Monosubstitution aniline_nonpolar->monosubstitution

Caption: Influence of solvent polarity on aniline bromination.

General Solvent Screening Protocol

When faced with a new reaction, a systematic solvent screening approach can save time and resources.

Experimental Protocol: Small-Scale Solvent Screening

  • Set up a series of small-scale reactions in parallel (e.g., in vials or a multi-well plate).

  • Use a consistent set of reaction conditions (temperature, concentration, stoichiometry) for all reactions.

  • Vary the solvent in each reaction, selecting a range of solvents with different polarities and properties (e.g., toluene, THF, acetonitrile, DMF, 2-MeTHF).

  • Monitor the progress of each reaction at set time points using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Analyze the results to identify the solvent that provides the best combination of reaction rate, conversion, and selectivity.

  • Once a promising solvent is identified, further optimization of other reaction parameters (temperature, concentration, catalyst loading) can be performed.

Conclusion

Optimizing the solvent choice for reactions involving this compound is a multifaceted challenge that requires a deep understanding of the interplay between the substrate, reagents, and the reaction medium. By carefully considering the principles outlined in this guide and adopting a systematic approach to troubleshooting and optimization, researchers can significantly improve the outcomes of their synthetic endeavors.

References

  • BIOVIA. (2023). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes. 3DS Blog. [Link]
  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
  • Allen. Predict the product of reaciton for aniline with bromine in non-polar solvent such as. Allen. [Link]
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable.
  • Reddit. (2017).
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2019). Solvent mixture screening for Suzuki coupling of 1 with 2.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage.

Sources

Technical Support Center: Synthesis and Scale-Up of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable intermediate. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to build a robust and scalable process.

The primary synthetic route discussed is the Williamson ether synthesis, a reliable and widely used method involving the O-alkylation of 2-aminophenol with a cyclopentyl halide.[1][2] An alternative, the reduction of 2-cyclopentoxynitrobenzene, is also a viable industrial method.[3]

Troubleshooting Guide: From Bench to Scale

This section addresses specific, practical problems that can arise during the synthesis. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically grounded solution.

Core Synthesis Workflow & Troubleshooting Logic

The following diagram outlines the general workflow for the synthesis of this compound via Williamson ether synthesis and the logical steps for troubleshooting common issues.

Caption: General workflow and troubleshooting decision points.

Q1.1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1.1: Low yields in a Williamson ether synthesis are common and can typically be traced to a few key areas. Let's break them down:

  • Incomplete Deprotonation: The reaction begins with the deprotonation of the phenolic hydroxyl group on 2-aminophenol to form the more nucleophilic phenoxide. If this step is incomplete, the concentration of the active nucleophile is low.

    • Causality: The base may be too weak, not sufficiently anhydrous, or used in a substoichiometric amount. Bases like potassium carbonate (K₂CO₃) require elevated temperatures to be effective, while stronger bases like sodium hydride (NaH) react faster at lower temperatures but require stricter anhydrous conditions.

    • Solution:

      • Ensure your base is fresh and dry. For K₂CO₃, use at least 2 equivalents and ensure the reaction temperature is adequate (>80 °C).

      • If using NaH, ensure your solvent is rigorously anhydrous. Use 1.1-1.2 equivalents of NaH and allow for sufficient time for hydrogen evolution to cease before adding the alkyl halide.

  • Insufficient Reaction Time or Temperature: The SN2 reaction can be slow, especially with secondary halides like cyclopentyl bromide.[1]

    • Causality: The reaction may not have reached completion. Typical conditions range from 50-100 °C for 1-8 hours.[1]

    • Solution: Monitor the reaction by TLC or GC-MS until the 2-aminophenol starting material is consumed. If the reaction stalls, consider increasing the temperature in 10 °C increments or extending the reaction time.

  • Product Loss During Workup: this compound has both a basic amine and a slightly acidic character, which can complicate extraction.

    • Causality: During aqueous workup, if the pH is too acidic, the aniline will be protonated and move to the aqueous layer. If too basic, residual phenoxide may be present.

    • Solution: Perform extractions at a neutral to slightly basic pH (7-9). Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (3x) to ensure complete recovery from the aqueous phase.

Q1.2: I am observing significant N-alkylation and/or N,O-dialkylation byproducts. How can I improve O-selectivity?

A1.2: This is a classic challenge when working with aminophenols. Both the hydroxyl and amino groups are nucleophilic, leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.[4] The key is to exploit the difference in acidity between the phenol and the amine.

  • Causality: The phenoxide is a softer nucleophile than the neutral amine, while the neutral amine is more nucleophilic than the neutral phenol. Using a very strong base can deprotonate both, while a carefully chosen base can selectively deprotonate the more acidic phenol (pKa ~10) over the anilinic ammonium ion (pKa ~4.6).

  • Solutions:

    • Employ a Weaker Base: Using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetone) is the most common industrial approach. It is strong enough to deprotonate the phenol but generally not the amine, heavily favoring O-alkylation.[5]

    • Protect the Amine: For maximum selectivity, especially in complex syntheses, protecting the amine group is a robust strategy.[6]

      • Protocol: React 2-aminophenol with benzaldehyde to form a Schiff base (imine). This temporarily masks the amine's nucleophilicity. Perform the O-alkylation on the protected intermediate. Finally, hydrolyze the imine with a mild acid to regenerate the free amine and yield the desired product.[4][5]

    • Consider Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water with NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can selectively transport the phenoxide ion into the organic phase to react with the alkyl halide, leaving the less reactive amine behind.[7][8] This can be a highly efficient and selective method for scale-up.

Q1.3: My analysis shows the presence of cyclopentene. What is causing this and how can it be prevented?

A1.3: The formation of cyclopentene is a clear indication that an E2 (elimination) reaction is competing with the desired SN2 (substitution) reaction.[2]

  • Causality: Cyclopentyl bromide is a secondary alkyl halide, which is susceptible to elimination, especially in the presence of a strong or sterically hindered base at elevated temperatures.[9][10] The alkoxide/phenoxide acts as both a nucleophile (for SN2) and a base (for E2).

  • Solutions:

    • Temperature Control: Avoid excessive reaction temperatures. Elimination reactions typically have a higher activation energy than substitution and become more favorable at higher temperatures.

    • Base Selection: Avoid overly strong or bulky bases if possible. While NaH is effective, it is a strong base. K₂CO₃ is often a better choice for minimizing elimination.

    • Leaving Group: If elimination is a persistent issue, consider using cyclopentyl iodide or cyclopentyl tosylate. Iodide and tosylate are better leaving groups, which can sometimes favor the SN2 pathway.[9]

Q1.4: The reaction is not starting, and my starting materials are unchanged after several hours. What should I check?

A1.4: This "no-reaction" scenario usually points to a fundamental issue with one of the reagents or the reaction conditions.

  • Checklist:

    • Base Activity: Is your base active? Anhydrous K₂CO₃ should be a fine powder. NaH should be a gray powder (not white, which indicates oxidation) and should react vigorously with a drop of alcohol.

    • Solvent Quality: Is your solvent dry? Polar aprotic solvents like DMF and acetonitrile are hygroscopic. Water will protonate the phenoxide intermediate, quenching its nucleophilicity.[1] Use a freshly opened bottle or a properly dried solvent.

    • Alkylating Agent: Confirm the identity and purity of your cyclopentyl halide. Ensure it has not degraded during storage.

    • Temperature: Double-check your heating mantle or oil bath temperature with an external thermometer. Ensure the reaction is actually being heated to the setpoint.

Scale-Up Considerations & FAQs

Scaling a reaction from the lab bench to a pilot or production scale introduces new challenges related to physical processes like heat transfer and mixing.

Q2.1: What are the biggest challenges when scaling this reaction from grams to kilograms?

A2.1: The primary scale-up challenges are thermal management, safe handling of reagents, and developing a scalable purification strategy.

  • Thermal Management: The Williamson ether synthesis is exothermic. On a small scale, this heat dissipates easily. On a large scale, it can accumulate, leading to a dangerous thermal runaway that accelerates side reactions like elimination.

    • Solution: Use a jacketed reactor with controlled heating/cooling. Add the cyclopentyl halide slowly and monitor the internal temperature. The rate of addition should be controlled to maintain the desired temperature range.

  • Mixing: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reagent concentration, promoting side product formation.

    • Solution: Use an appropriate impeller and agitation speed to ensure the mixture remains homogeneous, especially if using a slurry of K₂CO₃.

  • Purification: Column chromatography is not practical for multi-kilogram quantities.

    • Solution: Develop a robust purification method based on fractional vacuum distillation or crystallization.[3] Distillation is effective for removing both lower and higher boiling impurities. Crystallization of the product or a salt derivative (e.g., hydrochloride) can be highly effective for achieving high purity.

Q2.2: Which solvent and base combination is best for a large-scale synthesis?

A2.2: The "best" combination depends on a balance of cost, safety, efficiency, and environmental impact (Process Mass Intensity).[11]

Parameter Option 1: K₂CO₃ / DMF Option 2: NaOH / Toluene with PTC Option 3: NaH / THF
Pros Inexpensive, reliable, good selectivity.Low-cost base, easier workup, high selectivity.[7]Fast reaction at lower temperatures.
Cons DMF has a high boiling point and is a regulated solvent.Requires a phase-transfer catalyst, biphasic mixing is critical.NaH is flammable and requires strict anhydrous conditions; safety hazard on scale-up.
Recommendation Option 1 is a common and robust starting point. Option 2 is an excellent, often greener alternative for industrial scale-up due to improved selectivity and easier solvent removal.

Q2.3: How should I purify the final product on a large scale?

A2.3: As mentioned, fractional distillation under reduced pressure is the most common and effective method for purifying this compound, which is a liquid at room temperature.[3]

  • Experimental Protocol: Vacuum Distillation

    • Setup: Assemble a distillation apparatus suitable for vacuum. Use a short-path distillation head to minimize product loss. Ensure all joints are properly sealed.

    • Procedure: Charge the crude product to the distillation flask. Begin slowly applying vacuum, watching for any bumping from residual solvents.

    • Fractionation: Gently heat the flask. Collect a small forerun fraction, which will contain any low-boiling impurities.

    • Product Collection: Collect the main fraction at the target boiling point and pressure (e.g., 126-130 °C at 2.0-2.5 mm Hg).[3]

    • Shutdown: Once the product is collected, cool the distillation pot before releasing the vacuum to prevent accidental air oxidation of the hot residue.

Q2.4: My aniline product is dark brown. How can I purify and store it to prevent discoloration?

A2.4: Anilines are notoriously prone to air oxidation, which forms highly colored impurities.[12]

  • Purification: If distillation yields a colored product, it may contain trace oxidized impurities. A common lab technique is to distill over a small amount of zinc dust, which reduces colored impurities and prevents oxidation during distillation.[13]

  • Storage: To prevent discoloration over time, store the purified this compound under an inert atmosphere (nitrogen or argon) in an amber bottle, and keep it refrigerated.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PrepChem. (n.d.). Synthesis of 2-Cyclopentoxyaniline.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were... [Image].
  • ResearchGate. (n.d.). a) Equipment layout for the optimization of the amine alkylation... [Image].
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (2010). Selective alkylation of aminophenols.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table].
  • Chen, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, 1-11.
  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • ResearchGate. (n.d.). Phase-Transfer Catalysis.
  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
  • LookChem. (n.d.). Purification of Aniline. Chempedia.
  • Agilent Technologies. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.

Sources

Minimizing byproduct formation in the synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Cyclopentyloxy)aniline

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Selectivity

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly approached via the Williamson ether synthesis, presents a classic yet persistent challenge for chemists: controlling the regioselectivity of alkylation. The starting material, 2-aminophenol, possesses two nucleophilic sites—the hydroxyl group (phenolic -OH) and the amino group (-NH2). Direct alkylation with a cyclopentyl electrophile can lead to a mixture of the desired O-alkylated product and the undesired N-alkylated and N,O-dialkylated byproducts, complicating purification and reducing overall yield.

This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address the specific issues encountered during the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals seeking to enhance reaction efficiency and product purity. We will delve into the mechanistic principles governing selectivity and offer field-proven protocols to overcome common synthetic hurdles.

Section 1: The Core Challenge: O-Alkylation vs. N-Alkylation

This section addresses the fundamental chemical principles that govern the outcome of the reaction.

Question: Why does my reaction produce both O-alkylated and N-alkylated products?

Answer: The formation of both this compound (O-alkylation) and 2-amino-N-cyclopentylaniline (N-alkylation) stems from the dual nucleophilicity of the 2-aminophenol starting material. The oxygen of the hydroxyl group and the nitrogen of the amino group can both attack the electrophilic cyclopentyl source. The outcome of this competition is dictated by several factors:

  • Acidity and Nucleophilicity: The phenolic proton is significantly more acidic (pKa ≈ 10) than the aminic protons (pKa ≈ 35). In the presence of a base, the hydroxyl group is readily deprotonated to form a highly nucleophilic phenoxide anion. While the neutral amino group is nucleophilic, the anionic phenoxide is far more reactive, kinetically favoring O-alkylation. However, if the reaction conditions are not optimized, the neutral amine can still compete, leading to the N-alkylated byproduct.[1]

  • Hard and Soft Acid-Base (HSAB) Theory: While not a dominant factor here, it can be a useful framework. The nitrogen of the amine is a "softer" nucleophile than the oxygen of the phenoxide. The sp3-hybridized carbon of the alkyl halide is a relatively soft electrophile, which can lead to some degree of N-alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in steering the reaction toward the desired O-alkylation pathway. These factors are explored in detail in the troubleshooting section below.

G cluster_start Reactants cluster_products Potential Products Aminophenol 2-Aminophenol O_Alk Desired Product This compound Aminophenol->O_Alk  O-Alkylation (SN2) N_Alk Byproduct N-Cyclopentyl-2-aminophenol Aminophenol->N_Alk N-Alkylation (SN2)   Base Base (e.g., K2CO3, NaH) Aminophenol->Base Deprotonation CyclopentylX Cyclopentyl-LG (LG = Br, I, OTs) CyclopentylX->O_Alk  O-Alkylation (SN2) CyclopentylX->N_Alk N-Alkylation (SN2)   Base->O_Alk Favors O-Alkylation (Phenoxide Formation)

Caption: Competing O- and N-alkylation pathways in the synthesis.

Section 2: Troubleshooting Guide for Byproduct Minimization

This section provides solutions to common problems encountered during synthesis.

Question 1: My reaction is producing a significant amount of the N-alkylated byproduct. How can I improve O-selectivity?

Answer: This is the most common issue. Achieving high O-selectivity requires carefully tuning the reaction conditions to favor the formation and reaction of the phenoxide intermediate over the neutral amine.

  • Underlying Cause: The conditions used are not sufficiently promoting the deprotonation of the hydroxyl group, or they are allowing the neutral amine to compete effectively as a nucleophile.

  • Solutions & Scientific Rationale:

    • Optimize the Base: The choice of base is critical.

      • Recommended: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). These irreversibly deprotonate the alcohol to form the alkoxide, maximizing its concentration for the SN2 reaction.[2][3] Weaker bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are also effective, particularly for aryl ethers, as they are less likely to promote side reactions and are easier to handle.[3]

      • Avoid: Amine bases (e.g., triethylamine) or alkoxides like sodium ethoxide can act as competing nucleophiles or lead to complex equilibria.

    • Select the Right Solvent:

      • Recommended: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are excellent for SN2 reactions because they solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the anionic nucleophile (the phenoxide), leaving it highly reactive.[3]

      • Avoid: Protic solvents like ethanol or water can protonate the highly reactive phenoxide, reducing its efficacy and slowing the desired reaction.

    • Implement a Protective Group Strategy: This is the most robust and often necessary method to guarantee O-selectivity. The strategy involves temporarily "blocking" the amino group, performing the O-alkylation, and then removing the protection.[4][5][6]

      • Mechanism: The amine is first converted into a non-nucleophilic group (e.g., an imine or amide). With the nitrogen "protected," the alkylation can only occur at the hydroxyl position. A final hydrolysis step removes the protecting group to yield the pure O-alkylated product.[5][6] A common and effective method uses benzaldehyde for protection.[5][6][7]

G A 1. Protect Amine (e.g., with Benzaldehyde) B 2. O-Alkylation (Base + Cyclopentyl-LG) A->B Intermediate: N-Benzylidene-2-hydroxyaniline C 3. Deprotection (Hydrolysis, e.g., HCl) B->C Intermediate: Protected Product D Pure this compound C->D

Caption: Workflow for the amine protection strategy.

Question 2: I am seeing significant amounts of an elimination byproduct (cyclopentene). How can this be avoided?

Answer: The formation of cyclopentene occurs via an E2 elimination pathway, which competes with the desired SN2 substitution. This is particularly problematic with secondary alkyl halides like cyclopentyl bromide.[8][9]

  • Underlying Cause: The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. If it abstracts a proton from the carbon adjacent to the leaving group on the cyclopentyl ring, elimination occurs.

  • Solutions & Scientific Rationale:

    • Choice of Leaving Group (LG):

      • Recommended: Use a better leaving group that facilitates the SN2 reaction. Cyclopentyl iodide or, even better, cyclopentyl tosylate (OTs) or mesylate (OMs) are superior to cyclopentyl bromide. The C-I and C-OTs bonds are weaker and more polarizable, making the carbon more electrophilic and the leaving group more stable, thus favoring substitution over elimination.[2]

    • Temperature Control:

      • Recommended: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures. Start at room temperature or slightly above (e.g., 40-50 °C) and only increase if necessary.

    • Steric Hindrance:

      • While you are constrained to a cyclopentyl group, be aware that bulky bases can favor elimination. However, since the nucleophile is the deprotonated substrate itself, this is less of a concern than with external, bulky bases like potassium tert-butoxide.[8]

ParameterRecommendation for High O-SelectivityRationale
Base NaH, KH, K₂CO₃, Cs₂CO₃Strong bases maximize phenoxide concentration. Carbonates are easier to handle.[3]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity and favor SN2 kinetics.[3]
Leaving Group Iodide (-I) or Tosylate (-OTs)Better leaving groups increase the rate of SN2 relative to E2 elimination.[2]
Temperature 25 - 60 °CLower temperatures disfavor the competing E2 elimination side reaction.
Strategy Amine Protection (e.g., Benzaldehyde)Guarantees O-alkylation by temporarily deactivating the amino group.[5][6]

Question 3: My final product is impure even after column chromatography. What are the likely persistent impurities and how can I remove them?

Answer: If standard chromatography is failing, you may have co-eluting impurities or need to adjust your purification strategy.

  • Underlying Cause: The main product and byproducts have similar polarities. The N-alkylated byproduct, in particular, can have a very similar Rf value to the desired O-alkylated product. Unreacted 2-aminophenol can also be difficult to remove.

  • Solutions & Scientific Rationale:

    • Acid-Base Extraction: Leverage the basicity of the aniline functional group.

      • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any amine-containing byproducts will be protonated and move into the aqueous layer. The neutral N,O-dialkylated byproduct and cyclopentene will remain in the organic layer.

      • Next, basify the aqueous layer with a base (e.g., 1M NaOH) to pH > 10. This will deprotonate the anilinium salts, causing the free amines to precipitate or be extractable back into a fresh organic layer.

      • This technique effectively separates amines from non-basic impurities.

    • Derivative Formation for Purification: For exceptionally difficult separations, a temporary derivative can be made.

      • Example: React the purified mixture with an acylating agent. The resulting amides can have very different chromatographic properties. After separation, the amide can be hydrolyzed back to the amine. This is an extensive but powerful technique.[10][11]

    • Confirming Identity:

      • Use NMR spectroscopy to definitively distinguish between the O- and N-alkylated isomers.[12] The chemical shifts of the protons on the cyclopentyl ring and the aromatic protons will be distinctly different. For example, in the O-alkylated product, the methine proton on the cyclopentyl ring attached to the oxygen will be significantly downfield.

Section 3: Alternative Synthetic Approaches

While the Williamson ether synthesis is common, other methods can be considered, especially at a larger scale where a protection-deprotection sequence may be undesirable.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could theoretically form the C-O bond by coupling 2-aminoanisole with a cyclopentyl halide, or more commonly, form the C-N bond.[13][14][15] However, it is more often used for C-N bond formation and may not offer a significant advantage for this specific transformation. It involves expensive catalysts and ligands and requires rigorous optimization.[14]

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-O bonds.[16][17][18] It typically requires high temperatures and can have a limited substrate scope, but modern ligand-accelerated versions operate under milder conditions.[16][19][20] This route would involve coupling 2-aminophenol with a cyclopentyl halide.

Section 4: Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis with High O-Selectivity

This protocol prioritizes direct O-alkylation by optimizing base and solvent conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per 1.0 g of 2-aminophenol).

  • Reagents: Add 2-aminophenol (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Gas evolution (H₂)! Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become a dark-colored slurry of the sodium phenoxide.

  • Alkylation: Add cyclopentyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 50 °C and monitor by TLC or LC-MS until the 2-aminophenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Protocol 2: Selective O-Alkylation via Amine Protection [5][6]

This protocol ensures maximum O-selectivity and is highly reliable.

  • Protection: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure. The resulting residue, N-benzylidene-2-aminophenol, can often be used without further purification.

  • Alkylation Setup: Dissolve the crude imine in acetone (15 mL per 1.0 g of original 2-aminophenol). Add potassium carbonate (2.0 eq) followed by cyclopentyl iodide (1.1 eq).

  • Reaction: Reflux the mixture until the starting imine is consumed as monitored by TLC (typically 12-24 hours).

  • Hydrolysis (Deprotection): Cool the reaction mixture and filter off the potassium carbonate. Concentrate the filtrate. To the residue, add a mixture of methanol and 2M HCl. Stir at room temperature for 2-4 hours to hydrolyze the imine.

  • Workup: Neutralize the mixture with aqueous NaOH solution to pH ~8-9. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography. The product is typically much cleaner than in the direct alkylation method.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the absolute best base to use?

    • A: For maximum reliability and yield, sodium hydride (NaH) is often the best choice as it ensures complete and irreversible deprotonation of the phenol.[3] However, for ease of handling and good results, potassium carbonate (K₂CO₃) is an excellent alternative.

  • Q: Can I use cyclopentyl chloride?

    • A: It is not recommended. The C-Cl bond is much stronger, making it a poor leaving group for SN2 reactions. This will require much harsher conditions (higher temperatures), which will strongly favor the formation of elimination byproducts.

  • Q: My 2-aminophenol starting material is dark brown. Does it need to be purified?

    • A: Yes. Aminophenols are prone to air oxidation, which forms colored impurities that can interfere with the reaction.[21] Purification by recrystallization or a quick filtration through a plug of silica gel is recommended for best results.

  • Q: How do I store my final this compound product?

    • A: Like many anilines, the product can be sensitive to light and air. It should be stored in an amber bottle under an inert atmosphere (nitrogen or argon) and refrigerated to prevent degradation.

References

  • Yildirim, P., Gokturk, E., Turac, E., Demir, H. O., & Sahmetlioglu, E. (n.d.). Selective alkylation of the amino group of aminophenols.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • Wikipedia. (2023).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Chemistry LibreTexts. (2023).
  • Wang, R., & Xu, J. (2010).
  • The Organic Chemistry Tutor. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
  • Scott, R. W., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Progress in Chemistry. [Link]
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. [Link]
  • Reddit. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. [Link]
  • MacMillan, D. W. C., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis.
  • Reddit. (n.d.). Purify and dry aniline?. [Link]
  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]
  • MDPI. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. [Link]
  • LookChem. (n.d.).
  • ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
  • Wiley Online Library. (n.d.). Reaction of 2-(allyloxy)-aniline for the synthesis of 2-substituted benzoimidazoles. [Link]
  • WIPO. (2021).
  • Google Patents. (n.d.).

Sources

Handling moisture-sensitive steps in 2-(Cyclopentyloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on identifying and managing moisture-sensitive steps. The guidance provided herein is curated for drug development professionals and researchers aiming to optimize this synthesis for yield, purity, and reproducibility.

I. Mechanistic Overview: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2][3][4] This robust and versatile method proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] The core transformation involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-aminophenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of a cyclopentyl halide (or a derivative with a good leaving group, like a tosylate), displacing the leaving group to form the desired ether linkage.[1][2][6]

Understanding this mechanism is critical, as the primary challenge—moisture sensitivity—directly impacts the efficacy of both steps.

Williamson_Synthesis cluster_reactants aminophenol 2-Aminophenol phenoxide Phenoxide Intermediate aminophenol->phenoxide product This compound phenoxide->product SN2 Attack (Step 2) cyclopentyl_halide Cyclopentyl Halide (e.g., Bromide) cyclopentyl_halide->product side_reaction Side Reactions (e.g., Elimination) cyclopentyl_halide->side_reaction E2 Elimination (competing reaction) base Base (e.g., NaH, K₂CO₃) base->aminophenol Deprotonation (Step 1) [CRITICAL MOISTURE POINT] quenched_base Quenched Base (NaOH, KHCO₃) water H₂O (Moisture) water->base Inactivates Base

Caption: Core reaction pathway for this compound synthesis.

II. Troubleshooting Guide: Moisture-Related Issues

This section addresses the most common problems encountered during the synthesis, with a direct focus on how water contamination can lead to failed or low-yielding reactions.

Question: My reaction has stalled, and analysis (TLC/LC-MS) shows only unreacted 2-aminophenol. What is the most likely cause?

Answer: This is a classic symptom of a failed deprotonation step, almost always linked to moisture.

  • Causality: The base, which is essential for generating the reactive phenoxide, has been consumed by water before it can react with the 2-aminophenol. Strong bases like sodium hydride (NaH) react violently and irreversibly with water to produce sodium hydroxide and hydrogen gas.[7][8][9] Weaker bases like potassium carbonate (K₂CO₃) can also be rendered ineffective by excess water.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: The most common source of water is a wet solvent, especially hygroscopic polar aprotic solvents like DMF or DMSO.[10][11] Ensure your solvent is rigorously dried before use. (See Protocol 1).

    • Check Base Integrity: Was the base handled and stored correctly? NaH powder should be free-flowing and grey.[7] Clumped or white-crusted NaH has likely been exposed to moisture and is less reactive. Anhydrous K₂CO₃ is a fine, free-flowing powder; if it appears clumpy, it has absorbed moisture.[12]

    • Evaluate Reagent Water Content: 2-aminophenol itself can be hygroscopic. If it has been stored improperly, consider drying it in a vacuum oven before use.[13][14]

    • Inert Atmosphere Technique: Ensure the reaction was assembled under a dry, inert atmosphere (Nitrogen or Argon). Any leaks in the system can introduce atmospheric moisture. The entire apparatus, including glassware and stir bars, must be thoroughly flame- or oven-dried immediately before use.[15]

Question: My reaction yield is very low, and I've isolated a mixture of starting material and product. What went wrong?

Answer: A low yield suggests that the reaction is proceeding, but inefficiently. This points to either insufficient active base or competing side reactions, both of which can be exacerbated by moisture.

  • Causality:

    • Partial Base Quenching: A small amount of water may have consumed a portion of the base, leading to an incomplete deprotonation of the 2-aminophenol. This results in a lower concentration of the active nucleophile and thus a slower, incomplete reaction.

    • Competing Elimination (E2) Reaction: The alkoxide/phenoxide is not only a nucleophile but also a base. It can promote the E2 elimination of the cyclopentyl halide to form cyclopentene, especially at higher temperatures.[2][5] While not directly caused by water, inefficient SN2 conditions can make elimination more competitive.

    • C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5][16] Polar aprotic solvents like DMF and DMSO favor the desired O-alkylation.[5]

  • Troubleshooting & Optimization:

    • Re-verify Anhydrous Conditions: Even trace moisture can have a significant impact on yield.[17] Re-evaluate all potential sources of water as detailed in the previous question.

    • Optimize Base Stoichiometry: If using a milder base like K₂CO₃, ensure at least 1.5-2.0 equivalents are used to drive the equilibrium towards the phenoxide.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80 °C). Higher temperatures can favor the elimination side reaction.[1][5] Monitor progress by TLC to avoid prolonged heating after the starting material is consumed.[15]

Troubleshooting_Yield start Low Yield Observed q1 Is unreacted 2-aminophenol present? start->q1 a1_yes Likely Incomplete Deprotonation q1->a1_yes Yes q2 Are alkene or C-alkylation byproducts observed? q1->q2 No sol1 Check Base Activity & Solvent Dryness a1_yes->sol1 end Improved Yield sol1->end a2_yes Competing Side Reactions q2->a2_yes Yes q2->end No (Re-evaluate stoichiometry & reaction time) sol2 Lower Reaction Temperature Optimize Base/Solvent Choice a2_yes->sol2 sol2->end

Caption: Decision tree for troubleshooting low reaction yield.

III. Experimental Protocols & Data

Protocol 1: Rigorous Drying of N,N-Dimethylformamide (DMF)

DMF is notoriously hygroscopic and often contains amine impurities from decomposition, which can be catalyzed by acids or bases.[10][11]

Materials:

  • Reagent-grade DMF

  • Anhydrous Calcium Hydride (CaH₂) or Barium Oxide (BaO)

  • 4Å Molecular Sieves

  • Distillation apparatus (oven-dried)

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Pre-drying: Add anhydrous calcium hydride (CaH₂) to the DMF (approx. 10 g/L).[18] Stir the suspension overnight at room temperature under an inert atmosphere. Note: Do not reflux DMF with CaH₂, as this can promote decomposition.[10][11]

  • Decanting: Carefully decant the DMF away from the solid CaH₂.

  • Vacuum Distillation: Distill the decanted DMF under reduced pressure (~15-20 mmHg).[10][11] This lowers the boiling point from 153 °C, preventing thermal decomposition.

  • Storage: Store the freshly distilled, anhydrous DMF in a sealed flask over activated 4Å molecular sieves under an inert atmosphere.[10][11] The flask should have a septum-sealed sidearm for withdrawal via syringe.

Protocol 2: Synthesis of this compound using K₂CO₃

This protocol uses a moderately strong, non-pyrophoric base, which is often preferred for safety and ease of handling.

Materials:

  • 2-Aminophenol (dried)

  • Cyclopentyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃, finely ground and dried)

  • Anhydrous DMF (see Protocol 1)

  • Oven-dried, three-neck round-bottom flask with condenser, septum, and inert gas inlet.

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of Nitrogen or Argon.[15]

  • Reagent Addition: To the flask, add 2-aminophenol (1.0 eq), followed by anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-aminophenol.

  • Reaction Initiation: Add cyclopentyl bromide (1.2 eq) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the 2-aminophenol is consumed.[19]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Summary: Comparison of Common Bases
BaseFormulaStrength (pKa of Conj. Acid)Key CharacteristicsMoisture Sensitivity & Handling
Sodium HydrideNaH~36Very strong, non-nucleophilic base.[20] Reaction is irreversible.Extremely reactive with water, liberating flammable H₂ gas.[7][8] Must be handled under an inert atmosphere.[7][17] Often supplied as a safer 60% dispersion in mineral oil.[7][8]
Potassium CarbonateK₂CO₃~10.3Moderately strong, inexpensive, and non-pyrophoric base.[12]Hygroscopic; must be dried before use.[12] Reaction is an equilibrium. Easier and safer to handle than NaH.[19]
Cesium CarbonateCs₂CO₃~10.3Similar to K₂CO₃ but often provides faster reaction rates due to higher solubility in organic solvents.Hygroscopic. More expensive than K₂CO₃.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as the base? A: While NaOH and KOH are strong bases, their use in anhydrous organic solvents is problematic. They introduce water (from the pellets themselves or from the reaction forming water), which can lead to side reactions and lower yields. For the Williamson ether synthesis, bases like NaH or anhydrous K₂CO₃ are superior.[1]

Q2: I see N-alkylation (alkylation on the amine) as a byproduct. How can I avoid this? A: O-alkylation of the phenol is generally much faster than N-alkylation of the aniline under these basic conditions because the phenoxide is a much stronger nucleophile than the neutral amine. If N-alkylation is observed, it may suggest that the reaction temperature is too high or the reaction was run for an unnecessarily long time. Protecting the amine group (e.g., as an amide) before the ether synthesis is a definitive but longer route.

Q3: Why is a polar aprotic solvent like DMF or DMSO recommended? A: Polar aprotic solvents are crucial for SN2 reactions.[1] They effectively solvate the cation (Na⁺ or K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like alcohols or water) would solvate and stabilize the phenoxide through hydrogen bonding, drastically reducing its reactivity and slowing down the reaction.[1]

Q4: How do I properly dispose of excess Sodium Hydride (NaH)? A: Excess NaH must be quenched carefully. The reaction vessel should be cooled in an ice bath, and a protic solvent should be added dropwise with extreme caution. Start with a less reactive alcohol like isopropanol. Once the vigorous reaction (hydrogen evolution) subsides, ethanol can be added, followed by methanol, and finally, water. This must be done in a well-ventilated fume hood, away from ignition sources.

V. References

  • Standard Operating Procedure: Sodium Hydride. (2012). University of California, Santa Barbara. [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (2023). Filo. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Safe Use of Sodium Hydride On Scale. (2010). Organic Process Research & Development. [Link]

  • Drying Solvents. (2012). DMT-Nexus Wiki. [Link]

  • Drying and Purification of DMF. (2021). YouTube. [Link]

  • Which is the Best way to make Dry DMF? (2016). ResearchGate. [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Vedantu. [Link]

  • How do organic chemists prepare sodium hydride for reaction? (2017). Quora. [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014). ResearchGate. [Link]

  • Sodium hydride. Wikipedia. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • Drying Solvents. (2021). Chemistry LibreTexts. [Link]

  • Sodium hydride. Sciencemadness Wiki. [Link]

  • Preparation of anhydrous ether. (1948). Google Patents.

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Anhydrous diethyl ether. (2015). YouTube. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Edubirdie. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. [Link]

  • Preparation of Ethers by Dehydration of Alcohols. BYJU'S. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. [Link]

  • Preparing Ethers. OpenStax. [Link]

  • Alkylation of Phenol: A Mechanistic View. (2017). ResearchGate. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Purify and dry aniline? (2014). Reddit. [Link]

  • This compound. PubChem. [Link]

  • Purification of Aniline. Chempedia - LookChem. [Link]

Sources

Technical Support Center: Post-Reaction Workup Optimization for 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the post-reaction workup and purification of 2-(Cyclopentyloxy)aniline (CAS No. 29026-75-3).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered after synthesizing this valuable intermediate. Our goal is to provide field-proven insights and robust protocols to help you achieve high purity and yield.

The synthesis of this compound, a secondary aromatic amine, is commonly achieved via two primary pathways: the Williamson Ether Synthesis and the Buchwald-Hartwig Amination.[5][6][7][8] While both methods are effective, they present unique challenges in the post-reaction workup phase. This guide offers a structured, problem-solving approach to isolate your target compound efficiently.

Core Synthesis Pathways Overview

Understanding the origin of your crude material is the first step in designing an effective purification strategy. The diagram below illustrates the two most common synthetic routes.

cluster_0 Williamson Ether Synthesis cluster_1 Buchwald-Hartwig Amination A 2-Aminophenol Crude1 Crude Reaction Mixture A->Crude1 B Cyclopentyl Bromide (or other halide/sulfonate) B->Crude1 C Base (e.g., K₂CO₃, NaH) C->Crude1 D Solvent (e.g., DMF, Acetonitrile) D->Crude1 Product Crude this compound Crude1->Product E 2-Bromoaniline Crude2 Crude Reaction Mixture E->Crude2 F Cyclopentanol F->Crude2 G Pd Catalyst & Ligand G->Crude2 H Base (e.g., NaOtBu) H->Crude2 Crude2->Product A 1. Cool Reaction Mixture to RT B 2. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) A->B C 3. Transfer to Separatory Funnel B->C D 4. Dilute with Organic Solvent (e.g., EtOAc, DCM) C->D E 5. Extract with H₂O (Repeat 2-3 times) D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H 8. Filter and Concentrate (Rotary Evaporator) G->H I Crude Product (Ready for Purification) H->I start Crude Product in Organic Solvent (e.g., EtOAc) step1 Extract with 1M HCl (aq) start->step1 step2 Separate Layers step1->step2 org1 Organic Layer: Neutral & Acidic Impurities step2->org1 Discard or analyze aq1 Aqueous Layer: Protonated Amine (Product Salt) step2->aq1 step3 Basify Aqueous Layer to pH > 10 (e.g., with 6M NaOH) aq1->step3 step4 Extract with Fresh Organic Solvent (e.g., EtOAc) step3->step4 step5 Separate Layers step4->step5 aq2 Aqueous Layer: Inorganic Salts step5->aq2 Discard org2 Organic Layer: Purified Product step5->org2 end Wash with Brine, Dry, and Concentrate org2->end start Run a test TLC of the crude material q1 Is the product spot streaking or tailing? start->q1 yes YES (Strong Acid-Base Interaction) q1->yes no NO q1->no sol1 Option A: Add 0.5-1% Triethylamine (TEA) to the eluent system. yes->sol1 sol2 Option B: Switch stationary phase to neutral or basic Alumina. yes->sol2 run_col Proceed with standard silica gel chromatography. no->run_col end Purified Product sol1->end sol2->end run_col->end

Sources

Technical Support Center: Refinement of Purification Protocols for High-Purity 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for the purification of 2-(Cyclopentyloxy)aniline. Our goal is to move beyond simple procedural lists and offer a resource grounded in chemical principles to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the purification of this compound and related aromatic amines.

Q1: My crude this compound is a dark brown or reddish oil. What causes this discoloration and how can I remove it?

A: Discoloration in anilines is almost always due to oxidation.[1][2] The amine functional group is highly susceptible to air oxidation, which forms highly colored polymeric impurities.[2] This process is often accelerated by exposure to light and trace metal impurities.

Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring electron-rich and easily oxidizable. The initial oxidation products can undergo further polymerization to form complex, high-molecular-weight chromophores.

Solution:

  • Activated Carbon Treatment: During recrystallization or before distillation, dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated carbon can be effective. The porous structure of the carbon adsorbs the colored impurities, which are then removed by hot filtration.[3]

  • Vacuum Distillation: This is the most effective method for separating the desired colorless aniline from non-volatile polymeric gunk.[2] Distilling under reduced pressure lowers the boiling point, preventing thermal degradation of the compound.

  • Chemical Treatment: In some cases, treatment with a reducing agent like stannous chloride (SnCl₂) can help reduce colored impurities before distillation.[4][5]

Q2: What are the most common impurities I should expect in my crude product?

A: Impurities are typically route-dependent, stemming from starting materials, side reactions, or degradation. Common synthetic routes like N-alkylation of aniline can introduce specific byproducts.[6]

Impurity TypePotential SpeciesOrigin / CauseRecommended Removal Method
Unreacted Starting Materials Aniline, Cyclopentyl Bromide/TosylateIncomplete reaction.Acid-Base Extraction, Column Chromatography
Over-alkylation Byproduct N,N-dicyclopentylanilineReaction of the product with another equivalent of the alkylating agent.[6][7]Column Chromatography
Isomeric Impurities 4-(Cyclopentyloxy)anilineDepending on the synthetic route, regioisomers may form.Column Chromatography (optimized), Preparative HPLC
Oxidation Products Polymeric aniline speciesExposure to air and light.[2][7]Vacuum Distillation, Activated Carbon Treatment
Residual Solvents Acetonitrile, DMF, Toluene, etc.From the reaction and initial workup.High-vacuum drying, Vacuum Distillation

Q3: My flash column chromatography is resulting in significant streaking and very low yield. What is happening?

A: This is a classic problem when purifying basic compounds like anilines on standard silica gel. The issue stems from the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica.[1] This strong adsorption leads to irreversible binding, tailing (streaking), and ultimately, loss of product on the column.

Causality: The acidic protons of the silanol groups can protonate the basic aniline, forming a salt that binds tightly to the negatively charged silica surface.

Solution:

  • Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a volatile base. A common choice is 0.5-1% triethylamine (NEt₃) in your chosen solvent system (e.g., Hexane/Ethyl Acetate).[1] The triethylamine will neutralize the most acidic sites on the silica, allowing your product to elute cleanly.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds, as it lacks the strong acidic sites of silica gel.

  • Reversed-Phase Chromatography: If the impurities are significantly more or less polar, reversed-phase (C18) flash chromatography can be an effective alternative.[1]

Q4: Is recrystallization a viable purification method for this compound? My sample is an oil.

A: Recrystallization is a purification technique for solids.[8] If your crude product is consistently an oil at room temperature, vacuum distillation is a more appropriate primary purification method.[2][8] However, if your product is a low-melting solid or an impure semi-solid, recrystallization may still be possible, though you may encounter an issue called "oiling out."

Troubleshooting "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of forming crystals.

  • Use a lower-boiling point solvent system.

  • Dissolve at a lower temperature.

  • Add the anti-solvent (the solvent in which the compound is less soluble) at a lower temperature and more slowly.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. [8]

For compounds like this, a mixed solvent system is often required. Good starting points include ethanol/water or toluene/hexane.[8]

Q5: How can I effectively remove unreacted aniline starting material from my product?

A: Aniline has significantly different physical properties from this compound, which can be exploited for separation.

  • Vacuum Distillation: Aniline (B.P. 184 °C) has a lower boiling point than the expected boiling point of this compound. A careful fractional vacuum distillation should effectively separate them.

  • Acid-Base Extraction: This is a highly effective and scalable method. By washing the organic solution of your crude product with a dilute acid (e.g., 1M HCl), both the product and the aniline starting material will be protonated and move into the aqueous layer.[9][10] Neutral and acidic impurities will remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amines, which can then be re-extracted into a fresh organic solvent. This method, however, will not separate aniline from your product. To separate them using this principle, you would rely on the slight pKa differences, which is often not practical. Therefore, this method is best for removing non-basic impurities.

  • Column Chromatography: With the modifications described in Q3, column chromatography can readily separate aniline from the more retained, larger this compound.

Section 2: Visual Workflows & Decision Guides

The following diagrams provide a logical framework for selecting a purification strategy and troubleshooting common issues.

Purification_Strategy Purification Strategy Decision Tree for this compound Start Crude Product IsLiquid Is the crude product a liquid or low-melting solid? Start->IsLiquid ImpurityType What is the primary impurity? IsLiquid->ImpurityType No (Solid) Distillation Primary Method: Vacuum Distillation IsLiquid->Distillation Yes Chromatography Primary Method: Modified Flash Chromatography ImpurityType->Chromatography Byproducts or Starting Materials Recrystallization Consider Recrystallization (if solidifies on cooling) ImpurityType->Recrystallization Minor colored impurities Distillation->Chromatography Further polishing needed AcidBase Pre-treatment: Acid-Base Wash to remove non-basic impurities Distillation->AcidBase Consider pre-treatment Chromatography->Distillation To remove solvent/ low boilers Chromatography->AcidBase Consider pre-treatment

Caption: Decision tree for selecting a primary purification strategy.

Chromatography_Troubleshooting Troubleshooting Flash Chromatography for Amines Problem Problem Observed Streaking Streaking / Tailing & Low Yield Problem->Streaking CoElution Poor Separation (Co-elution) Problem->CoElution Cause1 Cause: Strong acid-base interaction with silica Streaking->Cause1 Cause2 Cause: Incorrect solvent polarity CoElution->Cause2 Solution1 Solution: Add 0.5-1% NEt3 to the eluent Cause1->Solution1 Solution2 Solution: Use an alternative stationary phase (Alumina) Cause1->Solution2 Solution3 Solution: Optimize solvent system. Perform gradient elution. Cause2->Solution3

Caption: Workflow for troubleshooting common chromatography issues.

Section 3: Detailed Purification Protocols

Protocol 3.1: Purification by Optimized Flash Column Chromatography

This protocol is designed to mitigate the issues associated with purifying basic anilines on silica gel.

  • Slurry Preparation:

    • Choose a suitable solvent system based on TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

    • In a beaker, prepare a slurry of silica gel in the chosen eluent. For every 100 g of silica, add 1 mL of triethylamine (NEt₃).[1] Mix thoroughly.

  • Column Packing:

    • Pour the slurry into the column and use pressure to pack the bed firmly.

    • Equilibrate the column by flushing with at least 3-5 column volumes of the eluent (containing NEt₃). This ensures the entire stationary phase is neutralized.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with your chosen solvent system.

    • If separation from closely-eluting impurities is required, a shallow gradient (e.g., increasing from 5% to 15% Ethyl Acetate over 10-15 column volumes) can be highly effective.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo. The triethylamine is volatile and will be removed during this step.

Protocol 3.2: Purification by Vacuum Distillation

This is the preferred method for removing colored, non-volatile impurities and for large-scale purification.

  • Apparatus Setup:

    • Use a short-path distillation apparatus for maximum efficiency and to minimize product loss.

    • Ensure all glass joints are properly greased to maintain a strong vacuum.[2]

    • Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

  • Drying (Optional but Recommended):

    • Before distillation, consider drying the crude product over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[4][5] This removes residual water which could otherwise co-distill.

  • Distillation Procedure:

    • Place the crude aniline in the distilling flask (do not fill more than two-thirds full).

    • Begin stirring and slowly apply vacuum. You may see initial bubbling as dissolved gases and volatile solvents are removed.[2]

    • Once the vacuum is stable, begin gently heating the flask using a heating mantle.

    • Collect any initial low-boiling fractions (forerun) separately.

    • Collect the main fraction of clear, colorless this compound at a stable temperature and pressure. The boiling point of aniline at 20 mmHg is approximately 72°C; the product will have a significantly higher boiling point.[2]

  • Shutdown and Storage:

    • Stop heating and allow the apparatus to cool completely before slowly re-introducing air. Never re-pressurize a hot distillation apparatus.

    • Store the purified product under an inert atmosphere (Nitrogen or Argon) in an amber vial to prevent re-oxidation.

Section 4: Purity Assessment

A combination of techniques is essential for a comprehensive purity assessment.[6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[11]Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase.[11]
Best For Quantifying purity and detecting non-volatile or thermally sensitive impurities.[12]Identifying and quantifying volatile impurities; provides structural confirmation via mass spectrum.[12]
Strengths High resolution, highly quantitative, non-destructive.Definitive identification of unknown impurities through fragmentation patterns. High sensitivity.
Limitations Identification relies on retention time comparison to a standard; limited structural information from UV detectors alone.[12]Compound must be volatile and thermally stable. Potential for degradation at high temperatures.[11]

Protocol 4.1: Purity Analysis by GC-MS

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

  • Sample Preparation: Dissolve ~5 mg of the sample in 5 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Starting Point):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[6]

    • MS Ion Source Temp: 230 °C

    • Mass Range: 50-350 amu

References

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Validation & Comparative

A Comparative Analysis of 2-(Cyclopentyloxy)aniline and 4-(Cyclopentyloxy)aniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of scaffolds and the strategic placement of substituents are pivotal decisions that profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of building blocks available, substituted anilines remain a cornerstone due to their versatile reactivity and presence in numerous approved therapeutics. This guide provides an in-depth, objective comparison of two positional isomers: 2-(Cyclopentyloxy)aniline and 4-(Cyclopentyloxy)aniline. We will delve into their synthesis, physicochemical properties, and potential applications, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the cyclopentyloxy group from the ortho to the para position on the aniline ring imparts distinct physicochemical characteristics to these molecules. These differences, summarized in Table 1, can have significant implications for their behavior in biological systems. The position of the substituent influences electronic distribution, steric hindrance, and intermolecular interactions, thereby affecting properties such as basicity, lipophilicity, and crystal packing.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-(Cyclopentyloxy)aniline
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO
Molecular Weight 177.24 g/mol [1]177.25 g/mol
Predicted XLogP 2.5[1]2.5[2]
Appearance -Liquid or Solid or Semi-solid or lump
Storage Temperature -Keep in dark place, inert atmosphere, room temperature

The ortho-isomer, this compound, is expected to exhibit intramolecular hydrogen bonding between the amine protons and the ether oxygen. This interaction can decrease the availability of the nitrogen's lone pair of electrons, thus reducing its basicity compared to the para-isomer.[3] Conversely, the para-isomer, 4-(Cyclopentyloxy)aniline, is free from such intramolecular interactions, and the electron-donating nature of the alkoxy group can enhance the electron density at the para position, potentially influencing its reactivity in electrophilic aromatic substitution reactions.[3]

Synthesis and Spectroscopic Characterization

The synthesis of these isomers typically involves a two-step sequence: etherification followed by the reduction of a nitro group. Below, we outline detailed experimental protocols for the synthesis of both isomers, providing a basis for their in-house preparation and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of 2-cyclopentoxynitrobenzene.

Caption: Synthetic route to this compound.

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-(isopentyloxy)-4-nitrobenzene (10.0 g, 41.0 mmol), iron powder (11.4 g, 204.2 mmol), and ammonium chloride (11.0 g, 205.6 mmol) to a mixture of ethanol (150 mL) and water (50 mL).[4]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours with vigorous stirring.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues.[4]

  • The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography to yield the final product.

Synthesis of 4-(Cyclopentyloxy)aniline

The synthesis of 4-(Cyclopentyloxy)aniline is commonly achieved through a Williamson ether synthesis starting from 4-aminophenol, followed by appropriate workup and purification.

Caption: Synthetic route to 4-(Cyclopentyloxy)aniline.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).[5]

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.[4]

  • To this mixture, add cyclopentyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.[4]

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.[4]

  • Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or isopropanol to obtain the purified 4-(cyclopentyloxy)aniline.[4]

Spectroscopic Comparison

Table 2: Predicted Spectroscopic Data

TechniqueThis compound4-(Cyclopentyloxy)aniline
¹H NMR Aromatic protons will show a more complex splitting pattern due to the ortho substitution. The NH₂ protons may appear as a broader signal due to potential intramolecular hydrogen bonding.Aromatic protons will exhibit a characteristic AA'BB' splitting pattern (two doublets). The NH₂ protons are expected to be a sharper singlet.
¹³C NMR The carbon atom attached to the cyclopentyloxy group will be shifted downfield. The aromatic region will show six distinct signals due to the lack of symmetry.The aromatic region will show four distinct signals due to the C₂ symmetry of the molecule.
FTIR (cm⁻¹) N-H stretching bands (around 3300-3500 cm⁻¹) may be broader and shifted to lower wavenumbers due to hydrogen bonding. C-O stretching (around 1200-1250 cm⁻¹).Sharper N-H stretching bands compared to the ortho isomer. C-O stretching (around 1200-1250 cm⁻¹).

Reactivity and Applications in Drug Discovery

The positional isomerism of the cyclopentyloxy group significantly impacts the reactivity and potential biological activities of these anilines, making them suitable for different applications in drug discovery.

Chemical Reactivity
  • This compound: The ortho-substituent introduces steric hindrance around the amino group, which can influence its nucleophilicity and the regioselectivity of reactions involving the aromatic ring. This steric bulk can be strategically utilized to direct reactions to the less hindered para-position relative to the amino group.

  • 4-(Cyclopentyloxy)aniline: The para-substitution leaves the ortho-positions to the amino group sterically unencumbered, making them more accessible for electrophilic substitution reactions. The electron-donating nature of the alkoxy group further activates these positions.

Medicinal Chemistry and Biological Activity

Aniline and its derivatives are prevalent scaffolds in a wide range of therapeutic agents, including kinase inhibitors, antimicrobials, and anti-inflammatory drugs. The introduction of a cyclopentyloxy group can modulate the lipophilicity and metabolic stability of the parent aniline, properties that are critical for drug-likeness.

While direct comparative biological studies on this compound and 4-(cyclopentyloxy)aniline are limited, structure-activity relationship (SAR) studies on related alkoxyanilines suggest that the position of the alkoxy group can have a profound impact on biological activity. For instance, in the development of kinase inhibitors, the aniline moiety often serves as a key hydrogen bond donor and acceptor, and its orientation within the kinase active site is crucial for potency and selectivity. The different steric and electronic profiles of the ortho and para isomers can lead to distinct binding modes and, consequently, different biological activities.

Derivatives of 3-(cyclopentyloxy)-4-methoxyphenyl have been investigated for their inhibitory activity on TNF-alpha production, highlighting the potential of the cyclopentyloxy moiety in anti-inflammatory drug discovery.[1][6]

Conclusion

References

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A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-(Cyclopentyloxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in drug discovery, demonstrating a broad spectrum of biological activities including antimicrobial, antioxidant, and cytotoxic properties.[1] The nature and position of substituents on the aniline ring significantly influence their pharmacological profiles.[1] This guide provides a comprehensive comparative analysis of the biological activities of three constitutional isomers: 2-(Cyclopentyloxy)aniline, 3-(Cyclopentyloxy)aniline, and 4-(Cyclopentyloxy)aniline.

The introduction of a cyclopentyloxy group to the aniline core modifies its lipophilicity and steric properties, which can in turn affect its interaction with biological targets. Understanding the distinct biological effects imparted by the ortho, meta, and para positioning of this group is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This document details a series of in vitro assays designed to elucidate and compare the cytotoxic, receptor-binding, and enzyme-inhibiting properties of these three isomers. The presented data, while hypothetical, is grounded in established principles of medicinal chemistry and pharmacology to provide a realistic framework for their potential biological evaluation.

Comparative Biological Activity: A Quantitative Overview

To facilitate a direct comparison of the biological profiles of the 2-, 3-, and 4-(Cyclopentyloxy)aniline isomers, the following tables summarize key quantitative data from a panel of representative in vitro assays.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
This compound 25.842.168.3
3-(Cyclopentyloxy)aniline 48.275.9> 100
4-(Cyclopentyloxy)aniline 15.329.745.6
Doxorubicin (Control) 0.81.21.5
Table 2: Receptor Binding Affinity (Kᵢ Values)

The inhibition constant (Kᵢ) indicates the potency of a compound in inhibiting the binding of a radioligand to a receptor.

CompoundSerotonin Receptor 5-HT₂ₐ Kᵢ (nM)Dopamine Receptor D₂ Kᵢ (nM)
This compound 120.5350.2
3-(Cyclopentyloxy)aniline 350.8890.4
4-(Cyclopentyloxy)aniline 85.3210.7
Ketanserin (Control) 1.2-
Haloperidol (Control) -2.5
Table 3: Enzyme Inhibition (IC₅₀ Values)

The IC₅₀ value here represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%.

CompoundCyclooxygenase-2 (COX-2) IC₅₀ (µM)Monoamine Oxidase B (MAO-B) IC₅₀ (µM)
This compound 18.432.7
3-(Cyclopentyloxy)aniline 45.178.9
4-(Cyclopentyloxy)aniline 9.715.2
Celecoxib (Control) 0.04-
Selegiline (Control) -0.008

Experimental Methodologies

The following section provides detailed protocols for the key experiments used to generate the comparative data.

In Vitro Cytotoxicity Assessment: MTT and LDH Assays

The cytotoxic potential of the aniline derivatives was evaluated using two complementary colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[2][3]

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Human cancer cell lines (HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[2] Cells are then treated with the compound dilutions and incubated for 48 hours.[2]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, the plate is centrifuged, and the supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A commercially available LDH cytotoxicity detection kit is used according to the manufacturer's instructions. Typically, a reaction mixture is added to the supernatant and incubated for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).[5]

Cytotoxicity_Workflow cluster_seeding Cell Seeding & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with (Cyclopentyloxy)aniline isomers incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt_add Add MTT solution incubate2->mtt_add ldh_supernatant Collect supernatant incubate2->ldh_supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read calc_ic50 Calculate IC50 values mtt_read->calc_ic50 ldh_reaction Add LDH reaction mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30min ldh_reaction->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read ldh_read->calc_ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of the test compounds for specific receptors.[6] This protocol describes a competitive binding assay using cell membranes expressing the target receptor.[7]

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., 5-HT₂ₐ or D₂) are prepared from cultured cells.

  • Assay Setup: In a 96-well filter plate, the following are added: cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through the filter plate to separate the bound from the free radioligand. The filter is washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Scintillation cocktail is added to the wells, and the radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_setup Assay Setup cluster_binding Binding & Separation cluster_detection Detection & Analysis start Add membranes, radioligand, & test compound to filter plate incubate Incubate to equilibrium start->incubate filtrate Rapid filtration & washing incubate->filtrate count Scintillation counting filtrate->count analysis Calculate Ki values count->analysis

Caption: Workflow for the receptor binding assay.

Enzyme Inhibition Assay

Enzyme inhibition assays are conducted to determine the ability of the test compounds to modulate the activity of specific enzymes.[8]

Protocol:

  • Enzyme Reaction Setup: The assay is performed in a 96-well plate. Each well contains the purified enzyme (e.g., COX-2 or MAO-B), its specific substrate, and a buffer solution to maintain optimal pH.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated at the optimal temperature for the enzyme to catalyze the reaction.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Enzyme_Inhibition_Workflow cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis start Combine enzyme, substrate, & test compound incubate Incubate at optimal temperature start->incubate stop_detect Stop reaction & detect product incubate->stop_detect analysis Calculate IC50 values stop_detect->analysis

Caption: Workflow for the enzyme inhibition assay.

Discussion and Scientific Rationale

The hypothetical data presented in this guide suggests that the position of the cyclopentyloxy group on the aniline ring plays a critical role in determining the biological activity of these isomers.

  • Cytotoxicity: The 4-(Cyclopentyloxy)aniline isomer consistently displays the most potent cytotoxic effects across all three cancer cell lines, followed by the 2-isomer, with the 3-isomer being the least active. This suggests that the para-substitution may be favorable for interactions with cellular targets that mediate cytotoxicity.

  • Receptor Binding: A similar trend is observed in the receptor binding assays, with the 4-isomer exhibiting the highest affinity for both the serotonin 5-HT₂ₐ and dopamine D₂ receptors. The para-position may allow for optimal orientation of the molecule within the receptor's binding pocket.

  • Enzyme Inhibition: The 4-(Cyclopentyloxy)aniline isomer also demonstrates the most potent inhibition of both COX-2 and MAO-B. This further supports the hypothesis that the para-substituted analog possesses a more favorable conformation for interacting with the active sites of these enzymes.

The observed differences in activity among the isomers can be attributed to a combination of electronic and steric factors. The position of the electron-donating cyclopentyloxy group can influence the electron density of the aniline nitrogen and the aromatic ring, thereby affecting its ability to form hydrogen bonds and other interactions with biological macromolecules. Furthermore, the steric bulk of the cyclopentyloxy group at different positions can either facilitate or hinder the binding of the molecule to its target.

Conclusion

This comparative guide underscores the importance of positional isomerism in modulating the biological activity of substituted anilines. The hypothetical data presented herein suggests that 4-(Cyclopentyloxy)aniline is a promising candidate for further investigation due to its superior performance in the selected cytotoxicity, receptor binding, and enzyme inhibition assays. The detailed experimental protocols provided offer a robust framework for the in vitro evaluation of these and other novel aniline derivatives. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of these compounds.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Cyclopentyloxy)aniline Derivatives: A Roadmap for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the aniline scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for crafting novel therapeutics.[1] This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 2-(cyclopentyloxy)aniline derivatives. In the absence of extensive direct research on this specific scaffold, this document synthesizes data from structurally analogous compounds to illuminate potential therapeutic applications and guide future research endeavors. By examining related 2-substituted aniline derivatives, particularly in the realm of kinase inhibition, we can extrapolate key structural determinants of biological activity and propose a strategic framework for the rational design of novel this compound-based drug candidates.

The this compound Scaffold: Physicochemical Properties and Rationale for Investigation

The core structure, this compound, features an aniline ring substituted at the 2-position with a cyclopentyloxy group.[2] This bulky, lipophilic ether linkage is anticipated to significantly influence the molecule's conformational flexibility and its interactions with biological targets. The cyclopentyloxy moiety can serve as a crucial anchor within a protein's binding pocket, potentially enhancing potency and selectivity. The strategic placement of this group at the ortho position to the amine is a common motif in various biologically active compounds, particularly kinase inhibitors, where it can orient the molecule for optimal interaction with the hinge region of the kinase domain.

Comparative SAR Analysis: Insights from Structurally Related Kinase Inhibitors

Extensive research into 2-substituted aniline derivatives has identified this scaffold as a potent pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer.[3][4] By analyzing the SAR of these related compounds, we can infer the potential impact of modifications to the this compound core.

The Role of the 2-Alkoxy Group in Kinase Inhibition

In numerous kinase inhibitors, the 2-alkoxy substituent on the aniline ring plays a pivotal role in establishing key interactions within the ATP-binding site. Docking studies on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors suggest that the aniline moiety is crucial for activity, with the nitrogen atom forming a salt bridge with an aspartate residue (ASP678) in the kinase domain.[5] The 2-alkoxy group helps to properly orient the aniline for this critical interaction.

The size and nature of the alkoxy group can significantly impact potency. While direct comparisons with a cyclopentyloxy group are limited, studies on related scaffolds often show that bulky hydrophobic groups at this position are well-tolerated and can enhance binding affinity by occupying hydrophobic pockets adjacent to the hinge region.

Impact of Substitutions on the Aniline Ring

Modifications to the aniline ring itself are a critical component of SAR studies. The introduction of various substituents can modulate the electronic properties, solubility, and steric profile of the molecule, thereby influencing its biological activity.

For instance, in a series of 2-substituted aniline pyrimidine derivatives designed as dual Mer/c-Met inhibitors, the nature of the substituent at the 2-position of the aniline had a profound effect on inhibitory activity.[3] The following table summarizes the inhibitory concentrations (IC50) of selected compounds from this study, illustrating the impact of different 2-substituents.

Compound ID2-Substituent on AnilineMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
18c (Structure not specified)18.5 ± 2.333.6 ± 4.3
14a (Structure not specified)7.9 ± 1.3>1000
14b (Structure not specified)9.4 ± 1.5>1000
14g (Structure not specified)7.1 ± 0.9>1000
Data extracted from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[3]

These data highlight that while potent Mer inhibition can be achieved with various 2-substituents, achieving dual inhibitory activity against c-Met requires more specific structural features. This underscores the importance of systematic modification of the aniline ring in optimizing the activity and selectivity of this compound derivatives.

Proposed SAR Landscape for this compound Derivatives

Based on the comparative analysis of related structures, we can propose a hypothetical SAR landscape for this compound derivatives. This serves as a foundational roadmap for future synthetic and biological evaluation efforts.

SAR_Hypothesis cluster_0 Core Scaffold: this compound cluster_1 Aniline Ring Modifications cluster_2 Cyclopentyloxy Group Modifications cluster_3 Biological Activity Core This compound Key Anchor Group Aniline_Subs Substitutions (R1, R2, R3) Modulate: - Electronic Properties - Solubility - Steric Interactions Core->Aniline_Subs Cyclo_Subs Ring Size/Substitutions Modulate: - Lipophilicity - Conformational Rigidity - Van der Waals Contacts Core->Cyclo_Subs Activity Potency & Selectivity - Kinase Inhibition - GPCR Modulation - Other Targets Aniline_Subs->Activity Cyclo_Subs->Activity

Caption: Proposed Structure-Activity Relationship for this compound Derivatives.

Experimental Protocols for Evaluation

To systematically investigate the SAR of novel this compound derivatives, a robust set of experimental protocols is essential. The following methodologies are adapted from studies on related aniline compounds.

General Synthetic Procedure for this compound Derivatives

A common route to synthesize 2-alkoxyanilines involves the Williamson ether synthesis.

Synthesis_Workflow Start 2-Aminophenol Step1 Protection of Amine (e.g., Boc anhydride) Start->Step1 Step2 Williamson Ether Synthesis (Cyclopentyl bromide, base) Step1->Step2 Step3 Deprotection (e.g., TFA) Step2->Step3 Product This compound Step3->Product

Caption: General Synthetic Workflow for this compound.

Step-by-Step Protocol:

  • Protection: To a solution of 2-aminophenol in a suitable solvent (e.g., dichloromethane), add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Etherification: To the protected 2-aminophenol, add a base such as potassium carbonate and a solvent like DMF. Add cyclopentyl bromide and heat the reaction mixture (e.g., to 80°C) for several hours.

  • Deprotection: After purification of the protected intermediate, remove the protecting group. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: The final product, this compound, can be purified by column chromatography.

In Vitro Kinase Inhibition Assay

To evaluate the potential of these derivatives as kinase inhibitors, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Step-by-Step Protocol:

  • Plate Preparation: Serially dilute the test compounds in a 96-well or 384-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (spiked with [γ-33P]ATP for radiometric assays).

  • Initiation: Add the reaction mixture to the wells containing the test compounds to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the area of kinase inhibition. This comparative guide, by synthesizing data from structurally related compounds, provides a foundational understanding of the potential SAR of this class of molecules. The bulky, lipophilic cyclopentyloxy group is a key feature that can be exploited to achieve high potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the aniline ring. Such studies will be instrumental in validating the proposed SAR and identifying lead compounds for further development. The experimental protocols outlined herein provide a robust framework for these investigations. Ultimately, a thorough exploration of the SAR of this compound derivatives has the potential to yield novel drug candidates with improved therapeutic profiles.

References

  • Ye, Q., et al. (n.d.). Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin. PMC.
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A Comparative Analysis of Synthetic Routes to 2-(Cyclopentyloxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Cyclopentyloxy)aniline is a valuable intermediate in the synthesis of a variety of compounds with applications in medicinal chemistry and materials science. The strategic introduction of the cyclopentyloxy group onto an aniline scaffold can significantly influence the physicochemical properties of the final molecule, impacting factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this key building block is of considerable interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of each method's advantages and disadvantages, and quantitative data to inform synthetic strategy.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, primarily focusing on the formation of either the C-O ether linkage or the C-N bond. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates. The following table summarizes the key aspects of the most viable synthetic pathways.

Synthetic Route Key Transformation Starting Materials Typical Reagents & Conditions Reported Yield (%) Key Advantages Key Disadvantages
Route 1: Reduction of a Nitroarene Precursor Nitro group reduction2-CyclopentoxynitrobenzeneFe/HCl or H₂/Pd/C~64%Well-established, reliable reduction.Two-step process, potentially hazardous nitration step.
Route 2: Williamson Ether Synthesis O-Alkylation2-Aminophenol, Cyclopentyl halideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)VariableReadily available starting materials, straightforward procedure.Potential for N-alkylation side products, requires careful control of conditions.
Route 3: Buchwald-Hartwig C-O Coupling Palladium-catalyzed etherification2-Bromoaniline, CyclopentanolPd catalyst, phosphine ligand, baseHigh (in analogous systems)High functional group tolerance, generally high yields.Cost of catalyst and ligand, requires inert atmosphere.
Route 4: Ullmann Condensation Copper-catalyzed etherification2-Aminophenol, Cyclopentyl halideCu catalyst, base, high temperatureModerate to GoodLower cost catalyst compared to palladium.Often requires harsh reaction conditions (high temperatures), can have lower yields.
Route 5: Nucleophilic Aromatic Substitution (SNAr) Nucleophilic displacement of a leaving groupActivated 2-haloaniline, CyclopentoxideStrong base, polar aprotic solventHigh (with activated substrates)Can be very efficient with suitable substrates.Requires an electron-withdrawing group on the aniline ring, which may not be present.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, including the underlying chemical principles and step-by-step experimental procedures.

Route 1: Reduction of 2-Cyclopentoxynitrobenzene

This classical and reliable two-step approach first involves the synthesis of 2-cyclopentoxynitrobenzene via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired aniline.

Reaction Scheme:

  • Etherification: 2-Nitrophenol + Cyclopentyl bromide → 2-Cyclopentoxynitrobenzene

  • Reduction: 2-Cyclopentoxynitrobenzene → this compound

Experimental Protocol (Reduction Step):

  • Materials: 2-Cyclopentoxynitrobenzene, Iron powder, Ethanol, Water, Concentrated Hydrochloric Acid, Ammonium Hydroxide, Diethyl ether.

  • Procedure:

    • To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add iron powder (0.93 mol), water (220 mL), ethanol (244 mL), and concentrated hydrochloric acid (14.2 mL).

    • Heat the mixture to reflux.

    • Slowly add 2-cyclopentoxynitrobenzene (0.27 mol) to the refluxing mixture over a period of 2 hours.

    • Maintain the reaction at reflux for an additional 3 hours.

    • Cool the reaction mixture and adjust the pH to 7-8 with concentrated ammonium hydroxide.

    • Filter the mixture at 30°C and wash the filter cake with diethyl ether (200 mL).

    • Extract the filtrate with diethyl ether (4 x 50 mL).

    • Combine the organic extracts and remove the solvent under reduced pressure.

    • The crude product is then purified by fractional distillation to yield this compound (Yield: ~64%).[1]

Causality and Insights: The use of iron in acidic media (Béchamp reduction) is a classic and cost-effective method for nitro group reduction. The acidic conditions protonate the nitro group, facilitating its reduction by the elemental iron. The final basic workup is necessary to neutralize the acid and deprotonate the anilinium salt to the free aniline.

Diagram of Workflow:

A Reaction Setup: Fe, H₂O, EtOH, HCl B Heating to Reflux A->B C Addition of 2-Cyclopentoxynitrobenzene B->C D Reflux C->D E pH Adjustment (NH₄OH) D->E F Filtration E->F G Extraction with Ether F->G H Purification (Distillation) G->H I Product: This compound H->I

Caption: Workflow for the reduction of 2-cyclopentoxynitrobenzene.

Route 2: Williamson Ether Synthesis

This method directly forms the ether linkage by reacting 2-aminophenol with a cyclopentyl halide in the presence of a base. A key challenge is to achieve selective O-alkylation over N-alkylation.

Reaction Scheme: 2-Aminophenol + Cyclopentyl bromide → this compound

Experimental Protocol:

  • Materials: 2-Aminophenol, Cyclopentyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add 2-aminophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclopentyl bromide (1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality and Insights: The phenoxide, being a softer nucleophile than the amine, is expected to preferentially attack the cyclopentyl bromide in an S(_N)2 reaction.[2][3] However, the basic conditions can also deprotonate the aniline nitrogen, leading to competitive N-alkylation. The choice of a polar aprotic solvent like DMF facilitates the S(_N)2 reaction. Careful control of temperature and stoichiometry is crucial to maximize the yield of the desired O-alkylated product.

Route 3: Buchwald-Hartwig C-O Coupling

This modern palladium-catalyzed cross-coupling reaction offers a powerful and often high-yielding method for the formation of the C-O bond between an aryl halide and an alcohol.[4][5]

Reaction Scheme: 2-Bromoaniline + Cyclopentanol → this compound

Experimental Protocol (Representative):

  • Materials: 2-Bromoaniline, Cyclopentanol, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., Sodium tert-butoxide), and an anhydrous solvent (e.g., Toluene).

  • Procedure:

    • In a glovebox, to a Schlenk tube, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (1.5-2.0 eq.).

    • Add 2-bromoaniline (1.0 eq.) and cyclopentanol (1.2-1.5 eq.).

    • Add the anhydrous solvent.

    • Seal the tube, remove it from the glovebox, and heat with stirring at 80-110°C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Causality and Insights: The Buchwald-Hartwig amination and its C-O coupling variant have revolutionized aryl amine and ether synthesis.[4] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the alcohol, and finally reductive elimination to form the ether and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.[1]

Diagram of Catalytic Cycle:

Pd0 Pd(0)L₂ PdII Ar-Pd(II)(X)L₂ Pd0->PdII ArX 2-Bromoaniline ArX->PdII Oxidative Addition ROH Cyclopentanol PdOR Ar-Pd(II)(OR)L₂ ROH->PdOR Product This compound Base Base Base->PdOR PdII->PdOR Ligand Exchange & Deprotonation PdOR->Pd0 PdOR->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig C-O coupling catalytic cycle.

Route 4: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds. While it often requires harsher conditions than palladium-catalyzed methods, it can be a more cost-effective alternative.[6]

Reaction Scheme: 2-Aminophenol + Cyclopentyl bromide → this compound

Experimental Protocol (Representative):

  • Materials: 2-Aminophenol, Cyclopentyl bromide, Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., NMP, DMF).

  • Procedure:

    • To a flask, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq.).

    • Add 2-aminophenol (1.0 eq.) and the solvent.

    • Add cyclopentyl bromide (1.2 eq.).

    • Heat the mixture to 120-150°C for 24-48 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine.

    • Dry the organic phase and concentrate under reduced pressure.

    • Purify by column chromatography.

Causality and Insights: The Ullmann reaction typically involves a Cu(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the alkoxide and reductive elimination.[6] The use of ligands can significantly improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions compared to the original ligand-free protocols.

Route 5: Nucleophilic Aromatic Substitution (SNAr)

SNAr can be a highly efficient method for forming the C-O bond, provided the aromatic ring is sufficiently activated by electron-withdrawing groups.

Reaction Scheme: 2-Fluoro-X-aniline + Cyclopentoxide → 2-(Cyclopentyloxy)-X-aniline (where X is an electron-withdrawing group)

Experimental Protocol (Hypothetical for an activated substrate):

  • Materials: An activated 2-fluoroaniline derivative, Cyclopentanol, a strong base (e.g., Sodium hydride), and a polar aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare sodium cyclopentoxide by adding sodium hydride (1.1 eq.) to a solution of cyclopentanol (1.1 eq.) in the anhydrous solvent.

    • To this solution, add the activated 2-fluoroaniline derivative (1.0 eq.).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Causality and Insights: The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer complex intermediate. The presence of a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group (e.g., -F) is crucial for stabilizing this intermediate and facilitating the reaction. For the synthesis of the parent this compound, this method is generally not applicable due to the lack of an activating group.

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and limitations. The reduction of 2-cyclopentoxynitrobenzene is a robust and well-documented method, though it involves a two-step process. The Williamson ether synthesis offers a more direct approach but requires careful optimization to avoid N-alkylation. For syntheses requiring high functional group tolerance and potentially high yields, the Buchwald-Hartwig C-O coupling is an excellent, albeit more expensive, option. The Ullmann condensation provides a more economical alternative to palladium catalysis, though often at the cost of harsher reaction conditions. Finally, SNAr is a powerful tool but is limited to appropriately activated substrates. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the chemical nature of the starting materials.

References

  • PrepChem. Synthesis of 2-Cyclopentoxyaniline. [Link]
  • Wikipedia.
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

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A Comparative Guide to the Structural Validation of 2-(Cyclopentyloxy)aniline by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, in-depth technical comparison of methodologies for the structural validation of the aromatic amine 2-(Cyclopentyloxy)aniline. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document will serve as a detailed case study. It will outline the complete experimental workflow and data analysis required for its validation via single-crystal X-ray diffraction, benchmarked against other common analytical techniques. The protocols and insights provided are grounded in established crystallographic principles and practices for similar small organic molecules.

The Imperative of Unambiguous Structural Validation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physical, chemical, and biological properties. For a molecule like this compound, a potential pharmacophore or synthetic intermediate, an unconfirmed structure is a liability. X-ray crystallography remains the gold standard for providing this definitive structural proof, offering an unparalleled level of detail into bond lengths, bond angles, and stereochemistry.[1][2][3]

A Proposed Synthetic and Crystallization Pathway

The journey to an X-ray crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals.

Synthesis of this compound

A plausible and efficient route to synthesize this compound is via a Williamson ether synthesis. This involves the reaction of 2-aminophenol with cyclopentyl bromide in the presence of a suitable base.

Experimental Protocol:

  • To a solution of 2-aminophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Crystallization: The Critical Step

Obtaining diffraction-quality single crystals is often the most challenging part of the process.[1] For a small molecule like this compound, which is likely to be an oil or a low-melting solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The X-ray Crystallography Workflow

The following diagram illustrates the typical workflow for determining a crystal structure from a single crystal.

workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_integration Data Integration & Scaling xray_diffraction->data_integration structure_solution Structure Solution (e.g., Direct Methods) data_integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation relies on a suite of analytical methods. Each technique offers a unique piece of the structural puzzle.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packing interactions.Unambiguous and complete structural determination.Requires a single, diffraction-quality crystal; provides solid-state structure which may differ from solution.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, relative stereochemistry.Provides structural information in solution, non-destructive.Does not provide precise bond lengths/angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-O, aromatic C-H).Fast, simple, non-destructive.Provides limited information on the overall molecular structure.

The logical relationship between these techniques in a structural validation study is illustrated below.

logic cluster_preliminary Initial Characterization cluster_connectivity Connectivity & Solution Structure cluster_definitive Definitive 3D Structure ms Mass Spectrometry (Confirms Molecular Weight) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determines Connectivity) ms->nmr ir IR Spectroscopy (Confirms Functional Groups) ir->nmr xrd X-ray Crystallography (Provides Absolute Structure) nmr->xrd Hypothesis for Solid-State final_validation final_validation nmr->final_validation xrd->final_validation Fully Validated Structure

Caption: Interrelation of analytical techniques for structural validation.

Expected Data for this compound

While hypothetical, the following table presents a realistic set of data that one might expect from a full characterization of this compound.

Parameter Expected Value / Observation
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.20-6.80 (m, 4H, Ar-H), 4.70 (m, 1H, O-CH), 3.80 (br s, 2H, NH₂), 2.00-1.60 (m, 8H, cyclopentyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 136.0, 122.0, 120.0, 118.0, 115.0 (Ar-C), 82.0 (O-CH), 32.5, 24.0 (cyclopentyl-C)
IR (thin film, cm⁻¹) 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1250 (C-O stretch)
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₆NO⁺: 178.1226, found: 178.1228
Crystal System (Hypothetical) Monoclinic
Space Group (Hypothetical) P2₁/c
Key Bond Length (Hypothetical) C(aromatic)-O: ~1.37 Å; O-C(cyclopentyl): ~1.45 Å

Conclusion

The structural validation of a novel chemical entity like this compound is a multi-faceted process. While spectroscopic methods such as NMR, MS, and IR provide crucial preliminary data on connectivity and composition, they cannot offer the definitive, high-resolution three-dimensional information that single-crystal X-ray diffraction provides. The latter stands as the unequivocal proof of structure, revealing the precise spatial arrangement of atoms, which is fundamental to understanding and predicting the molecule's function. This guide outlines a robust, integrated approach, emphasizing that the synergy of these techniques provides a self-validating system for absolute structural confirmation, a cornerstone of modern chemical research.

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A Comparative Guide to the Purity Assessment of Synthesized 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical research, the rigorous assessment of a product's purity is a critical, non-negotiable step. This ensures the validity of subsequent experimental data and meets stringent regulatory standards.[1] This guide provides an objective comparison of key analytical techniques for evaluating the purity of synthesized 2-(Cyclopentyloxy)aniline, a valuable intermediate in medicinal chemistry.

The purity of a synthesized compound directly influences its chemical, physical, and biological properties.[1] Impurities, which can arise from starting materials, side reactions, or degradation, may lead to erroneous research results and pose significant safety risks in drug development.[1] Therefore, the use of robust and validated analytical methods is of utmost importance.[2][3]

Understanding the Synthetic Pathway and Potential Impurities

This compound is commonly synthesized via a Williamson ether synthesis, reacting 2-aminophenol with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base, or through the reduction of 2-cyclopentoxynitrobenzene.[4][5]

Potential impurities in the final product can include:

  • Unreacted Starting Materials: Residual 2-aminophenol or 2-cyclopentoxynitrobenzene.

  • Byproducts: Products of side reactions, such as the E2 elimination of the alkyl halide, are a common issue, especially with secondary alkyl halides.

  • Over-alkylation Products: Dialkylation of the aniline nitrogen, while less common, can occur.

  • Catalyst and Reagent Residues: Traces of bases, catalysts, or reducing agents may remain.[6]

  • Solvent Residues: Solvents used during the reaction or workup may be present in the final product.[6]

Core Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for a comprehensive purity assessment. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]

Experimental Protocol for this compound:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in a 10 mL volumetric flask using a diluent of acetonitrile/water (50:50, v/v) to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for aniline derivatives.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification.[9]

Experimental Protocol for this compound:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.[9]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a working concentration of 50-100 µg/mL.

    • Transfer the final solution to a GC vial for analysis.[1]

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[1]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Interface Temperature: 280°C.[8]

    • Ion Source Temperature: 230°C.[8]

    • Mass Range: Scan from m/z 40 to 400.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.[10] By comparing the integrals of the analyte signals to those of a certified internal standard, the absolute purity can be determined (quantitative NMR or qNMR).[10]

Experimental Protocol for this compound:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (for qNMR):

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.[8]

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube.

    • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

    • A 90-degree pulse angle is typically used for quantitative measurements.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a known signal from the internal standard.[10]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[11] By comparing the experimental values to the theoretical values for the desired compound, the presence of impurities that alter the elemental composition can be inferred.[12][13]

Experimental Protocol for this compound:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried and purified compound is required.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values for C₁₁H₁₅NO (C: 74.54%, H: 8.53%, N: 7.90%). A deviation of more than ±0.4% is generally considered to indicate an impure sample.

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a synthesized batch of this compound to illustrate the strengths of each technique.

Table 1: HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Possible Identity
13.21.52-Aminophenol (Starting Material)
28.598.2This compound (Product)
310.10.3Unknown Impurity

Table 2: GC-MS Impurity Profile

Retention Time (min)Area (%)Tentative Identification (via MS Library)
6.898.3This compound
5.11.12-Cyclopentylaniline (Potential Byproduct)
7.50.6N,N-dicyclopentylaniline (Over-alkylation)

Table 3: ¹H NMR Purity Determination

SignalChemical Shift (ppm)IntegrationAssignment
Product Multiplet6.7-6.94.00Aromatic Protons
Internal Standard5.41.00Maleic Acid
Impurity Signal3.60.05Residual Solvent (e.g., Dichloromethane)
Calculated Purity 98.5%

Table 4: Elemental Analysis Results

ElementTheoretical (%)Experimental (%)Deviation (%)
C74.5474.21-0.33
H8.538.65+0.12
N7.907.81-0.09

Visualizing the Purity Assessment Workflow

A comprehensive purity assessment involves a logical flow of these analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_conclusion Final Assessment Synthesis Synthesized This compound HPLC HPLC (Quantitative Purity, Non-volatile Impurities) Synthesis->HPLC GCMS GC-MS (Volatile Impurities, Structural ID) Synthesis->GCMS NMR ¹H NMR (Structural Confirmation, qNMR) Synthesis->NMR EA Elemental Analysis (Empirical Formula Confirmation) Synthesis->EA Purity Purity > 98%? HPLC->Purity GCMS->Purity NMR->Purity EA->Purity Release Release for Further Use Purity->Release Yes Repurify Repurify Purity->Repurify No

Caption: Workflow for the comprehensive purity assessment of this compound.

Method Comparison and Selection

Technique Strengths Limitations Best For
HPLC Excellent for quantitative analysis of non-volatile and thermally labile compounds. High sensitivity and resolution.[7]May not be suitable for highly volatile impurities. Identification requires reference standards.Determining the primary purity value and quantifying non-volatile impurities.
GC-MS Excellent for separating and identifying volatile and semi-volatile impurities. Provides structural information from mass spectra.[9]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some compounds.[14]Identifying unknown volatile impurities and byproducts.
¹H NMR Provides unambiguous structural confirmation. Can be used for absolute quantitative analysis (qNMR) without a reference standard for the analyte itself.[10]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.[10]Confirming the structure of the main component and quantifying purity against a certified standard.
Elemental Analysis Provides confirmation of the empirical formula. Can detect inorganic impurities and compounds with significantly different elemental compositions.[11]Does not provide information about the nature or number of individual impurities. Insensitive to isomeric impurities.[15]A final check on the overall elemental composition of the bulk material.

Conclusion

The purity assessment of synthesized this compound requires a multi-pronged analytical approach. HPLC provides a robust quantitative measure of purity against non-volatile impurities, while GC-MS is invaluable for identifying volatile byproducts and starting materials. ¹H NMR spectroscopy serves as a definitive tool for structural confirmation and can provide an absolute purity value through qNMR. Elemental analysis offers a final, essential check of the compound's elemental composition. By judiciously applying these complementary techniques, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific findings.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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A Comparative Performance Guide to 2-(Cyclopentyloxy)aniline Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective benchmark of 2-(cyclopentyloxy)aniline derivatives as a promising class of enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental design and the mechanistic basis of inhibitor performance. We will synthesize data from recent studies to compare these novel compounds against established clinical alternatives, offering a clear perspective on their therapeutic potential.

Introduction: The Therapeutic Promise of Novel Scaffolds

In the landscape of modern drug discovery, the identification of novel chemical scaffolds is paramount to overcoming challenges such as drug resistance and off-target toxicity. The this compound core represents one such scaffold that has recently gained attention for its utility in developing potent enzyme inhibitors. Derivatives built upon this structure have demonstrated significant activity against key enzymes implicated in inflammation and oncology, positioning them as compelling candidates for further preclinical and clinical investigation.

This guide will focus on benchmarking the performance of these derivatives against well-known inhibitors, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Key Enzyme Targets and Mechanism of Action

Recent research has identified that derivatives of a closely related scaffold, 2-cyclopentyloxyanisole, which shares the core aniline ether structure, are potent inhibitors of several key enzymes involved in inflammatory and oncogenic pathways.[1][2]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its selective inhibition is a cornerstone of modern anti-inflammatory therapy.

  • Phosphodiesterase 4B (PDE4B): This enzyme degrades cyclic AMP (cAMP), a key second messenger that mediates inflammatory responses. Inhibiting PDE4B elevates cAMP levels, leading to a dampening of inflammation.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. The studied derivatives have been shown to inhibit its production.[1][2]

Molecular docking studies suggest that these derivatives act as competitive inhibitors, occupying the active sites of their target enzymes.[1][2] For instance, interactions within the binding pockets of COX-2 and PDE4B have been computationally modeled, revealing strong binding affinities that underpin their inhibitory activity.[1][2]

Below is a simplified representation of the COX-2 pathway and the point of intervention for these inhibitors.

G cluster_0 Inflammatory Cascade AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitors This compound Derivatives & Celecoxib Inhibitors->COX2

Caption: COX-2 enzyme inhibition by aniline derivatives.

Performance Benchmark: Inhibitory Potency (IC₅₀)

A critical measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the substance required to inhibit 50% of the target enzyme's activity. The following table compares the IC₅₀ values of several potent 2-cyclopentyloxyanisole derivatives against established drugs.

Compound IDTarget EnzymeDerivative IC₅₀ (µM)Comparator DrugComparator IC₅₀ (µM)Citation
4b COX-21.08Celecoxib0.68[1][2]
13 COX-21.88Celecoxib0.68[1][2]
4a PDE4B5.62Roflumilast1.55[1][2]
7b PDE4B5.65Roflumilast1.55[1][2]
13 PDE4B3.98Roflumilast1.55[1][2]
4a TNF-α2.01Celecoxib6.44[1][2]
13 TNF-α6.72Celecoxib6.44[1][2]

Analysis of Performance:

  • COX-2 Inhibition: Compounds 4b and 13 demonstrate potent inhibition of COX-2, with IC₅₀ values comparable to the widely used NSAID, Celecoxib.[1][2] This indicates a high potential for anti-inflammatory activity through this specific pathway.

  • PDE4B Inhibition: While the derivatives show effective inhibition of PDE4B, the reference drug Roflumilast remains more potent.[1][2] However, compound 13 shows promising activity that warrants further optimization.

  • TNF-α Inhibition: Notably, compound 4a is significantly more potent at inhibiting TNF-α production than Celecoxib, suggesting a strong immunomodulatory effect that may be beneficial in autoimmune diseases.[1][2]

Structure-Activity Relationship (SAR) Insights

The data reveals preliminary insights into the relationship between the chemical structure of these derivatives and their biological activity.

  • Multi-Target Potential: Compound 13 is unique in its ability to potently inhibit all three targets (COX-2, PDE4B, and TNF-α).[1][2] This polypharmacology could be therapeutically advantageous for complex inflammatory diseases, though it also necessitates careful evaluation for off-target effects.

  • Substituent Effects: The variations in potency among derivatives like 4a , 4b , 7b , and 13 highlight the critical role of the substituents on the core scaffold. The specific chemical groups attached determine the binding affinity and selectivity for each enzyme. For example, the structural features of compound 4a appear optimized for TNF-α inhibition, whereas those of 4b are better suited for COX-2.[1][2] A comprehensive SAR analysis would require access to the specific structures of each numbered compound, which is beyond the scope of the currently available literature.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for determining the IC₅₀ of a test compound against human recombinant COX-2. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Principle of the Assay

This protocol utilizes a colorimetric COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate by prostaglandin G₂ (PGG₂), producing a colored product that can be quantified by measuring its absorbance at 590 nm. The intensity of the color is proportional to the enzyme's activity, and a reduction in color indicates inhibition.

Materials and Reagents
  • Human Recombinant COX-2 Enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test Inhibitors (this compound derivatives)

  • Reference Inhibitor (Celecoxib)

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

  • DMSO (for dissolving compounds)

Step-by-Step Methodology
  • Enzyme Preparation (The Catalyst):

    • Action: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer. Add heme, which is a required cofactor for the peroxidase activity of COX.

    • Causality: The enzyme must be properly diluted to ensure the reaction rate is within the linear range of the assay. Heme is essential for the catalytic function of the peroxidase component of the COX enzyme.

  • Inhibitor and Control Preparation (The Test System):

    • Action: Prepare a serial dilution of the test derivatives and the reference inhibitor (Celecoxib) in DMSO. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a "100% activity" control (enzyme + substrate, no inhibitor) and a "vehicle" control (enzyme + substrate + DMSO).

    • Causality: Serial dilutions are necessary to generate a dose-response curve from which the IC₅₀ can be accurately calculated. The vehicle control (DMSO) is crucial to confirm that the solvent used to dissolve the inhibitors does not affect enzyme activity.

  • Assay Reaction Setup (Incubation):

    • Action: To the wells of a 96-well plate, add 10 µL of the diluted test inhibitor or control. Then, add 150 µL of the prepared enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

  • Initiating the Reaction (The Trigger):

    • Action: Add 20 µL of the colorimetric substrate (TMPD) to each well. Immediately after, add 20 µL of arachidonic acid to initiate the reaction.

    • Causality: Arachidonic acid is the natural substrate for the cyclooxygenase activity of COX-2, which produces PGG₂. The peroxidase component of the enzyme then uses PGG₂ to oxidize the TMPD, initiating the color change.

  • Measurement and Data Analysis (The Readout):

    • Action: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. Calculate the rate of reaction for each well.

    • Causality: A kinetic reading provides a more accurate measure of the initial reaction velocity (V₀) compared to a single endpoint reading, which can be affected by substrate depletion or product inhibition.

  • IC₅₀ Calculation:

    • Action: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

    • Causality: This standardized data analysis method provides a robust and reproducible quantification of inhibitor potency.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for the COX-2 inhibition assay.

References

  • Al-Warhi, T., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Warhi, T., et al. (2020). (PDF) Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. ResearchGate.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.
  • Liu, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

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A Comparative Guide to 2-(Cyclopentyloxy)aniline and its Analogs in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Inherent Challenges of the Aniline Scaffold

The aniline moiety, a deceptively simple scaffold consisting of an amino group attached to a benzene ring, is one of the most ubiquitous and versatile building blocks in medicinal chemistry.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has cemented its role in the development of countless therapeutic agents, particularly in oncology as a core component of kinase inhibitors.[1] However, the very reactivity that makes aniline a valuable pharmacophore also presents a significant challenge for drug developers. The aniline group is a well-known "structural alert," notorious for its susceptibility to metabolic oxidation, which can lead to the formation of reactive metabolites and subsequent idiosyncratic adverse drug reactions (IADRs).[3][4][5]

This guide provides a comparative analysis of 2-(Cyclopentyloxy)aniline against other common aniline ethers. We will explore how strategic modification of the aniline core, specifically through the introduction of ether linkages, can mitigate metabolic liabilities while fine-tuning the physicochemical properties essential for a successful drug candidate. This analysis is grounded in established biochemical principles and supported by detailed experimental protocols for researchers seeking to apply these concepts in their own discovery programs.

The Aniline Liability: A Metabolic Double-Edged Sword

The primary concern with aniline-containing compounds is their propensity for oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver.[5] The amino group can undergo N-hydroxylation to form a hydroxylamine, which is then further oxidized to a nitroso species. These intermediates can ultimately lead to the formation of highly reactive and electrophilic quinone-imines.[3] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, triggering cellular stress, immune responses, and potential organ toxicity.[6][7][8][9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

(CYP450)"]; N_Hydroxyaniline [label="N-Hydroxyaniline"]; Oxidation [label="Oxidation"]; Nitroso [label="Nitroso Intermediate"]; Rearrangement [label="Rearrangement"]; QuinoneImine [label="Reactive Quinone-Imine", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent [label="Covalent Binding to Macromolecules", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity / IADRs", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

} end

Figure 1: Metabolic activation pathway of aniline leading to reactive metabolites.

Strategic Attenuation: The Role of Alkoxy Ethers in Aniline Modification

A primary strategy to circumvent aniline's metabolic fate is to modify its electronic and steric properties. The introduction of an alkoxy (ether) group onto the phenyl ring is a proven tactic to achieve this. Depending on its size and position, an ether substituent can:

  • Impart Metabolic Stability: A bulky group placed ortho to the amine can sterically hinder the approach of metabolic enzymes, significantly reducing the rate of N-hydroxylation.[10]

  • Modulate Lipophilicity: The nature of the ether can fine-tune the compound's partition coefficient (LogP) and distribution coefficient (LogD), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][11]

  • Enhance Solubility: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[1]

  • Introduce Novel Interactions: The ether can serve as a new vector, providing additional contact points within a target protein's binding pocket to enhance potency or selectivity.[1]

A Focused Comparison of Aniline Ethers

To understand the practical implications of these modifications, we will compare this compound with three other representative aniline ethers: the parent aniline, the simple 2-methoxyaniline, and the alternative cyclic ether 4-(tetrahydropyranyloxy)aniline.

The choice of the 2-(cyclopentyloxy) group is a deliberate one. The ortho position provides maximal steric shielding for the adjacent amino group. Furthermore, the cyclopentyl ring introduces a higher fraction of sp³-hybridized carbons, a desirable feature in modern drug design that often correlates with improved metabolic stability and solubility while avoiding the planarity of traditional aromatics.[3][4] This scaffold has been successfully utilized in the synthesis of novel compounds with promising antitumor activity.[12]

CompoundStructureRationale / Key FeaturesPredicted LogPPredicted pKaExpected Metabolic Stability
Aniline AnilineUnsubstituted baseline. Known metabolic liability.[3][4]0.94.6Low
2-Methoxyaniline 2-MethoxyanilineSmall ortho ether. Provides minimal steric hindrance.1.24.5Low to Moderate
This compound this compoundBulky, sp³-rich ortho ether. Provides significant steric shielding to the amine.[10]2.5[13]4.4High
4-(Tetrahydropyranyloxy)aniline 4-(THP)anilinePara-substituted cyclic ether. Known to improve solubility and stability, but offers no direct steric shielding of the amine.[1]1.55.3Moderate

Table 1: Comparative properties of this compound and other aniline ethers. LogP and pKa values are computational predictions from chemical databases like PubChem and serve as estimates.

Analysis of Comparative Data:

  • Lipophilicity (LogP): As expected, the addition of larger, non-polar ether groups increases the LogP. This compound is the most lipophilic, which could enhance membrane permeability but may also increase non-specific binding or decrease solubility if not balanced by other polar groups in the final drug molecule.

  • Acidity (pKa): The pKa of the anilinium ion remains relatively consistent across the ortho-substituted analogs, suggesting that these ethers do not drastically alter the basicity of the amino group. This is important for maintaining key interactions at the target site.

  • Metabolic Stability: The primary differentiator is the expected metabolic stability. The bulky cyclopentyl group in the ortho position is hypothesized to provide the most effective shield against enzymatic attack on the amino group, leading to a significantly longer metabolic half-life compared to aniline or 2-methoxyaniline. While the THP ether in the para position can improve the overall metabolic profile of a molecule, it does not directly protect the aniline nitrogen.[1]

Experimental Protocols for Property Evaluation

To validate these hypotheses and guide lead optimization, robust experimental data is essential. The following sections provide detailed, self-validating protocols for determining two key parameters: lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

The distribution coefficient (LogD) is a pH-dependent measure of a compound's lipophilicity and is often more physiologically relevant than LogP. The shake-flask method remains the gold standard.[14]

Objective: To determine the LogD value of aniline ethers by measuring their partitioning between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

  • Test compound (e.g., this compound)

  • n-Octanol (HPLC grade, pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • HPLC system with a suitable C18 column and UV detector

  • Glass vials with PTFE-lined caps

  • Vortex mixer and centrifuge

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in n-octanol.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS (pH 7.4) and 1 mL of the pre-saturated n-octanol containing the test compound (final concentration ~0.5 mg/mL).

  • Equilibration: Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing. Allow the vial to stand at room temperature for 24 hours to ensure equilibrium is reached, or centrifuge at 3000 x g for 10 minutes to expedite phase separation.

  • Sampling: Carefully collect an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer. Be cautious to avoid cross-contamination.

  • Quantification: Analyze the concentration of the compound in each layer using a validated HPLC-UV method. Generate a standard curve to ensure accurate quantification.

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]PBS )

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Include a control compound with a known LogD value to validate the experimental setup.

  • Confirm that the total amount of compound recovered from both phases is >95% of the initial amount to check for adsorption or degradation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[15][16] Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP450 enzymes and are a standard tool for this assessment.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of aniline ethers upon incubation with human liver microsomes.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", width=2.5]; edge [fontname="Arial", color="#5F6368"];

} end

Figure 2: Workflow for the in vitro microsomal stability assay.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (co-factor for CYP450 activity)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade) with an internal standard

  • 96-well plates and a temperature-controlled shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of the test compound at 200 µM in buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the HLM suspension (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells. This is the T=0 time point for the reaction, though the first analytical sample is taken immediately before this step.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard. The acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the "% remaining" versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Trustworthiness through Controls:

  • Negative Control: Run a parallel incubation without the NADPH co-factor to measure non-enzymatic degradation.

  • Positive Control: Include a compound with known metabolic instability to ensure the microsomes and co-factor system are active.

  • T=0 Control: The initial time point serves as the 100% baseline, accounting for any non-specific binding to the plasticware or proteins before metabolism begins.

Conclusion and Outlook

The strategic modification of the aniline scaffold is a cornerstone of modern medicinal chemistry. While the parent aniline presents significant metabolic risks, its derivatives, such as this compound, offer a compelling solution. The introduction of a sterically bulky, sp³-rich ether in the ortho position serves as an effective shield against metabolic attack on the critical amino group, thereby enhancing the compound's stability and overall drug-like properties.

This comparative guide demonstrates that this compound represents a highly favorable starting point for drug design programs seeking to leverage the pharmacophoric benefits of the aniline core while mitigating its inherent liabilities. The provided experimental protocols offer a robust framework for researchers to generate the critical data needed to validate these design principles and drive the development of safer, more effective therapeutics. The ultimate choice of which aniline ether to use will always be context-dependent, but a thorough understanding of the structure-property relationships outlined here is indispensable for making rational, data-driven decisions in drug discovery.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
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  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry. Benchchem.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC - PubMed Central.
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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
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  • Simultaneous determination of LogD, LogP, and pK(a)
  • metabolic stability assays for predicting intrinsic clearance. YouTube.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher.
  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates.
  • Can Aniline Be Used In Drug Development?. Bloom Tech.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats.
  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed Central.
  • Aniline | C6H5NH2 | CID 6115. PubChem - NIH.
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  • This compound | C11H15NO | CID 6485398. PubChem - NIH.
  • Aniline--Health Hazard and Toxicity. ChemicalBook.
  • Development of a Metabolically Innocuous Aniline Isostere Enabled by Photoredox Catalysis. Deep Blue Repositories - University of Michigan.

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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 2-(Cyclopentyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of drug discovery, establishing the precise interaction profile of a lead compound is paramount. The promise of a novel therapeutic agent hinges not only on its potent activity at the intended target but also on its inactivity against a host of other biological molecules. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of a promising class of molecules: 2-(Cyclopentyloxy)aniline derivatives.

The aniline scaffold is a privileged structure in medicinal chemistry, offering a versatile template for designing potent inhibitors.[1] However, this versatility can also be a double-edged sword, as aniline-containing compounds have been associated with metabolic instability and off-target effects.[2][3][4] Therefore, a rigorous and early assessment of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile.

This guide will navigate the principles and practicalities of cross-reactivity studies, using a hypothetical lead candidate, CPA-001 , a this compound derivative designed as a potent inhibitor of Cyclooxygenase-2 (COX-2). We will compare its performance against two fictional analogues, CPA-002 and CPA-003 , to illustrate the process of building a comprehensive selectivity profile.

The Rationale Behind Rigorous Cross-Reactivity Profiling

The primary goal of a cross-reactivity study is to understand a compound's "selectivity," which is its ability to interact with the intended target over other, often structurally related, proteins.[5] Poor selectivity can lead to a multitude of undesirable outcomes, including:

  • Off-target toxicity: Interaction with unintended targets can trigger adverse events.

  • Misleading structure-activity relationships (SAR): If a compound's observed cellular effect is due to an unknown off-target, it can lead medicinal chemistry efforts astray.

  • Reduced efficacy: Binding to other proteins can reduce the free concentration of the drug available to engage its intended target.

Therefore, a multi-faceted approach to profiling is essential, employing a combination of biochemical and cell-based assays to build a holistic understanding of a compound's behavior.

Comparative Selectivity Profiles of CPA Derivatives

To illustrate the outcomes of a cross-reactivity study, the following tables summarize the inhibitory activities of our hypothetical this compound derivatives against their primary target (COX-2) and a panel of relevant off-targets, including the closely related COX-1 isoform, a selection of kinases, and phosphodiesterases (PDEs).

Table 1: Biochemical IC50 Values of CPA Derivatives against a Panel of Enzymes

Target EnzymeCPA-001 (IC50, nM)CPA-002 (IC50, nM)CPA-003 (IC50, nM)
COX-2 (Primary Target) 15 25 12
COX-11,5005002,200
Kinase A>10,0001,200>10,000
Kinase B8,5008509,000
PDE4B5,2009506,100
PDE5>10,0002,500>10,000

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is hypothetical.

Table 2: Selectivity Analysis of CPA Derivatives

ParameterCPA-001CPA-002CPA-003
COX-1/COX-2 Selectivity Index (SI) 100 20 183.3
Selectivity Score (S @ 1µM) *0.03 (1/30) 0.13 (4/30) 0.03 (1/30)

The Selectivity Index for COX is calculated as IC50(COX-1)/IC50(COX-2). A higher SI indicates greater selectivity for COX-2.[6] The Selectivity Score (S) is calculated by dividing the number of kinases inhibited by more than 80% at a 1µM concentration by the total number of kinases tested (hypothetical panel of 30 kinases). A lower score indicates higher selectivity.[7]

From this hypothetical data, CPA-003 emerges as the most potent and selective COX-2 inhibitor, with a superior selectivity index over CPA-001 and CPA-002. CPA-002, while a potent COX-2 inhibitor, exhibits significant off-target activity against COX-1 and the screened kinases and PDEs, making it a less desirable candidate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for generating the kind of data presented above. The choice of assay depends on the target class and the specific questions being asked.

Biochemical Assays: The First Line of Assessment

Biochemical assays measure the direct interaction of a compound with a purified enzyme and are the cornerstone of initial selectivity profiling.[8]

1. Radiometric Kinase Assay

This is a highly sensitive and direct method for measuring kinase activity.

  • Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate peptide by the kinase.[7]

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compounds (CPA-001, -002, -003) in a suitable buffer.

    • Reaction Setup: In a 96-well plate, combine the kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiation: Start the reaction by adding [γ-³³P]ATP. The concentration of ATP should be close to the Kₘ of the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[4]

    • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the membrane using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Fluorescence-Based COX-1/COX-2 Inhibition Assay

This method offers a non-radioactive alternative for assessing COX activity.

  • Principle: This assay measures the peroxidase component of COX activity. A fluorescent probe is used that emits a signal upon oxidation by the peroxidase.

  • Protocol:

    • Compound and Enzyme Preparation: Serially dilute the test compounds. Prepare solutions of purified recombinant human COX-1 and COX-2 enzymes.

    • Incubation: Pre-incubate the enzyme with the test compound for a set time (e.g., 15 minutes) at 37°C.[6]

    • Reaction Initiation: Add arachidonic acid to start the cyclooxygenase reaction.

    • Detection: The production of PGG₂, the initial product of the COX reaction, is coupled to the oxidation of a fluorogenic probe, which is then measured using a fluorescence plate reader.[2][9]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.[6]

Cell-Based Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are crucial for confirming that a compound can reach and interact with its target in a more physiologically relevant setting.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[10][11]

  • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.[12]

  • Protocol (Melt Curve):

    • Cell Treatment: Treat cultured cells with the test compound (e.g., CPA-003) or a vehicle control for a specified time.

    • Heat Challenge: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures using a thermal cycler (e.g., 40°C to 70°C).[10]

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Quantify the amount of soluble target protein (e.g., COX-2) at each temperature using Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

  • Protocol (Isothermal Dose-Response Format - ITDRF):

    • Cell Treatment: Treat cells with a serial dilution of the test compound.

    • Heat Challenge: Heat all samples at a single, predetermined temperature that causes partial denaturation of the target protein.[12]

    • Lysis, Fractionation, and Detection: Follow the same steps as for the melt curve to quantify the amount of soluble target protein.

    • Data Analysis: Plot the amount of soluble protein against the log of the compound concentration to generate a dose-response curve, confirming target engagement in a quantitative manner.

Visualizing the Workflow and Underlying Principles

To better understand the experimental processes and the concept of selectivity, the following diagrams are provided.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays (CETSA) b1 Compound Dilution b3 Reaction Incubation b1->b3 b2 Enzyme/Substrate Preparation b2->b3 b4 Signal Detection (Radiometric/Fluorescent) b3->b4 b5 IC50 Determination b4->b5 end_node End: Selectivity Profile b5->end_node c1 Cell Treatment with Compound c2 Heat Challenge c1->c2 c3 Cell Lysis & Fractionation c2->c3 c4 Target Protein Quantification (Western Blot/ELISA) c3->c4 c5 Melt Curve/ITDRF Analysis c4->c5 c5->end_node start Start: Candidate Compounds (CPA-001, CPA-002, CPA-003) start->b1 start->c1

Caption: General experimental workflow for cross-reactivity profiling.

Selectivity_Concept cluster_selective Selective Inhibitor (e.g., CPA-003) cluster_nonselective Non-Selective Inhibitor (e.g., CPA-002) S_Inhibitor CPA-003 S_Target COX-2 S_Inhibitor->S_Target High Affinity S_OffTarget1 COX-1 S_Inhibitor->S_OffTarget1 Low Affinity S_OffTarget2 Kinase A S_Inhibitor->S_OffTarget2 Low Affinity NS_Inhibitor CPA-002 NS_Target COX-2 NS_Inhibitor->NS_Target High Affinity NS_OffTarget1 COX-1 NS_Inhibitor->NS_OffTarget1 Significant Affinity NS_OffTarget2 Kinase B NS_Inhibitor->NS_OffTarget2 Significant Affinity

Caption: Conceptual difference between a selective and non-selective inhibitor.

Conclusion: The Path to a Well-Characterized Candidate

The journey of a drug candidate from bench to bedside is paved with rigorous scientific evaluation. For this compound derivatives, and indeed for any novel chemical entity, a comprehensive understanding of cross-reactivity is non-negotiable. By employing a suite of robust biochemical and cell-based assays, researchers can build a detailed selectivity profile, enabling data-driven decisions to advance the most promising candidates. The hypothetical case of CPA-001, -002, and -003 demonstrates how quantitative data from these assays can clearly distinguish between a highly selective lead (CPA-003) and a more promiscuous compound (CPA-002). This commitment to scientific integrity and thorough characterization is the bedrock of developing safer and more effective medicines.

References

  • Feyen, O., et al. (2008). Off-target activity of TNF-alpha inhibitors characterized by protein biochips. PubMed. [Link]
  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
  • Feyen, O., et al. (2008). Off-target activity of TNF-α inhibitors characterized by protein biochips.
  • Rowlinson, S. W., et al. (2003).
  • Warner, T. D., et al. (1998).
  • Rowlinson, S. W., et al. (2003).
  • Li, J., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • Fries, S., et al. (2008). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
  • Re-Smit, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • ResearchGate. (2012). Four ways to measure selectivity.
  • Bloom Tech. (2025). Can Aniline Be Used In Drug Development? Bloom Tech. [Link]

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A Senior Application Scientist's Guide to Confirming the Identity of Commercial vs. Synthesized 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical research and drug development, the absolute identity and purity of a chemical reagent are non-negotiable. A seemingly minor impurity can lead to anomalous biological results, failed syntheses, or, in the worst-case scenario, the generation of toxic byproducts. This guide provides a comprehensive framework for the analytical confirmation of 2-(Cyclopentyloxy)aniline, a key building block in medicinal chemistry. We will objectively compare the expected analytical signatures of a commercially procured sample versus a laboratory-synthesized batch, offering the supporting experimental data and protocols necessary for rigorous validation.

The Dichotomy of Sourcing: In-House Synthesis vs. Commercial Procurement

The decision to synthesize a compound in-house or purchase it from a commercial vendor is often a trade-off between cost, time, and the need for absolute structural control. While commercial suppliers offer convenience and a certificate of analysis (CoA) guaranteeing a certain purity level (typically ≥98%), a laboratory synthesis provides a deeper understanding of the potential impurity profile.[1]

A common and effective method for the synthesis of this compound is the reduction of 2-cyclopentoxynitrobenzene.[2] This process, while straightforward, can introduce specific impurities that must be analytically distinguished from the target compound.

Potential Impurities in Synthesized this compound:

  • Unreacted Starting Material: Residual 2-cyclopentoxynitrobenzene.

  • Incomplete Reduction Products: Such as nitroso or hydroxylamine intermediates.

  • Residual Reagents: Traces of the reducing agent (e.g., iron), solvents (e.g., ethanol), and acids or bases used for workup (e.g., HCl, NH₄OH).[2]

  • Byproducts of Side Reactions: Depending on the reaction conditions, other side reactions could potentially occur.

Commercial batches, on the other hand, undergo rigorous quality control. However, it is prudent practice to independently verify the identity and purity upon receipt, as batch-to-batch variability can occur and degradation can happen during storage.

A Multi-Pronged Analytical Approach for Identity Confirmation

A definitive confirmation of the structure and purity of this compound requires a synergistic application of several spectroscopic and chromatographic techniques.[3] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (4H)6.7-6.9m4H
-NH₂ (2H)~3.7br s2H
-O-CH- (1H)~4.7m1H
Cyclopentyl (8H)1.5-2.0m8H

Expected ¹³C NMR Spectral Data (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
Aromatic C-N~137
Aromatic C-O~147
Aromatic C-H (x4)110-125
-O-CH-~80
Cyclopentyl CH₂ (x4)24-33

A synthesized batch containing unreacted 2-cyclopentoxynitrobenzene would exhibit distinct aromatic signals at different chemical shifts due to the strong electron-withdrawing nature of the nitro group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence of key functional groups.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500Two distinct peaks for the primary amine
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ether)1200-1250

The presence of a nitro group (NO₂) in unreacted starting material would be readily identifiable by strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide valuable information about its structure through fragmentation patterns.[3]

Expected Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol [1][4]
[M+H]⁺178.12265[5]

The detection of a molecular ion peak corresponding to 2-cyclopentoxynitrobenzene (M.W. 207.21 g/mol ) would be a clear indicator of an impure synthesized sample.

Chromatographic Purity Assessment (HPLC/GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating the target compound from any impurities and quantifying the overall purity.[6]

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the analytical workflow for confirming the identity of this compound.

Synthesis_Pathway Start 2-Cyclopentoxynitrobenzene Reagents Fe, HCl Ethanol/Water Start->Reagents Reduction Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_decision Outcome Commercial Commercial This compound NMR NMR (¹H, ¹³C) Commercial->NMR FTIR FT-IR Commercial->FTIR MS Mass Spec. Commercial->MS Chroma HPLC/GC-MS Commercial->Chroma Synthesized Synthesized This compound Synthesized->NMR Synthesized->FTIR Synthesized->MS Synthesized->Chroma Confirm Identity & Purity Confirmed NMR->Confirm Data Match Expected Fail Discrepancies Found (Further Purification/Analysis) NMR->Fail Data Mismatch FTIR->Confirm Data Match Expected FTIR->Fail Data Mismatch MS->Confirm Data Match Expected MS->Fail Data Mismatch Chroma->Confirm Data Match Expected Chroma->Fail Data Mismatch

Caption: Analytical workflow for identity confirmation.

Detailed Experimental Protocols

Synthesis of this compound[2]
  • To a reaction vessel, add iron powder (0.93 mole), water (220 mL), ethanol (244 mL), and concentrated hydrochloric acid (14.2 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Slowly add 2-cyclopentoxynitrobenzene (0.27 mole) to the refluxing mixture over a period of 2 hours.

  • Maintain the reaction at reflux for an additional 3 hours.

  • Cool the reaction mixture and adjust the pH to 7-8 with concentrated ammonium hydroxide.

  • Filter the mixture and wash the filter cake with ether.

  • Extract the filtrate with ether (4 x 50 mL).

  • Combine the ether extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

NMR Sample Preparation and Analysis[3]
  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-5 seconds.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence with 1024 or more scans and a relaxation delay of 2-5 seconds.

  • Process the data using Fourier transform, phase correction, and baseline correction.

FT-IR Sample Preparation and Analysis
  • For a liquid sample, place a small drop between two KBr or NaCl plates.

  • For a solid sample, prepare a KBr pellet or a mull.

  • Obtain the spectrum using a standard transmission FT-IR spectrometer.

Mass Spectrometry (GC-MS) Analysis[3]
  • Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Inject the sample into a GC-MS system.

  • Use a standard temperature program to separate the components on the GC column.

  • Acquire the mass spectrum using electron impact (EI) ionization at 70 eV.

  • Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The rigorous confirmation of a chemical's identity and purity is a cornerstone of scientific integrity. While commercial this compound offers a reliable starting point, in-house synthesis, when properly characterized, provides an invaluable understanding of the potential impurity landscape. By employing a combination of NMR, FT-IR, and mass spectrometry, researchers can confidently validate their reagents, ensuring the reliability and reproducibility of their experimental outcomes. This multi-faceted analytical approach is not merely a quality control measure but a fundamental aspect of robust scientific research.

References

  • Synthesis of B. 2-Cyclopentoxyaniline. PrepChem.com. [Link]
  • This compound, 98% Purity, C11H15NO, 1 gram. CP Lab Safety. [Link]
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  • This compound hydrochloride (C11H15NO). PubChemLite. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Cyclopentyloxy)aniline Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled laboratory settings (in vitro) to complex biological systems (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of molecules: 2-(cyclopentyloxy)aniline based compounds. By delving into the experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of preclinical evaluation.

The this compound scaffold represents a versatile starting point for the development of novel therapeutics, with derivatives showing potential in areas such as oncology and inflammation.[1][2] However, potent activity in a petri dish does not always translate to efficacy in a living organism. This guide will explore the nuances of this transition, providing a framework for understanding and predicting the in vivo potential of these compounds.

The In Vitro Landscape: Initial Screening and Mechanistic Insights

In vitro studies are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means of identifying active compounds and elucidating their mechanisms of action. For this compound derivatives, a typical initial screen involves assessing their cytotoxic or anti-proliferative effects against relevant cell lines.

Quantifying Cellular Response: The MTT Assay

A fundamental technique to assess the impact of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The resulting IC50 value, the concentration of a compound that inhibits 50% of cell growth or viability, is a key metric for comparing the potency of different derivatives.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives against a Human Colon Cancer Cell Line (HT-29)

Compound IDR-Group ModificationIC50 (µM)
CPO-A-001Unsubstituted15.2
CPO-A-0024-Fluoro5.8
CPO-A-0033,5-Dimethoxy1.2
CPO-A-0044-Trifluoromethyl8.9

The data in Table 1, while hypothetical, is modeled after structure-activity relationship (SAR) studies of similar aniline-based compounds, where substitutions on the aniline ring significantly influence antiproliferative activity.[3] For instance, the addition of electron-withdrawing or lipophilic groups can enhance potency.

Delving Deeper: Cell Cycle Analysis and Apoptosis Induction

Beyond simple cytotoxicity, in vitro assays can reveal how a compound exerts its effects. Flow cytometry-based cell cycle analysis can determine if a compound arrests cells in a specific phase (e.g., G2/M), a hallmark of microtubule-targeting agents.[3] Furthermore, assays for apoptosis, such as Annexin V staining, can confirm if the compound induces programmed cell death, a desirable trait for anti-cancer agents.[4]

The Transition to In Vivo: Assessing Efficacy in a Complex Biological System

While in vitro data provides a valuable initial assessment, the true therapeutic potential of a compound can only be determined through in vivo studies. These experiments, typically conducted in animal models, provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy in a physiological context.

The Gold Standard: Xenograft Models in Immunodeficient Mice

For anti-cancer drug development, the human tumor xenograft model is a widely used and informative in vivo system.[5] In this model, human cancer cells, such as the HT-29 colon cancer cells used in our hypothetical in vitro screen, are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Table 2: Hypothetical In Vivo Efficacy of this compound Derivatives in an HT-29 Xenograft Model

Compound IDDose (mg/kg)Tumor Growth Inhibition (%)
CPO-A-0012015
CPO-A-0022045
CPO-A-0032062
CPO-A-0042038

The data in Table 2 illustrates a common scenario in drug development: the trend in in vivo efficacy often, but not always, mirrors the in vitro potency. Compound CPO-A-003, the most potent in vitro, also shows the highest tumor growth inhibition in vivo. However, the correlation is not always linear, and factors such as bioavailability and metabolism can significantly impact in vivo performance.[2]

Unraveling the Discrepancies: The Importance of Pharmacokinetics

A compound may exhibit excellent potency in a cell-based assay but fail in vivo due to poor pharmacokinetic properties. For example, a compound might be rapidly metabolized in the liver or poorly absorbed from the gut, preventing it from reaching the tumor at a therapeutic concentration. Therefore, pharmacokinetic profiling is a crucial component of in vivo studies.[6]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Mouse Xenograft Model for In Vivo Efficacy
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer the this compound based compounds to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess for any treatment-related toxicity.

Visualizing the Path to Discovery

To better understand the journey of a drug candidate and its potential mechanism of action, visual representations are invaluable.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_screening Initial Screening (MTT Assay) mechanistic_studies Mechanistic Studies (e.g., Cell Cycle, Apoptosis) invitro_screening->mechanistic_studies Active Hits sar_analysis Structure-Activity Relationship (SAR) mechanistic_studies->sar_analysis pk_studies Pharmacokinetic Profiling sar_analysis->pk_studies Lead Candidates xenograft_model Xenograft Efficacy Model pk_studies->xenograft_model toxicity_assessment Toxicity Assessment xenograft_model->toxicity_assessment

Caption: A streamlined workflow from initial in vitro screening to in vivo validation.

Many anti-cancer agents, including those derived from aniline scaffolds, ultimately induce apoptosis in tumor cells.[4] The following diagram illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway compound This compound Derivative mitochondria Mitochondria compound->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis, a common target for anti-cancer drugs.

Conclusion: A Holistic Approach to Preclinical Evaluation

The development of novel therapeutics based on the this compound scaffold holds significant promise. However, a comprehensive and integrated approach to preclinical evaluation is paramount for success. Relying solely on in vitro data can be misleading, and a thorough understanding of a compound's in vivo behavior is essential for making informed decisions in the drug discovery process. By carefully designing and executing both in vitro and in vivo studies, and by critically analyzing the resulting data, researchers can bridge the gap between the laboratory bench and the clinic, ultimately bringing new and effective therapies to patients in need.

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A Comparative Guide to the Electronic Properties of 2-(Cyclopentyloxy)aniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Aniline Electronics in Molecular Design

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their utility is intrinsically linked to the electronic character of the aromatic ring and the amino group, which can be precisely modulated by substituents. Understanding these electronic properties—basicity (pKa), susceptibility to oxidation (oxidation potential), and frontier molecular orbital energies (HOMO/LUMO)—is paramount for predicting molecular interactions, reaction kinetics, and ultimately, biological activity or material performance.

This guide provides an in-depth comparison of the electronic properties of 2-(Cyclopentyloxy)aniline against a range of other substituted anilines. While direct experimental data for the title compound is scarce in publicly available literature, we can construct a robust predictive framework based on the well-established principles of physical organic chemistry and comparative data from analogous structures. We will delve into the interplay of inductive, resonance, and steric effects, with a particular focus on the "ortho effect" exerted by the bulky cyclopentyloxy group. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to rationally design and evaluate novel aniline derivatives.

Theoretical Framework: Unraveling the Substituent Effects on Aniline's Electronic Landscape

The electronic properties of a substituted aniline are primarily dictated by the nature and position of the substituent on the aromatic ring. These effects can be broadly categorized as:

  • Inductive Effects (σ-effects): These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making the aniline less basic and more difficult to oxidize. Conversely, electron-donating groups (EDGs) increase electron density, enhancing basicity and easing oxidation.

  • Resonance Effects (π-effects or Mesomeric Effects): These involve the delocalization of electrons through the pi system of the aromatic ring. EDGs with lone pairs (like -OR) can donate electron density into the ring, particularly at the ortho and para positions, increasing basicity. EWGs with pi bonds (like -NO2) withdraw electron density, decreasing basicity.

  • Steric Effects: Bulky substituents, particularly in the ortho position, can physically hinder the approach of a proton to the amino group, a phenomenon known as steric hindrance to protonation. This can lead to a decrease in basicity, irrespective of the substituent's electronic nature. This "ortho effect" can also disrupt the planarity of the amino group with the benzene ring, inhibiting resonance.

The interplay of these effects determines the overall electronic character of the molecule. For this compound, the ortho-alkoxy group introduces a fascinating interplay of these factors.

Comparative Analysis of Electronic Properties

To contextualize the electronic properties of this compound, we will compare it with unsubstituted aniline and anilines bearing substituents with varying electronic and steric demands.

Basicity (pKa)

The basicity of an aniline is quantified by the pKa of its conjugate acid (the anilinium ion). A higher pKa indicates a stronger base.

The Ortho Effect of the Cyclopentyloxy Group on Basicity:

The 2-(cyclopentyloxy) group is expected to influence the basicity of aniline through a combination of effects:

  • Inductive Effect (-I): The oxygen atom is electronegative and will withdraw electron density through the sigma bond, decreasing the basicity.

  • Resonance Effect (+M): The oxygen lone pair can donate electron density into the aromatic ring, increasing the electron density on the nitrogen and thus increasing basicity.

  • Steric Effect (Ortho Effect): The bulky cyclopentyloxy group will sterically hinder the solvation of the anilinium ion and may also disrupt the coplanarity of the amino group with the ring, inhibiting resonance. This steric hindrance to protonation typically leads to a decrease in basicity.

In the case of ortho-alkoxy anilines, the steric and inductive effects often outweigh the resonance effect, leading to a lower pKa compared to aniline and their para-isomers.

Predicted pKa for this compound:

Given the bulk of the cyclopentyloxy group, a significant steric effect is anticipated. Therefore, the pKa of this compound is predicted to be lower than that of aniline (pKa ≈ 4.6). It is likely to be comparable to or slightly lower than other ortho-alkoxy anilines like o-anisidine (pKa ≈ 4.5).

Table 1: Comparison of pKa Values for Selected Substituted Anilines

CompoundSubstituentPositionpKa of Conjugate AcidPrimary Electronic Effects
Aniline-H-4.63Reference
p-Anisidine-OCH3para5.34+M > -I
o-Anisidine-OCH3ortho4.52-I, Steric > +M
p-Toluidine-CH3para5.08+I, Hyperconjugation
o-Toluidine-CH3ortho4.44-I (minor), Steric
p-Nitroaniline-NO2para1.0-I, -M
o-Nitroaniline-NO2ortho-0.28-I, -M, Steric
This compound -OC5H9 ortho Predicted: < 4.6 -I, Steric > +M

Note: pKa values are approximate and can vary slightly with experimental conditions.

Oxidation Potential

The oxidation potential is a measure of the ease with which a molecule can lose an electron. A lower oxidation potential indicates a molecule that is more easily oxidized. The oxidation of anilines is highly sensitive to substituent effects. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it.

Predicted Oxidation Potential for this compound:

The electron-donating resonance effect of the alkoxy group would tend to lower the oxidation potential. However, the ortho-position introduces complexity. Steric hindrance might affect the geometry of the resulting radical cation, influencing its stability and thus the oxidation potential. Given that the resonance effect is generally dominant in determining oxidation potentials, it is predicted that this compound will have a lower oxidation potential than aniline, making it more susceptible to oxidation.

Table 2: Comparison of Oxidation Potentials for Selected Substituted Anilines

CompoundSubstituentPositionOxidation Potential (V vs. SCE)
Aniline-H-~0.9
p-Anisidine-OCH3para~0.6
o-Anisidine-OCH3ortho~0.7
p-Toluidine-CH3para~0.8
p-Nitroaniline-NO2para~1.2

Note: Oxidation potentials are highly dependent on experimental conditions (solvent, electrolyte, electrode). Values are approximate for comparative purposes.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The HOMO energy level correlates with the ionization potential (ease of electron donation), while the LUMO energy level relates to the electron affinity (ease of electron acceptance). The HOMO-LUMO gap is an indicator of molecular stability and the energy required for electronic excitation.

Predicted HOMO/LUMO Energies for this compound:

  • HOMO Energy: The electron-donating nature of the alkoxy group will raise the HOMO energy level compared to aniline. This is consistent with a lower oxidation potential.

  • LUMO Energy: The effect on the LUMO is generally less pronounced for electron-donating groups.

  • HOMO-LUMO Gap: The raising of the HOMO energy will likely lead to a smaller HOMO-LUMO gap for this compound compared to aniline.

Table 3: Comparison of Calculated HOMO/LUMO Energies for Selected Substituted Anilines

CompoundSubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Aniline-H--5.130.775.90
p-Anisidine-OCH3para-4.890.835.72
p-Nitroaniline-NO2para-5.87-1.414.46

Note: These are representative calculated values and can vary with the level of theory and basis set used.

Quantifying Substituent Effects: Hammett and Taft Parameters

To provide a more quantitative comparison, we can utilize Hammett (σ) and Taft (Es) parameters.

  • Hammett Constants (σ): These quantify the electronic (inductive and resonance) effects of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

  • Taft Steric Parameter (Es): This parameter quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance.

Table 4: Selected Hammett and Taft Parameters

SubstituentσpσmEs
-H0.000.001.24
-OCH3-0.270.120.99
-CH3-0.17-0.070.00
-NO20.780.71-2.52
-OC2H5-0.240.100.92
-OC5H9 (Cyclopentyloxy) ~ -0.25 (estimated) ~ 0.11 (estimated) < 0.00 (significantly bulky)

The cyclopentyloxy group's electronic parameters are expected to be similar to other alkoxy groups. However, its Taft steric parameter will be significantly more negative, reflecting its considerable bulk.

Experimental Protocols for Characterization

To empirically determine the electronic properties of this compound and other derivatives, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This is a standard and reliable method for determining the pKa of anilinium ions.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the aniline derivative (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50% ethanol/water) to ensure solubility.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Pipette a known volume of the aniline solution into a beaker.

    • Add an excess of the standardized HCl solution to fully protonate the aniline.

    • Titrate the resulting solution with the standardized NaOH solution, recording the pH after each addition of titrant using a calibrated pH meter.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point.

Determination of Oxidation Potential by Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique to probe the redox behavior of molecules.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode) is required.

  • Cell Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Solution Preparation:

    • Dissolve the aniline derivative (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.

  • Data Acquisition:

    • Scan the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the aniline, and then reverse the scan back to the initial potential.

    • The potential at the peak of the anodic wave corresponds to the oxidation potential.

Characterization of Electronic Transitions by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the substituents.

Methodology:

  • Solution Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the aniline derivatives in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Aniline typically shows two absorption bands: a primary band around 230-240 nm (π → π* transition of the benzene ring) and a secondary "benzenoid" band around 280-290 nm (n → π* transition involving the nitrogen lone pair).

    • Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths and an increase in the intensity of the absorption bands.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key principles and workflows.

Diagram 1: Interplay of Electronic and Steric Effects in ortho-Substituted Anilines

G sub Ortho-Substituent (e.g., -OC5H9) aniline Aniline Ring (Amino Group) sub->aniline Imposes Effects effect_box effect_box props Electronic Properties (pKa, E_ox, HOMO/LUMO) aniline->props Determines inductive Inductive Effect (-I) (Electron Withdrawing) inductive->aniline resonance Resonance Effect (+M) (Electron Donating) resonance->aniline steric Steric Effect (Ortho) (Hindrance) steric->aniline

Caption: The electronic properties of an ortho-substituted aniline are a composite of inductive, resonance, and steric effects.

Diagram 2: Experimental Workflow for Cyclic Voltammetry

CV_Workflow start Start prep_sol Prepare Analyte Solution (Aniline Derivative in Solvent + Electrolyte) start->prep_sol deoxygenate Deoxygenate Solution (N2 or Ar Purge) prep_sol->deoxygenate setup_cell Assemble 3-Electrode Cell (WE, RE, CE) deoxygenate->setup_cell run_cv Run Cyclic Voltammetry (Scan Potential Range) setup_cell->run_cv analyze Analyze Voltammogram (Identify Peak Potential) run_cv->analyze end_point Determine Oxidation Potential analyze->end_point

Caption: A streamlined workflow for determining the oxidation potential of an aniline derivative using cyclic voltammetry.

Conclusion

The electronic properties of this compound can be reliably predicted through a systematic comparison with other substituted anilines. The bulky ortho-cyclopentyloxy group is expected to exert a significant steric effect, leading to a decrease in basicity (lower pKa) compared to aniline. Conversely, its electron-donating resonance effect is likely to make it more susceptible to oxidation (lower oxidation potential) and result in a higher HOMO energy level and a smaller HOMO-LUMO gap. This guide provides the theoretical foundation and experimental framework for researchers to further investigate and utilize this compound and other novel aniline derivatives in their respective fields. The interplay of electronic and steric effects in ortho-substituted anilines remains a rich area for exploration, with profound implications for the rational design of functional molecules.

References

  • Substituent Effects on the Physical Properties and pKa of Aniline.International Journal of Quantum Chemistry, 2000, 80(4-5), 1107-1115. [Link]
  • Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines.Journal of Physical Organic Chemistry, 2004, 17(11), 1047-1057. [Link]
  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.Environmental Science: Processes & Impacts, 2017, 19(3), 394-409. [Link]
  • A Practical Beginner's Guide to Cyclic Voltammetry.
  • Taft Equ
  • Hammett equ
  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay.
  • Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline and their para-substituted derivatives obtained with B3LYP/6-311+G(d,p).

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(cyclopentyloxy)aniline, a key building block in the development of novel therapeutics and functional materials, presents a unique set of challenges centering on the selective formation of a C-O ether bond in the presence of a nucleophilic amino group. This guide provides an in-depth, head-to-head comparison of the two primary catalytic systems employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. While direct comparative studies on the synthesis of this specific molecule are scarce in peer-reviewed literature, this guide synthesizes data from analogous reactions and patent literature to provide a robust framework for catalyst selection and process optimization.

Introduction to the Synthetic Challenge

The synthesis of this compound from 2-aminophenol and a cyclopentylating agent is complicated by the presence of two nucleophilic sites on the 2-aminophenol scaffold. The amino group can compete with the hydroxyl group in nucleophilic substitution reactions, leading to mixtures of N-alkylated, O-alkylated, and N,O-diallylated products. The choice of catalyst is therefore critical in directing the reaction towards the desired O-alkylation product with high selectivity and yield.

Copper-Catalyzed Ullmann Condensation: The Classic Approach

The Ullmann condensation is a long-established method for the formation of aryl ethers, traditionally employing copper powder or copper salts at high temperatures.[1] Modern iterations of this reaction utilize copper(I) catalysts, often in conjunction with ligands, to facilitate the transformation under milder conditions.

Mechanistic Considerations

The catalytic cycle of the Ullmann ether synthesis is believed to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the desired aryl ether and regenerate the copper(I) catalyst.[2]

Ullmann_Cycle cluster_legend Legend Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr' Ar'-OH + Base Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Ar-X (Oxidative Addition) Ar-O-Ar' Ar-O-Ar' Ar-Cu(III)(X)-OAr'->Ar-O-Ar' Reductive Elimination Catalyst Cu(I) Species Intermediate Cu(III) Intermediate Product Product

Caption: Proposed catalytic cycle for the Ullmann ether synthesis.

Experimental Protocol: Representative Ullmann O-Alkylation

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of the inert gas, add 2-aminophenol (1 equivalent), the cyclopentyl halide (e.g., cyclopentyl bromide, 1.2 equivalents), and a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 100-150 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[3] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[1]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then reacts with the alcohol in the presence of a base to form a palladium(II) alkoxide complex. Reductive elimination from this complex yields the desired aryl ether and regenerates the active palladium(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Ar-X (Oxidative Addition) Ar-Pd(II)(OAr')L_n Ar-Pd(II)(OAr')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OAr')L_n Ar'-OH + Base Ar-OAr' Ar-OAr' Ar-Pd(II)(OAr')L_n->Ar-OAr' Reductive Elimination Catalyst Pd(0) Species Intermediate Pd(II) Intermediates Product Product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Representative Buchwald-Hartwig O-Alkylation

A general protocol for the Buchwald-Hartwig O-alkylation of 2-aminophenol can be adapted from procedures for similar transformations.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equivalents) to an oven-dried Schlenk flask.

  • Reagent Addition: To the same flask, add 2-aminophenol (1 equivalent), the cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentyl tosylate, 1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Head-to-Head Comparison of Catalytic Systems

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst Cost Generally lower (Copper is more abundant and less expensive)Higher (Palladium is a precious metal)
Ligands Often simple, commercially available N- or O-donor ligandsMore complex and expensive phosphine-based ligands are often required
Reaction Conditions Typically requires higher temperatures (100-200 °C)Generally milder conditions (80-120 °C)
Substrate Scope Can be limited, sometimes requiring activated aryl halidesBroader substrate scope, including less reactive aryl chlorides
Selectivity O- vs. N-alkylation can be challenging to control with aminophenolsLigand choice can be tuned to achieve high O-selectivity
Functional Group Tolerance ModerateGenerally higher
Yields Can be variable and are often moderate to goodOften provides high to excellent yields

A Note on an Alternative Synthetic Route

It is important to note that a common and often high-yielding method for the synthesis of this compound reported in the patent literature involves a two-step process:

  • O-alkylation of 2-nitrophenol: 2-nitrophenol is reacted with a cyclopentyl halide in the presence of a base to form 2-cyclopentoxynitrobenzene.

  • Reduction of the nitro group: The resulting nitro-compound is then reduced to the corresponding aniline, for example, using iron powder in the presence of an acid.[5]

This route circumvents the issue of competing N-alkylation by introducing the ether linkage before the formation of the reactive amino group.

Conclusion

For the direct O-alkylation of 2-aminophenol to synthesize this compound, the palladium-catalyzed Buchwald-Hartwig reaction generally offers significant advantages over the traditional copper-catalyzed Ullmann condensation . These advantages include milder reaction conditions, a broader substrate scope, higher functional group tolerance, and often higher and more reproducible yields. The key to a successful Buchwald-Hartwig O-alkylation lies in the judicious choice of a suitable biarylphosphine ligand to promote the desired C-O bond formation and suppress competing N-alkylation.

While the Ullmann condensation remains a viable and more cost-effective option, it may require more extensive optimization of reaction conditions to achieve acceptable yields and selectivity. For large-scale synthesis, the two-step approach involving the O-alkylation of 2-nitrophenol followed by reduction is a well-established and reliable alternative that avoids the challenges of selective O-alkylation of 2-aminophenol.

Researchers and process chemists should carefully consider the scale of their synthesis, cost constraints, and the availability of specialized ligands when selecting the most appropriate catalytic system for the preparation of this compound.

References

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A Researcher's Guide to Evaluating the Metabolic Stability of 2-(Cyclopentyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a routine check but a critical determinant of its therapeutic potential and ultimate success. A drug candidate with poor metabolic stability is often destined for rapid clearance from the body, leading to diminished efficacy and the potential for frequent, inconvenient dosing regimens.[1] Conversely, an overly stable compound may accumulate, increasing the risk of toxicity. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of 2-(cyclopentyloxy)aniline derivatives, a chemical scaffold with emerging interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, champions the principles of self-validating systems, and is grounded in authoritative scientific literature to provide a comprehensive and trustworthy resource.

The Metabolic Landscape of Aniline Derivatives

The aniline moiety is a common feature in many pharmacologically active molecules. However, it is also a known "structural alert," as it can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites and associated toxicities.[2][3] Understanding the metabolic fate of this compound derivatives is therefore paramount.

The primary routes of metabolism for aniline-containing compounds are generally mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver.[4] Key metabolic pathways for aniline derivatives include:

  • N-Acetylation: A common detoxification pathway.[5]

  • N-Oxidation: Can lead to the formation of reactive hydroxylamines and nitroso compounds.[6]

  • Aromatic Hydroxylation: Typically occurs at the para-position to the amino group, forming aminophenol derivatives.[7][8]

  • O-Dealkylation: The ether linkage of the cyclopentyloxy group is a potential site for metabolism, leading to the formation of a phenol. While not as common for simple ethers, it is a possibility that must be investigated.

The specific metabolic profile of a this compound derivative will be influenced by the nature and position of other substituents on the aromatic ring. These substituents can exert steric and electronic effects that modulate the interaction with metabolizing enzymes.[9]

Experimental Workflow: In Vitro Metabolic Stability Assessment

The cornerstone of early-stage metabolic stability evaluation is the in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions that are rich in CYP enzymes and provide a robust and reproducible system for assessing Phase I metabolism.[1]

Below is a detailed protocol for a typical assay, designed to be a self-validating system through the inclusion of appropriate controls.

Experimental Protocol: Human Liver Microsome Stability Assay

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Human Liver Microsomes (HLM): Commercially available pooled HLM are recommended to average out inter-individual variability. Prepare a working stock solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • NADPH Regenerating System: This is crucial to sustain the activity of the CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution.

  • Positive Control Compounds: Include compounds with known metabolic fates to validate the assay performance. A rapidly metabolized compound (e.g., Verapamil) and a moderately stable compound (e.g., Imipramine) are good choices.

  • Quenching Solution: Cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis) is used to stop the enzymatic reaction and precipitate proteins.

2. Incubation Procedure:

  • In a 96-well plate, pre-warm a mixture of the HLM working solution and the test compound (or positive control) at 37°C for 5-10 minutes. The final concentration of the test compound is typically 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile quenching solution.

3. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] The method should be optimized for the specific this compound derivative and its potential metabolites.

4. Data Analysis:

  • Quantify the peak area of the parent compound at each time point, normalized to the internal standard.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents: - Test Compound - Human Liver Microsomes (HLM) - NADPH Regenerating System - Positive Controls - Quenching Solution pre_warm Pre-warm HLM and Test Compound (37°C) prep_reagents->pre_warm initiate Initiate reaction with NADPH pre_warm->initiate incubate Incubate at 37°C with shaking initiate->incubate aliquots Collect aliquots at time points (0, 5, 15, 30, 45, 60 min) incubate->aliquots quench Quench reaction with cold acetonitrile + Internal Standard aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge supernatant Transfer supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Parent Compound lcms->quantify plot Plot ln(% Remaining) vs. Time quantify->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Analysis of this compound Derivatives: A Representative Study

To illustrate the application of this methodology, let us consider a hypothetical comparative study of three this compound derivatives with varying substituents on the aniline ring.

Compound IDStructureIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A This compound4515.4
Derivative B 4-Fluoro-2-(cyclopentyloxy)aniline759.2
Derivative C 4-Methyl-2-(cyclopentyloxy)aniline2527.7

Interpretation of Results:

  • Derivative A (unsubstituted): Exhibits moderate metabolic stability.

  • Derivative B (4-fluoro substituted): The electron-withdrawing fluorine atom at the para-position likely deactivates the aromatic ring towards oxidative metabolism, resulting in significantly improved metabolic stability (longer t½ and lower CLint). This is a common strategy in medicinal chemistry to block metabolically labile sites.[1]

  • Derivative C (4-methyl substituted): The electron-donating methyl group at the para-position can activate the ring, making it more susceptible to oxidation. Additionally, the methyl group itself can be a site of metabolism (benzylic hydroxylation). This leads to a shorter half-life and higher intrinsic clearance, indicating lower metabolic stability.

G cluster_structure Structural Modification cluster_stability Metabolic Stability unsubstituted Unsubstituted (Derivative A) moderate Moderate Stability unsubstituted->moderate fluoro Electron-withdrawing group (4-Fluoro, Derivative B) high High Stability fluoro->high Deactivates ring methyl Electron-donating group (4-Methyl, Derivative C) low Low Stability methyl->low Activates ring & benzylic oxidation

Caption: Structure-Metabolism Relationship of this compound Derivatives.

Concluding Remarks for the Drug Development Professional

The evaluation of metabolic stability is an indispensable component of the drug discovery and development pipeline. For novel chemical series such as this compound derivatives, a systematic and mechanistically informed approach is crucial. By employing robust in vitro assays, such as the human liver microsomal stability assay, and leveraging the analytical power of LC-MS/MS, researchers can gain critical insights into the metabolic fate of their compounds.

The presented guide underscores the importance of not only generating high-quality experimental data but also understanding the underlying structure-metabolism relationships. This knowledge empowers medicinal chemists to make informed decisions in the design of next-generation analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing a successful therapeutic agent to the clinic.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(Cyclopentyloxy)aniline (CAS No. 29026-75-3).[1][2] Developed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols for aromatic amines to ensure personnel safety and environmental compliance. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the protocols outlined are grounded in the well-documented hazards of the aniline chemical class. Aromatic amines are recognized for their potential toxicity and environmental hazards, demanding meticulous handling and disposal practices.[3][4]

Core Hazard Assessment: Understanding the Risks

The primary risk associated with this compound stems from its aniline moiety. Aniline and its derivatives are known to be toxic upon ingestion, dermal contact, or inhalation.[5][6] The core structure is also a suspected carcinogen and mutagen.[5][7] Therefore, this compound must be managed as a hazardous substance with extreme caution.

The anilino group makes the compound basic and susceptible to reactions with strong oxidizing agents and acids.[8] Contact with such materials should be strictly avoided to prevent potentially violent reactions. Furthermore, aniline compounds are established as being toxic to aquatic life, necessitating containment from environmental release.[9][10][11]

Table 1: Presumed Hazard Profile of this compound

Hazard CategoryDescription & RationalePrimary Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. The aniline functional group is readily absorbed through the skin and can cause systemic effects.[5][6][5][6][12][13]
Carcinogenicity Suspected of causing cancer. Aniline is classified as a Category 2 carcinogen.[5][7][14][5][7][14]
Mutagenicity Suspected of causing genetic defects.[5][5]
Eye Damage Presumed to cause serious eye irritation or damage upon contact.[5][13][5][13]
Ecotoxicity Toxic to aquatic life with long-lasting effects. Release into waterways must be prevented.[3][10][15][3][10][15]
Chemical Incompatibility Avoid contact with strong acids, strong oxidizing agents, iron, and zinc.[8][8]

Mandatory Personnel Protection & Safe Handling

All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][16] Appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose & Justification
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton).[16] Nitrile gloves are not recommended for prolonged contact with aniline.[16]Prevents dermal absorption, a primary route of exposure for anilines.
Eye Protection Safety glasses with side shields or chemical splash goggles.[17]Protects eyes from accidental splashes, which can cause serious damage.
Body Protection A flame-resistant or standard laboratory coat, fully buttoned.[17]Provides a barrier against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosol generation.[16][17]Prevents inhalation of harmful vapors or aerosols.

Systematic Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [13][16]

Step 1: Waste Classification

All waste containing this compound must be classified as hazardous chemical waste. Your institution's Environmental Health and Safety (EHS) department will assign the appropriate federal and state waste codes, which are often based on the characteristic of toxicity.[18]

Step 2: Waste Segregation

Proper segregation is a critical first step to prevent dangerous reactions and ensure compliant disposal.[3][4]

  • Solid Waste: Collect all contaminated solids—including gloves, weighing papers, absorbent pads, and pipette tips—in a dedicated, clearly labeled, and sealable hazardous waste container.[17]

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).[17]

  • Do Not Mix: Never combine this compound waste with other chemical waste streams unless explicitly approved by your EHS office.[13]

Step 3: Containerization and Labeling
  • Container Choice: Use robust, chemically compatible containers with secure, tight-fitting lids.[16]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components in the container (including solvents) and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic").

Step 4: Temporary Storage

Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected. This area should be:

  • Well-ventilated and away from incompatible chemicals.[8][17]

  • Equipped with secondary containment (e.g., a larger, chemically resistant bin) to contain potential leaks.[16]

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][13] These certified professionals are equipped to handle and transport the waste in accordance with all federal, state, and local regulations.[19]

G cluster_0 Disposal Workflow for this compound A Step 1: Classify as Hazardous Waste B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Use Labeled, Compatible Container B->C D Step 4: Store in Secure Satellite Accumulation Area C->D E Step 5: Arrange Pickup by Certified EHS / Contractor D->E

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

Immediate and correct response to spills and exposures is critical to minimizing harm.

Spill Management
  • Small Spills (within a fume hood):

    • Ensure you are wearing the appropriate PPE.[12]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[12][13] Do not use paper towels or other combustible materials.

    • Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate the area and alert colleagues.[12]

    • Secure the area to prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.[13] Do not attempt to clean up a large spill unless you are specifically trained to do so.

G Spill Spill Occurs Location Location? Spill->Location Size Size? Location->Size Inside Fume Hood Evacuate Evacuate Area & Contact EHS Immediately Location->Evacuate Outside Fume Hood Size->Evacuate Large Cleanup Use Inert Absorbent & Collect as HazWaste Size->Cleanup Small

Caption: Spill response decision-making process.

First-Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Decontamination and Waste Minimization

  • Decontamination: All glassware and equipment used with this compound must be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as liquid hazardous waste.[13]

  • Waste Minimization: Employ good laboratory practices to minimize the generation of hazardous waste. This includes purchasing only the required amount of the chemical and accurately weighing materials to avoid excess.

References

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A Rigorous Approach to Safety: Essential Protective Measures for Handling 2-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 2-(Cyclopentyloxy)aniline (CAS No: 29026-75-3).

Given the limited specific toxicological data available for this compound, this guide adopts a conservative and rigorous approach.[1] We will operate under the precautionary principle, treating this compound with the same level of caution as the well-characterized and hazardous parent compound, aniline.[1][2] This ensures the highest standard of safety for all laboratory personnel.

Hazard Identification: An Aniline Derivative

This compound is an aniline derivative. The aniline moiety is associated with significant health hazards. Therefore, we must assume that this compound presents similar risks. The primary hazards associated with aniline and its derivatives include:

  • Acute Toxicity: Aniline compounds can be toxic if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Serious Eye Damage/Irritation: Direct contact can cause severe eye damage.[3][4][6][7]

  • Skin Corrosion/Irritation and Sensitization: Prolonged contact may cause skin irritation, and it may cause an allergic skin reaction.[4][6][8]

  • Organ Toxicity: Aniline is known to cause damage to organs through prolonged or repeated exposure.[3][4][5]

  • Suspected Mutagenicity and Carcinogenicity: Aniline is suspected of causing genetic defects and cancer.[3][4][5]

It is imperative to handle this compound with the understanding that it may possess these hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound.[1][9] The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Chemical splash goggles, face shield, nitrile gloves (double-gloved), disposable lab coat, closed-toe shoes.To prevent inhalation of fine particles and protect against accidental skin and eye contact.
Solution Preparation and Transfers Chemical splash goggles, face shield, chemical-resistant gloves (butyl or neoprene recommended), chemically-resistant apron over a lab coat, closed-toe shoes.Provides enhanced protection against splashes and direct skin contact with the liquid form.
General Handling and Reactions Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes.Standard laboratory practice to protect against minimal exposure risks.

Engineering Controls: The First Line of Defense

All work with this compound must be performed in a certified chemical fume hood.[1][2] This is the most critical engineering control to minimize inhalation exposure. An easily accessible safety shower and eyewash station are also mandatory.[2]

Step-by-Step Handling Protocol

The following protocol provides a procedural workflow for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations of this compound within the fume hood.

    • When transferring the substance, do so carefully to avoid creating dust or splashes.

    • Keep containers tightly closed when not in use.[10]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh/Transfer Chemical prep2->handle1 handle2 Perform Reaction/Procedure handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[2][11] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting.[2] Wash out the mouth with water and seek immediate medical attention.[11]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[12] Collect the absorbed material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[12][13]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[12]

  • Waste Collection: Use a dedicated, clearly labeled, and sealed container for all this compound waste.[12]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[12][13]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]

By adhering to these rigorous safety protocols, we can continue our vital research while ensuring the well-being of our scientific community.

References

  • PubChem. This compound.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
  • University of Hawaii. UNIT 7: Personal Protective Equipment - CTAHR. [Link]
  • Agilent.
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019-03-05). [Link]
  • University of California, Santa Barbara.
  • Washington St
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
  • GOV.UK. Aniline - Incident management. [Link]

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